Phenothiazine-10-carbonyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
phenothiazine-10-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNOS/c14-13(16)15-9-5-1-3-7-11(9)17-12-8-4-2-6-10(12)15/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJRIZSDRKPPHTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50172367 | |
| Record name | 10H-Phenothiazine-10-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50172367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18956-87-1 | |
| Record name | Phenothiazine-10-carbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18956-87-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 10H-Phenothiazine-10-carbonyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018956871 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10H-Phenothiazine-10-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50172367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10H-phenothiazine-10-carbonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.802 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Phenothiazine-10-carbonyl Chloride
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the synthesis and detailed characterization of phenothiazine-10-carbonyl chloride, a key intermediate in the development of phenothiazine-based pharmaceuticals and functional materials.
Introduction
Phenothiazine and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities, including antipsychotic, antiemetic, and antihistaminic properties.[1] The introduction of a carbonyl chloride group at the N-10 position of the phenothiazine ring creates a highly reactive intermediate, this compound (CAS No: 18956-87-1).[2][3][4][5][6] This functionalization allows for the facile introduction of various side chains through reactions with amines, alcohols, and other nucleophiles, enabling the synthesis of diverse compound libraries for drug discovery and materials science applications. This guide details a standard synthesis protocol and a comprehensive characterization workflow for this important building block.
Synthesis of this compound
The most common and direct method for the synthesis of this compound is the reaction of phenothiazine with phosgene or a phosgene equivalent, such as triphosgene. This electrophilic substitution reaction occurs at the nitrogen atom of the phenothiazine heterocycle.
Synthesis Workflow
The synthesis process begins with the reaction of phenothiazine with a phosgenating agent in an inert solvent, followed by workup and purification to yield the final product.
Caption: Synthesis workflow for this compound.
Detailed Experimental Protocol
This protocol is a representative procedure. Researchers should consult primary literature and perform appropriate risk assessments before conducting any experiment.
Materials:
-
Phenothiazine (1.0 eq)
-
Triphosgene (0.4 eq, a safer alternative to phosgene gas)
-
Anhydrous Toluene or Tetrahydrofuran (THF)
-
Triethylamine (optional, as a base/acid scavenger)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk line)
Procedure:
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen/argon inlet is charged with phenothiazine and anhydrous toluene.
-
Reaction Initiation: The solution is stirred under an inert atmosphere. A solution of triphosgene in anhydrous toluene is added dropwise to the phenothiazine solution at room temperature or while cooling in an ice bath.
-
Reaction Progression: After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).[1]
-
Workup: The reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is purified by recrystallization from a suitable solvent (e.g., hexane or an ethanol/water mixture) to yield pure this compound as a solid.[7]
Characterization
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.
Physical and Chemical Properties
The fundamental properties of the compound are summarized below.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₃H₈ClNOS | [2][3][7] |
| Molecular Weight | 261.73 g/mol | [2][3][8] |
| Appearance | Solid | [7] |
| Melting Point | 99 °C | [8] |
| CAS Registry Number | 18956-87-1 | [2][3][5] |
Characterization Workflow
A logical workflow ensures all necessary analytical data is collected to verify the compound's structure and purity.
References
- 1. iosrphr.org [iosrphr.org]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. This compound [webbook.nist.gov]
- 4. This compound [webbook.nist.gov]
- 5. This compound [webbook.nist.gov]
- 6. 18956-87-1|this compound|Suzhou Health Chemicals Co., Ltd. [healthchemicals.com]
- 7. 10H-phenothiazine-10-carbonyl chloride | CymitQuimica [cymitquimica.com]
- 8. echemi.com [echemi.com]
An In-depth Technical Guide to the Physicochemical Properties of Phenothiazine-10-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Phenothiazine-10-carbonyl chloride. The information is intended to support research, development, and application of this compound in various scientific fields, particularly in medicinal chemistry and drug design.
Core Physicochemical Properties
This compound is a derivative of the phenothiazine heterocyclic system, a scaffold of significant interest in pharmaceutical development. The addition of a reactive carbonyl chloride group at the 10-position makes it a versatile intermediate for the synthesis of a wide range of phenothiazine derivatives.
Quantitative Data Summary
The following table summarizes the key quantitative physicochemical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₈ClNOS | [1][2][3] |
| Molecular Weight | 261.73 g/mol | [4][5] |
| Melting Point | 99 °C | [5][6] |
| Boiling Point | Data not available | |
| Appearance | Solid | [7][8] |
| Purity | ≥98% (typical) | [8][9] |
Synthesis and Reactivity
Synthesis Protocol
A common method for the synthesis of this compound involves the reaction of phenothiazine with triphosgene.[4]
Reaction:
Phenothiazine + Triphosgene → this compound
Experimental Conditions:
-
Solvent: 1,2-dichloroethane
-
Reagent: Pyridine
-
Temperature: 75 °C
-
Time: 3 hours
-
Atmosphere: Inert[4]
This reaction provides a direct route to the desired product.
Reactivity and Stability
The carbonyl chloride functional group imparts significant reactivity to the molecule. It is particularly susceptible to nucleophilic substitution reactions.
-
Reaction with Water and Amines: this compound reacts with water and amines, which can lead to the release of hydrochloric acid.[7] This highlights the need for handling the compound under anhydrous conditions and with appropriate safety precautions.
-
Storage: Due to its reactivity, it should be stored in a cool, dry place, away from moisture and incompatible substances such as strong bases and oxidizing agents.
Spectroscopic and Analytical Data
Various spectroscopic techniques are employed to characterize this compound and its derivatives.
Spectroscopic Data Summary
| Technique | Observation | Source(s) |
| Infrared (IR) Spectroscopy | Data available from the NIST/EPA Gas-Phase Infrared Database. | [3] |
| Mass Spectrometry (MS) | Electron ionization mass spectrum data is available. | [11] |
| Nuclear Magnetic Resonance (NMR) | While specific spectra for the title compound are not readily available, ¹H and ¹³C NMR data for numerous phenothiazine derivatives have been published and can be used for comparative analysis. | [12][13] |
| UV-Vis Spectroscopy | Phenothiazine derivatives exhibit characteristic UV-Vis absorption spectra. For instance, a phenothiazine probe in an acetonitrile/water mixture shows distinct absorption bands. | [14][15] |
Analytical Methods
-
Thin-Layer Chromatography (TLC): TLC is a simple and effective method for the qualitative analysis of phenothiazines and can be used to monitor reaction progress and assess purity.[16]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a more quantitative method for determining the purity of phenothiazine derivatives.[17]
Biological Activity and Signaling Pathways
Phenothiazine derivatives are known to exhibit a wide range of biological activities, including antipsychotic, antihistaminic, and anticancer effects.[7][18] Their mechanisms of action often involve the modulation of key cellular signaling pathways.
Phenothiazine derivatives have been shown to interfere with critical signaling cascades that regulate cell survival, proliferation, and apoptosis, such as the EGFR-PI3K/Akt-mTOR and RAS–RAF–MEK–ERK pathways.[19]
Below is a representative diagram illustrating the influence of phenothiazine derivatives on a generalized apoptosis signaling pathway.
Caption: Influence of Phenothiazine Derivatives on Apoptosis Signaling Pathways.
Experimental Protocols
General Protocol for Solubility Determination
The following is a general experimental protocol for determining the solubility of a phenothiazine compound in an organic solvent, based on the isothermal shake-flask method.[20]
Objective: To determine the saturation solubility of a phenothiazine compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound
-
Selected organic solvent(s)
-
Vials with tight-fitting caps
-
Constant temperature shaker bath
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of the phenothiazine compound to a series of vials, each containing a known volume of the selected organic solvent.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Shake the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Sample Preparation: After equilibration, allow the vials to stand undisturbed at the set temperature to allow the excess solid to settle.
-
Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.
-
Quantification: Dilute the filtered solution with a known volume of the solvent and analyze the concentration of the phenothiazine compound using a pre-validated analytical method.
-
Calculation: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L.
Conclusion
This compound is a key synthetic intermediate with well-defined physicochemical properties. Its reactivity, driven by the carbonyl chloride group, allows for the creation of diverse libraries of phenothiazine derivatives for various applications, including drug discovery. This guide provides essential data and protocols to aid researchers in their work with this important compound. Further investigation into its specific boiling point and solubility in a broader range of solvents would be beneficial for the scientific community.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound (18956-87-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 3. This compound [webbook.nist.gov]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. echemi.com [echemi.com]
- 7. CAS 18956-87-1: this compound [cymitquimica.com]
- 8. 10H-phenothiazine-10-carbonyl chloride | CymitQuimica [cymitquimica.com]
- 9. 18956-87-1|this compound|Suzhou Health Chemicals Co., Ltd. [healthchemicals.com]
- 10. Phenothiazine | C12H9NS | CID 7108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound [webbook.nist.gov]
- 12. rsc.org [rsc.org]
- 13. dev.spectrabase.com [dev.spectrabase.com]
- 14. Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. farmaciajournal.com [farmaciajournal.com]
- 17. moca.net.ua [moca.net.ua]
- 18. Phenothiazine - Wikipedia [en.wikipedia.org]
- 19. Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Phenothiazine-10-carbonyl chloride CAS number and supplier
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on Phenothiazine-10-carbonyl chloride, a key intermediate in the synthesis of various phenothiazine derivatives with significant applications in medicinal chemistry.
Core Data Summary
The following table summarizes the key identification and supplier information for this compound.
| Parameter | Value |
| Chemical Name | This compound |
| CAS Number | 18956-87-1[1][2][3][4][5][6] |
| Molecular Formula | C₁₃H₈ClNOS[1][3][5] |
| Molecular Weight | 261.73 g/mol [3][5] |
| Synonyms | 10H-Phenothiazine-10-carbonyl chloride, N-(Chlorocarbonyl)phenothiazine |
| Known Suppliers | Suzhou Health Chemicals Co., Ltd.[1], CymitQuimica[4], Sigma-Aldrich, GIHI CHEMICALS CO.,LIMITED[7], CP Lab Safety[5], BTCpharm[6] |
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of phenothiazine with triphosgene. This protocol outlines the general procedure based on established chemical literature.
Experimental Protocol: Synthesis from Phenothiazine and Triphosgene
Objective: To synthesize this compound by reacting phenothiazine with triphosgene in the presence of a base.
Reagents and Materials:
-
Phenothiazine
-
Triphosgene
-
Pyridine
-
1,2-dichloroethane
-
Inert gas (e.g., Argon or Nitrogen)
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Heating and stirring apparatus
Procedure:
-
In a round-bottom flask, dissolve phenothiazine in 1,2-dichloroethane under an inert atmosphere.
-
Add pyridine to the solution to act as a base.
-
Carefully add a solution of triphosgene in 1,2-dichloroethane to the reaction mixture.
-
Heat the reaction mixture to 75°C and maintain this temperature with stirring for approximately 3 hours.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC).
-
Upon completion, the reaction mixture can be worked up to isolate the crude product.
-
Purification of the crude this compound is typically achieved by recrystallization or column chromatography.
Note: This is a general protocol. Researchers should consult specific literature for precise molar ratios, concentrations, and detailed workup and purification procedures.
Biological Context and Signaling Pathways
This compound is primarily a reactive intermediate used in the synthesis of a wide array of phenothiazine derivatives. These derivatives are known to interact with various biological targets and signaling pathways. While specific data for the carbonyl chloride intermediate is limited due to its reactive nature, the biological activities of its derivatives are extensively studied.
Phenothiazines, as a class of compounds, are known to modulate several key signaling pathways, making them valuable scaffolds in drug discovery.[2] Their polypharmacology is a subject of ongoing research.
Key Signaling Pathways Modulated by Phenothiazine Derivatives:
-
Dopaminergic and Cholinergic Signaling: Many phenothiazine-based drugs are antipsychotics that act on dopamine and acetylcholine receptors.[2]
-
Calmodulin (CaM) Inhibition: Phenothiazines are known inhibitors of calmodulin, a ubiquitous calcium-binding protein involved in numerous cellular processes, including cell cycle regulation.[7]
-
Protein Phosphatase 2A (PP2A) Activation: Some phenothiazine derivatives have been shown to activate the tumor suppressor protein phosphatase 2A.[7]
-
MAP Kinase and Wnt Signaling: These pathways, often implicated in tumorigenesis, have been identified as targets for some phenothiazine compounds.[2]
The following diagram illustrates a general experimental workflow for the development and testing of novel phenothiazine derivatives synthesized from this compound.
This next diagram provides a simplified overview of how phenothiazine derivatives can exert their effects on cancer cells through the modulation of key signaling pathways.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Potential of phenothiazines to synergistically block calmodulin and reactivate PP2A in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Spectral Analysis of Phenothiazine-10-carbonyl chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for Phenothiazine-10-carbonyl chloride, a key intermediate in the synthesis of various phenothiazine derivatives with significant applications in medicinal chemistry. This document presents available spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols and visual representations to aid in the characterization and utilization of this compound.
Spectroscopic Data Summary
The following tables summarize the available quantitative spectral data for this compound. Due to the limited availability of public domain NMR spectra for this specific compound, representative data for the parent compound, Phenothiazine, is provided for comparative analysis.
Table 1: Nuclear Magnetic Resonance (NMR) Spectral Data
| ¹H NMR (Phenothiazine) | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Aromatic Protons | 6.8 - 7.2 | Multiplet | 8H | Ar-H |
| Amine Proton | 8.5 (broad) | Singlet | 1H | N-H |
| ¹³C NMR (Phenothiazine) | Chemical Shift (δ) ppm | Assignment |
| Aromatic Carbons | 115 - 145 | Ar-C |
Table 2: Infrared (IR) Spectroscopy Data for this compound [1]
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~1750 | Strong | C=O stretch (acid chloride) |
| ~1580, 1470, 1450 | Medium-Strong | C=C aromatic ring stretch |
| ~1280 | Strong | C-N stretch |
| ~750 | Strong | C-H out-of-plane bend |
| ~680 | Medium | C-S stretch |
Table 3: Mass Spectrometry (MS) Data for this compound [2]
| m/z | Relative Intensity (%) | Assignment |
| 261 | Base Peak | [M]⁺ (Molecular Ion) |
| 226 | High | [M-Cl]⁺ |
| 198 | High | [M-COCl]⁺ (Phenothiazine radical cation) |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data presented above. Specific parameters may vary depending on the instrumentation and experimental conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
For ¹H NMR, dissolve 5-25 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
For ¹³C NMR, a higher concentration is typically required, in the range of 50-100 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
-
Ensure the sample is fully dissolved. If necessary, gentle vortexing or sonication can be used.
-
Filter the solution into the NMR tube to remove any particulate matter.
-
-
Data Acquisition:
-
The NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
-
The chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).
-
For ¹³C NMR, proton decoupling is commonly used to simplify the spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Solid Film Method):
-
Dissolve a small amount of the solid sample in a volatile organic solvent (e.g., methylene chloride or acetone).
-
Apply a drop of the solution onto the surface of a salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.
-
-
Data Acquisition:
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
The data is presented as a plot of transmittance versus wavenumber (cm⁻¹).
-
Mass Spectrometry (MS)
-
Sample Introduction and Ionization:
-
Introduce a small amount of the sample into the mass spectrometer, typically through a direct insertion probe for solid samples.
-
For electron ionization (EI), the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
-
Mass Analysis and Detection:
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
The detector records the abundance of each ion.
-
The resulting mass spectrum is a plot of relative intensity versus m/z.
-
Visualizations
The following diagrams illustrate the chemical structure of this compound and a generalized workflow for its spectroscopic analysis.
Caption: Figure 1. Chemical Structure of this compound
References
Phenothiazine-10-carbonyl chloride: A Technical Guide to its Solubility and Stability for Researchers and Drug Development Professionals
Introduction: Phenothiazine-10-carbonyl chloride is a reactive chemical intermediate belonging to the phenothiazine class of compounds. Its tricyclic structure, incorporating sulfur and nitrogen atoms, forms the backbone of many biologically active molecules. The presence of the carbonyl chloride group makes it a valuable synthon for introducing the phenothiazine moiety into various molecular scaffolds, particularly in the development of pharmaceuticals. However, this reactivity also presents challenges regarding its solubility and stability, which are critical parameters to control during synthesis, purification, storage, and formulation. This technical guide provides an in-depth overview of the known and anticipated solubility and stability characteristics of this compound, along with detailed experimental protocols for their assessment.
Core Properties of this compound
| Property | Value | Source |
| CAS Number | 18956-87-1 | [1][2][3][4] |
| Molecular Formula | C₁₃H₈ClNOS | [1][2][3][4] |
| Molecular Weight | 261.73 g/mol | [5] |
| Appearance | Solid | [1] |
| Reactivity | Known for its reactivity, particularly with water and amines, which can lead to the release of hydrochloric acid. | [1] |
Solubility Profile
Table 1: Solubility of Phenothiazine and Related Derivatives
| Compound | Solvent | Solubility |
| Phenothiazine | Water | < 1 mg/mL at 20°C |
| Benzene | Freely Soluble | |
| Ether | Soluble | |
| Hot Acetic Acid | Soluble | |
| Chlorpromazine Hydrochloride | Ethanol | Approximately 30 mg/mL, 660 mg/mL |
| Dimethyl Sulfoxide (DMSO) | Approximately 30 mg/mL, 71 mg/mL | |
| Dimethylformamide (DMF) | Approximately 30 mg/mL | |
| Water (PBS, pH 7.2) | Approximately 10 mg/mL | |
| Thioridazine Hydrochloride | Ethanol | Approximately 10 mg/mL |
| Dimethyl Sulfoxide (DMSO) | Approximately 25 mg/mL, 81 mg/mL | |
| Dimethylformamide (DMF) | Approximately 25 mg/mL | |
| Water | 40-50 mg/mL |
Note: The data for Chlorpromazine and Thioridazine are for their hydrochloride salts, which generally exhibit higher aqueous solubility than the free base.[6]
Based on this information, this compound is expected to be sparingly soluble in water, where it is also prone to hydrolysis. It is anticipated to exhibit good solubility in aprotic organic solvents such as dichloromethane, chloroform, tetrahydrofuran, and dimethylformamide. Solubility in protic solvents like alcohols may be possible but could be accompanied by reaction (solvolysis).
Stability Characteristics
This compound is inherently reactive and susceptible to degradation under various conditions. The primary routes of degradation are hydrolysis and photolysis.
Hydrolytic Stability: The carbonyl chloride functional group is highly susceptible to hydrolysis by water, yielding phenothiazine-10-carboxylic acid and hydrochloric acid. This reaction is expected to be rapid, especially under neutral or basic conditions. The resulting carboxylic acid may be unstable and could potentially decarboxylate to form phenothiazine.
Photostability: The phenothiazine ring system is known to be sensitive to light and air.[7] Upon exposure to light, especially UV radiation, phenothiazine derivatives can undergo oxidation to form colored degradation products, such as sulfoxides.[8] This process can be accelerated by the presence of oxygen.
Thermal Stability: While specific data is unavailable for this compound, thermal stress could lead to decomposition. It is crucial to handle the compound at controlled temperatures.
Proposed Degradation Pathway
The degradation of this compound likely proceeds through two main stages: hydrolysis of the carbonyl chloride, followed by oxidation of the phenothiazine ring.
References
- 1. CAS 18956-87-1: this compound [cymitquimica.com]
- 2. This compound [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. This compound (18956-87-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Phenothiazine | C12H9NS | CID 7108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Oxidation kinetics of phenothiazine and 10-methylphenothiazine in acidic medium - PubMed [pubmed.ncbi.nlm.nih.gov]
Reactivity of the carbonyl chloride group in phenothiazines
An In-depth Technical Guide on the Reactivity of the Carbonyl Chloride Group in Phenothiazines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed exploration of the reactivity of the carbonyl chloride group attached to the phenothiazine nucleus, a critical functional group for the synthesis of diverse and pharmacologically relevant derivatives. Phenothiazine and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities, including antipsychotic, antihistaminic, antiemetic, and more recently, anticancer and multidrug-resistance reversal properties.[1][2][3][4] The 10H-phenothiazine-10-carbonyl chloride is a key intermediate that allows for the introduction of a vast array of functional groups through its highly reactive acyl chloride moiety.[1][2]
Core Reactivity: Nucleophilic Acyl Substitution
The chemistry of the phenothiazine-10-carbonyl chloride is dominated by the electrophilic nature of the carbonyl carbon. The high electronegativity of both the oxygen and chlorine atoms strongly withdraws electron density from the carbon, rendering it susceptible to attack by nucleophiles.[5] This reactivity facilitates nucleophilic acyl substitution reactions, where the chloride ion serves as an excellent leaving group.[5][6] These reactions are typically addition-elimination mechanisms.[5][7]
The general reaction can be summarized as the attack of a nucleophile on the carbonyl carbon, followed by the elimination of the chloride ion, often with the formation of hydrogen chloride as a byproduct.[8] This versatile reactivity allows for the synthesis of a wide range of phenothiazine derivatives, primarily amides and esters.
Caption: General mechanism of nucleophilic acyl substitution on the phenothiazine carbonyl chloride.
Key Reactions and Derivatizations
The this compound is a versatile precursor for creating extensive libraries of compounds for drug discovery. The most common transformations involve reactions with amines and alcohols.
Reaction with Amines (Aminolysis)
The reaction with primary or secondary amines is a cornerstone for synthesizing phenothiazine-10-carboxamides.[2][9] This reaction is typically rapid and proceeds to high yield, making it ideal for generating diverse derivatives. The resulting amide linkage is generally stable and is a common feature in many biologically active molecules.
Reaction with Alcohols (Alcoholysis)
Alcohols react with this compound to form the corresponding esters.[5][7] This reaction provides another avenue for modifying the physicochemical properties of the phenothiazine scaffold, which can be crucial for optimizing pharmacokinetic profiles in drug development.
Reaction with Water (Hydrolysis)
As with most acyl chlorides, this compound reacts readily with water, including atmospheric moisture, to hydrolyze back to the corresponding carboxylic acid, releasing steamy, acidic fumes of hydrogen chloride.[1][5][8] This underscores the need for anhydrous (dry) conditions during synthesis and storage to maintain the integrity of the starting material.[5]
Data Presentation
The following tables summarize key data regarding the synthesis and reactivity of this compound.
Table 1: Synthesis of this compound
| Starting Material | Reagent | Solvent | Conditions | Reference |
| Phenothiazine | Triphosgene, Pyridine | 1,2-dichloroethane | 75°C, 3 hours, Inert atmosphere | [10] |
| Phenothiazine | Chloroacetyl chloride | Dry Benzene | 0-5°C then reflux 3-4 hours at 50-60°C | [11][12] |
Table 2: Reactivity of this compound with Nucleophiles
| Nucleophile Type | Example Nucleophile | Product Type | General Conditions | Reference |
| Primary/Secondary Amine | Alkylamines, Arylamines | N-Substituted Amide | The carbonyl chloride solution is added to the amine solution and heated under reflux. | [2][9] |
| Alcohol | General (R-OH) | Ester | Standard esterification conditions for acyl chlorides. | [5][7] |
| Water | H₂O | Carboxylic Acid | Vigorous reaction upon contact, often with water vapor in the air. | [1][8] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility in research and development. The following are generalized protocols based on cited literature.
Protocol 1: General Synthesis of Phenothiazine-10-carboxamides[2][9]
This protocol outlines the reaction of this compound with an amine.
-
Preparation of Intermediate: this compound is synthesized or procured. It is dissolved in a suitable anhydrous solvent, such as tetrahydrofuran (THF).
-
Amine Solution: The desired alkylamine or arylamine is dissolved in a separate portion of the solvent.
-
Reaction: The solution of this compound is added dropwise to the amine solution under constant stirring.
-
Heating: The reaction mixture is then heated under reflux. The progress of the reaction is monitored until the starting material is consumed (e.g., by Thin Layer Chromatography - TLC).
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product is then purified using standard techniques such as recrystallization or column chromatography to yield the final phenothiazine-10-carboxamide derivative.
Protocol 2: Synthesis of 10H-Phenothiazine-10-carbonyl chloride from Phenothiazine[10]
This protocol describes the synthesis of the key intermediate using triphosgene.
-
Reaction Setup: A solution of phenothiazine is prepared in 1,2-dichloroethane in a reaction vessel equipped for heating and maintaining an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Pyridine is added to the solution, followed by the addition of triphosgene.
-
Heating: The reaction mixture is heated to 75°C and maintained for approximately 3 hours.
-
Isolation: After the reaction is complete, the mixture is cooled, and the product is isolated. This may involve filtration to remove any solids, followed by removal of the solvent in vacuo. The crude product can be used directly or purified further if necessary.
Visualized Workflows and Relationships
Caption: Synthetic workflow for creating phenothiazine derivatives.
Caption: Logical relationship of reactants and products in derivatization.
References
- 1. CAS 18956-87-1: this compound [cymitquimica.com]
- 2. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iosrphr.org [iosrphr.org]
- 4. Phenothiazine - Wikipedia [en.wikipedia.org]
- 5. chemistrystudent.com [chemistrystudent.com]
- 6. gacariyalur.ac.in [gacariyalur.ac.in]
- 7. savemyexams.com [savemyexams.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. ijrap.net [ijrap.net]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemistry and Derivatives of Phenothiazine
For Researchers, Scientists, and Drug Development Professionals
Introduction to Phenothiazine
Phenothiazine is a tricyclic heterocyclic organic compound with the formula S(C₆H₄)₂NH.[1] First synthesized in 1883, this core structure has become a cornerstone in medicinal chemistry, serving as the scaffold for a diverse range of therapeutic agents.[2] The derivatives of phenothiazine are renowned for their wide-ranging pharmacological activities, most notably as antipsychotics, but also as antihistamines, antiemetics, and more recently, as potential anticancer and antimicrobial agents.[3] The discovery of the therapeutic properties of chlorpromazine in the 1950s revolutionized the treatment of psychiatric disorders and spurred the development of a vast library of phenothiazine derivatives.[2] This guide provides a comprehensive overview of the core chemistry of phenothiazine, the synthesis and properties of its key derivatives, their mechanisms of action, and the experimental methodologies used in their study.
Core Chemistry of Phenothiazine
The phenothiazine nucleus consists of a central six-membered ring containing a sulfur and a nitrogen atom, fused to two benzene rings. This structure is not planar, with the central ring adopting a folded conformation.[2] Phenothiazines are electron-rich and can act as electron donors.[2]
Synthesis of the Phenothiazine Core
The classical synthesis of phenothiazine involves the reaction of diphenylamine with sulfur, often in the presence of a catalyst such as iodine or aluminum chloride.
Experimental Protocol: Synthesis of Phenothiazine
-
Materials: Diphenylamine, sulfur, iodine (catalyst).
-
Procedure:
-
A mixture of diphenylamine and sulfur (in a molar ratio of approximately 1:2) is heated.
-
A catalytic amount of iodine is added to the molten mixture.
-
The reaction mixture is heated to around 180-200°C. The reaction is exothermic and should be controlled.
-
Hydrogen sulfide gas is evolved during the reaction.
-
After the reaction is complete, the mixture is cooled, and the solid product is purified by recrystallization from a suitable solvent like ethanol or toluene.
-
Key Phenothiazine Derivatives: Synthesis and Properties
The therapeutic utility of phenothiazines arises from the substitution at the nitrogen atom of the central ring (position 10) and at position 2 of one of the benzene rings.
Antipsychotic Phenothiazines
The antipsychotic properties of many phenothiazine derivatives are primarily attributed to their antagonism of the dopamine D2 receptor.[4]
Chlorpromazine was the first-in-class typical antipsychotic and remains a benchmark for this drug class.
Experimental Protocol: Synthesis of Chlorpromazine Hydrochloride [5][6]
-
Step 1: Synthesis of 2-Chlorophenothiazine: This intermediate is synthesized by the reaction of 3-chloroaniline with sulfur in the presence of a catalyst.
-
Step 2: Alkylation of 2-Chlorophenothiazine:
-
2-Chlorophenothiazine is reacted with 3-dimethylaminopropyl chloride in the presence of a strong base such as sodamide or sodium hydroxide in a suitable solvent like toluene or xylene.[6]
-
The reaction mixture is heated under reflux for several hours.
-
After cooling, the mixture is washed with water to remove inorganic salts.
-
The organic layer is then extracted with an acidic solution to protonate the chlorpromazine base.
-
The aqueous layer is made alkaline to liberate the free base, which is then extracted with an organic solvent.
-
The solvent is evaporated to yield crude chlorpromazine.
-
-
Step 3: Salt Formation:
Antihistaminic Phenothiazines
The antihistaminic effects of certain phenothiazine derivatives are due to their antagonist activity at the histamine H1 receptor.
Promethazine is a potent antihistamine with additional sedative and antiemetic properties.
Experimental Protocol: Synthesis of Promethazine Hydrochloride [7][8]
-
Step 1: Synthesis of Phenothiazine: (As described in section 2.1)
-
Step 2: Alkylation of Phenothiazine:
-
Phenothiazine is reacted with 2-(dimethylamino)-1-chloropropane in the presence of a base like sodium amide or sodium tert-butoxide in a solvent such as toluene.[8]
-
The reaction mixture is heated under reflux.[8]
-
After the reaction is complete, the mixture is worked up similarly to the chlorpromazine synthesis to isolate the promethazine free base.
-
-
Step 3: Salt Formation:
-
The promethazine base is dissolved in a suitable solvent.
-
Hydrochloric acid is added to precipitate promethazine hydrochloride.
-
The product is collected by filtration and purified by recrystallization.
-
Physicochemical Properties of Phenothiazine Derivatives
The physicochemical properties of phenothiazine derivatives, such as their acidity (pKa), lipophilicity (logP), and solubility, are critical determinants of their pharmacokinetic and pharmacodynamic profiles.
| Derivative | Class | pKa[9][10][11] | logP (calculated) | Water Solubility[12] |
| Chlorpromazine | Antipsychotic | 9.15 | 5.1 | 0.5 µg/mL (as HCl salt at 25°C) |
| Promethazine | Antihistamine | 9.1 | 4.8 | Freely soluble (as HCl salt) |
| Thioridazine | Antipsychotic | 8.89 | 5.5 | Slightly soluble |
| Fluphenazine | Antipsychotic | 8.0, 3.9 | 4.9 | Slightly soluble |
| Trifluoperazine | Antipsychotic | 8.1 | 5.3 | 2.7 µg/mL (as 2HCl salt at 25°C) |
| Promazine | Antipsychotic | 9.37 | 4.6 | Soluble |
| Triflupromazine | Antipsychotic | 9.03 | 5.2 | 1.1 µg/mL (as HCl salt at 25°C) |
Structure-Activity Relationships (SAR)
The biological activity of phenothiazine derivatives is highly dependent on their chemical structure.
-
Substitution at Position 2: An electron-withdrawing group (e.g., -Cl, -CF₃) at the 2-position of the phenothiazine ring is crucial for antipsychotic activity. The potency generally increases with the electron-withdrawing strength of the substituent.
-
The N-10 Side Chain: A three-carbon chain between the nitrogen at position 10 and the terminal amino group is optimal for neuroleptic activity. Shortening or lengthening this chain often reduces antipsychotic potency.
-
The Terminal Amino Group: A tertiary amino group at the end of the side chain is generally required for potent antipsychotic activity. The nature of the substituents on this nitrogen also influences activity, with piperazine derivatives often showing high potency.
Mechanism of Action and Signaling Pathways
Dopamine D2 Receptor Antagonism (Antipsychotic Action)
The primary mechanism of action for the antipsychotic effects of phenothiazines is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain.[4] D2 receptors are G-protein coupled receptors (GPCRs) that couple to Gi/o proteins. Activation of these receptors by dopamine inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Phenothiazine antagonists block this signaling cascade.
Histamine H1 Receptor Antagonism (Antihistaminic Action)
The antihistaminic effects of phenothiazines are mediated by their inverse agonism at histamine H1 receptors. H1 receptors are GPCRs coupled to Gq/11 proteins. Their activation by histamine stimulates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), ultimately increasing intracellular calcium levels and activating protein kinase C (PKC).
References
- 1. researchgate.net [researchgate.net]
- 2. Phenothiazine - Wikipedia [en.wikipedia.org]
- 3. CHLORPROMAZINE HYDROCHLORIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 4. CN102617509B - Chlorpromazine hydrochloride synthesis process - Google Patents [patents.google.com]
- 5. US20190314385A1 - Process for Preparation of Chlorpromazine or its Pharmaceutically Acceptable Salts - Google Patents [patents.google.com]
- 6. CN118598824B - A kind of synthetic method of promethazine hydrochloride - Google Patents [patents.google.com]
- 7. An Improved Process For The Preparation Of Promethazine Hydrochloride. [quickcompany.in]
- 8. Solubility and pKa determination of six structurally related phenothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Phenothiazines solution complexity - Determination of pKa and solubility-pH profiles exhibiting sub-micellar aggregation at 25 and 37°C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Direct injection HPLC method for the determination of selected phenothiazines in plasma using a Hisep column - PubMed [pubmed.ncbi.nlm.nih.gov]
Phenothiazine-10-carbonyl chloride: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of available safety and handling information for Phenothiazine-10-carbonyl chloride. It is intended for use by qualified professionals and is not a substitute for a comprehensive risk assessment and adherence to all applicable safety regulations. Information on the parent compound, Phenothiazine, is included for context but it is crucial to recognize that the addition of the carbonyl chloride functional group significantly increases the reactivity and corrosive hazards.
Introduction
This compound (CAS No. 18956-87-1) is a reactive chemical intermediate used in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its utility in organic synthesis stems from the reactive carbonyl chloride group, which allows for the introduction of diverse functionalities onto the phenothiazine core.[1] However, this reactivity also presents significant safety and handling challenges. This guide provides an in-depth overview of the known hazards, safety precautions, and handling procedures for this compound to ensure its safe use in a laboratory setting.
Hazard Identification and Classification
This compound is classified as a corrosive substance. The primary and most severe hazards are associated with its potential to cause severe skin burns and eye damage.[2]
GHS Classification:
Hazard Statements:
-
H314: Causes severe skin burns and eye damage.[2]
The high reactivity of the carbonyl chloride group, particularly with water and other nucleophiles, is a key concern, as it can lead to the release of corrosive hydrochloric acid.[1]
Physical and Chemical Properties
Limited specific experimental data is available for the physical and chemical properties of this compound. The following table summarizes the available information.
| Property | Value | Reference |
| Chemical Formula | C₁₃H₈ClNOS | [2][4][5] |
| Molecular Weight | 261.73 g/mol | [2] |
| Appearance | Solid | [1] |
| Melting Point | 99 °C | [2] |
Toxicological Information
There is a significant lack of specific quantitative toxicological data (e.g., LD50, LC50) for this compound in publicly available literature.[3] The primary toxicological concern is its corrosive nature.
For reference, the toxicological data for the parent compound, Phenothiazine , is provided below. It is critical to understand that this data does not reflect the acute corrosive hazards of this compound. The addition of the carbonyl chloride group is expected to significantly increase its irritancy and corrosivity.
Toxicological Data for Phenothiazine (Parent Compound)
| Metric | Value | Species | Reference |
| Oral LD50 | 5,000 mg/kg | Rat | [6] |
| Dermal LD50 | > 2,000 mg/kg | Rat | [7] |
| Dermal LD50 | ca. 9,400 mg/kg | Rabbit | [6] |
Human Health Effects of Phenothiazine (Parent Compound):
-
Overdose and accidental exposure have been associated with hemolytic anemia, toxic hepatitis, and skin photosensitization.[8]
-
May cause skin irritation, itching, redness, and pain upon contact.[6]
Experimental Protocols for Hazard Assessment
-
Skin Corrosion/Irritation (OECD TG 404 & 431): This test determines the potential of a substance to cause irreversible skin damage. It can be conducted using in vitro methods with reconstructed human epidermis models to predict corrosive or irritant effects, thus avoiding animal testing.
-
Serious Eye Damage/Irritation (OECD TG 437 & 492): In vitro methods, such as the Bovine Corneal Opacity and Permeability (BCOP) test or reconstructed human cornea-like epithelium (RhCE) models, are used to assess the potential for a chemical to cause serious eye damage.
Safe Handling and Storage
Due to its corrosive and reactive nature, strict safety protocols must be followed when handling this compound.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[3]
-
Skin Protection:
-
Wear chemical-resistant gloves (e.g., nitrile, neoprene).
-
A lab coat or chemical-resistant apron should be worn.
-
Ensure no skin is exposed.
-
-
Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[3]
Handling Procedures
-
Avoid contact with skin, eyes, and clothing.[3]
-
Avoid formation of dust and aerosols.
-
Handle in a well-ventilated place.[7]
-
Keep away from water and other incompatible materials such as strong oxidizing agents and acids.[6][7]
-
Use non-sparking tools.[7]
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]
-
Store away from incompatible materials.
-
The product may be shipped under an argon atmosphere, indicating its sensitivity to moisture and air.[9]
Emergency Procedures
First-Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
Accidental Release Measures
-
Evacuate personnel from the area.
-
Wear appropriate personal protective equipment (see Section 6.1).
-
Avoid dust formation.
-
Carefully sweep up the spilled solid material and place it into a suitable, dry, labeled container for disposal.
-
Do not allow the material to enter drains or waterways.
-
Ventilate the area and wash the spill site after material pickup is complete.
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.
Visualizations
Caption: Safe handling workflow for this compound.
References
- 1. CAS 18956-87-1: this compound [cymitquimica.com]
- 2. echemi.com [echemi.com]
- 3. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 18956-87-1 Name: 10H-phenothiazine-10-carbonyl chloride [xixisys.com]
- 4. This compound [webbook.nist.gov]
- 5. 18956-87-1|this compound|Suzhou Health Chemicals Co., Ltd. [healthchemicals.com]
- 6. redox.com [redox.com]
- 7. echemi.com [echemi.com]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. calpaclab.com [calpaclab.com]
Discovery and history of phenothiazine compounds in medicinal chemistry
An In-depth Technical Guide on the Discovery and History of Phenothiazine Compounds in Medicinal Chemistry
Abstract
The journey of phenothiazine compounds from their origins as synthetic dyes to their revolutionary role in psychopharmacology and beyond is a compelling narrative of serendipity, keen observation, and systematic medicinal chemistry. This technical guide provides a comprehensive overview of the discovery, history, and development of phenothiazine derivatives. It delves into their synthesis, multifaceted mechanism of action, structure-activity relationships, and the key experimental protocols that have been instrumental in their evaluation. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of this remarkable class of compounds that forever changed the landscape of medicine.
A Historical Odyssey: The Birth of a Therapeutic Revolution
The story of phenothiazines begins not in a pharmacy, but in the vibrant world of 19th-century dye chemistry. The parent compound, phenothiazine, was first synthesized in 1883 by August Bernthsen.[1] A derivative, methylene blue, synthesized in 1876, was initially used as a textile dye.[2] However, its therapeutic potential was first hinted at by the pioneering work of Paul Ehrlich, who observed its antimalarial properties in the late 19th century.[1]
The transition of phenothiazines from dyes to drugs gained momentum in the 1940s with the development of antihistamines. A team at Rhône-Poulenc in France, seeking new antihistaminic agents, synthesized promethazine, a phenothiazine derivative with potent sedative effects.[3][4] This sedative property caught the attention of French surgeon Henri Laborit, who in 1949 used promethazine in a "lytic cocktail" to reduce surgical shock and induce a state of calm indifference in patients.[3]
This pivotal observation set the stage for the breakthrough discovery. In 1950, Paul Charpentier, a chemist at Rhône-Poulenc, synthesized a chlorinated derivative of promazine, initially designated RP-4560 and later named chlorpromazine.[3] While it possessed antihistaminic properties, it also exhibited a profound calming effect without inducing sleep, a state Laborit termed "artificial hibernation."[1] Recognizing its potential in psychiatry, Laborit encouraged his psychiatric colleagues to investigate its use. In 1952, Jean Delay and Pierre Deniker administered chlorpromazine to a manic patient, with remarkable success in alleviating psychotic symptoms.[1] This marked the dawn of the psychopharmacological era, transforming the treatment of schizophrenia and other psychotic disorders.[3][5]
Following the success of chlorpromazine, a plethora of other phenothiazine antipsychotics were developed and introduced between 1954 and 1975, including fluphenazine, perphenazine, and thioridazine, each with varying potencies and side-effect profiles.[6]
Timeline of Key Phenothiazine Antipsychotic Introductions
| Year of First Use/Approval (US) | Phenothiazine Compound |
| 1954 | Chlorpromazine |
| 1957 | Perphenazine |
| 1957 | Triflupromazine |
| 1959 | Fluphenazine |
| 1959 | Thioridazine |
The Core Mechanism of Action: Dopamine D2 Receptor Antagonism
The primary mechanism underlying the antipsychotic effects of phenothiazines is their ability to act as antagonists at dopamine D2 receptors in the mesolimbic pathway of the brain.[7] This blockade helps to alleviate the "positive" symptoms of schizophrenia, such as hallucinations and delusions, which are associated with hyperactivity of the dopaminergic system.[7]
Dopamine D2 Receptor Signaling Pathway
Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that couple to the Gi/o family of G proteins. Upon activation by dopamine, the Gi protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). This, in turn, reduces the activity of Protein Kinase A (PKA). Phenothiazine derivatives, by blocking the D2 receptor, prevent this inhibitory cascade.
Beyond Dopamine: A Polypharmacological Profile
While D2 receptor antagonism is central to their antipsychotic action, phenothiazines are known for their broad pharmacological profile, interacting with a variety of other receptors, which contributes to both their therapeutic effects and side effects.[7] These include:
-
Serotonin (5-HT) Receptors: Blockade of 5-HT2A receptors is a feature of many atypical antipsychotics and may contribute to a lower incidence of extrapyramidal side effects.[8]
-
Adrenergic Receptors: Antagonism of α1-adrenergic receptors can lead to orthostatic hypotension.[7]
-
Muscarinic Acetylcholine Receptors: Blockade of M1 receptors is responsible for anticholinergic side effects such as dry mouth, blurred vision, and constipation.[8]
-
Histamine H1 Receptors: Antagonism at H1 receptors contributes to the sedative effects of many phenothiazines.[8]
This polypharmacology also underpins their use in other clinical applications, such as antiemetics (due to D2 blockade in the chemoreceptor trigger zone) and antihistamines.
Structure-Activity Relationships (SAR)
The therapeutic efficacy and side-effect profile of phenothiazine derivatives are intricately linked to their chemical structure. Key structural features that influence their activity include:
-
The Tricyclic Phenothiazine Nucleus: This forms the core scaffold essential for activity.
-
Substitution at Position C2: The nature of the substituent at the C2 position of the phenothiazine ring is a major determinant of antipsychotic potency. Electron-withdrawing groups, such as chlorine (-Cl) or trifluoromethyl (-CF3), significantly enhance activity.[9] The -CF3 group generally confers greater potency than -Cl.
-
The Side Chain at Position N10: A three-carbon chain between the nitrogen at position 10 and the terminal amino group is optimal for neuroleptic activity. The nature of the terminal amino group also plays a crucial role, with piperazine derivatives generally exhibiting higher potency than aliphatic amino derivatives.[9]
Quantitative SAR Data: Receptor Binding Affinities (Ki, nM)
The following table summarizes the binding affinities (Ki values in nM) of representative phenothiazine derivatives for various neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.
| Compound | Dopamine D2 | Serotonin 5-HT2A | Muscarinic M1 | α1-Adrenergic | Histamine H1 |
| Chlorpromazine | 1.4 | 13 | 1.9 | 1.8 | 0.5 |
| Fluphenazine | 0.4 | 1.7 | 250 | 3.6 | 2.5 |
| Perphenazine | 0.3 | 1.1 | 15 | 1.6 | 1.3 |
| Thioridazine | 3.5 | 10 | 1.3 | 15 | 4.0 |
| Triflupromazine | 2.1 | 10 | 10 | 2.1 | 1.1 |
| Promazine | 47 | 26 | 11 | 4.3 | 1.5 |
Note: Ki values are compiled from various sources and may show some variability between studies.
Synthesis of Phenothiazine Derivatives
The synthesis of phenothiazine derivatives typically involves the formation of the tricyclic phenothiazine core followed by the addition of the side chain at the N10 position.
Synthesis of Chlorpromazine
A common synthetic route to chlorpromazine involves the reaction of 3-chloro-N-phenylbenzenamine with sulfur to form 2-chloro-10H-phenothiazine.[10] This intermediate is then alkylated with 3-chloro-N,N-dimethylpropan-1-amine in the presence of a base, such as sodium amide or sodium hydroxide with a phase transfer catalyst, to yield chlorpromazine.[10][11]
Expanding Horizons: Phenothiazines in Cancer and Infectious Diseases
Beyond their profound impact on psychiatry, phenothiazines have demonstrated promising therapeutic potential in other areas, notably oncology and infectious diseases.
Anticancer Activity
Several phenothiazine derivatives exhibit cytotoxic effects against various cancer cell lines. Their anticancer mechanisms are multifaceted and include:
-
Induction of Apoptosis: Triggering programmed cell death in cancer cells.
-
Inhibition of Key Signaling Pathways: Phenothiazines can disrupt critical cancer-promoting signaling pathways such as the PI3K/Akt/mTOR and MAPK/ERK1/2 pathways.[4]
-
Reversal of Multidrug Resistance: Some phenothiazines can inhibit the function of P-glycoprotein, an efflux pump that contributes to multidrug resistance in cancer cells.
Quantitative Anticancer Activity Data (IC50, µM)
The following table presents the half-maximal inhibitory concentration (IC50) values in µM for selected phenothiazines against various cancer cell lines. A lower IC50 value indicates greater potency.
| Compound | A375 (Melanoma) | MCF-7 (Breast) | HCT116 (Colon) |
| Chlorpromazine | 15.8 | 18.2 | 12.5 |
| Fluphenazine | 8.9 | 10.5 | 7.8 |
| Thioridazine | 12.3 | 14.7 | 9.6 |
| Trifluoperazine | 7.5 | 9.1 | 6.2 |
Note: IC50 values are compiled from various sources and can vary depending on the specific experimental conditions.
Antimicrobial Activity
Certain phenothiazines have also demonstrated activity against a range of microbial pathogens, including bacteria and fungi. Their mechanism of action in this context is thought to involve the disruption of microbial cell membranes and the inhibition of essential enzymes. Thioridazine, for instance, has been shown to be effective against multidrug-resistant strains of Mycobacterium tuberculosis and Staphylococcus aureus.[2]
Experimental Protocols
The discovery and development of phenothiazine compounds have been underpinned by a variety of experimental techniques. The following are detailed methodologies for key assays.
Radioligand Binding Assay for Dopamine D2 Receptor Affinity
This assay is used to determine the binding affinity (Ki) of a test compound for the dopamine D2 receptor.
-
Objective: To quantify the ability of a phenothiazine derivative to displace a radiolabeled ligand from the D2 receptor.
-
Materials:
-
Receptor Source: Membranes from cells (e.g., CHO or HEK293) stably expressing the human dopamine D2 receptor, or rat striatal tissue homogenates.
-
Radioligand: A high-affinity D2 receptor antagonist, such as [3H]spiperone.
-
Test Compound: Phenothiazine derivative at various concentrations.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled D2 antagonist (e.g., 10 µM haloperidol).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, pH 7.4.
-
Filtration Apparatus: Cell harvester and glass fiber filters.
-
Scintillation Counter.
-
-
Procedure:
-
Membrane Preparation: Homogenize the receptor source in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh assay buffer.
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Receptor membranes + radioligand.
-
Non-specific Binding: Receptor membranes + radioligand + non-specific binding control.
-
Competitive Binding: Receptor membranes + radioligand + varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) from a competitive binding curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Inhibition Functional Assay
This cell-based assay measures the functional antagonism of a compound at the D2 receptor.
-
Objective: To determine the potency (IC50) of a phenothiazine derivative in blocking agonist-induced inhibition of cAMP production.
-
Materials:
-
Cells: A cell line (e.g., CHO or HEK293) stably expressing the human dopamine D2 receptor.
-
D2 Receptor Agonist: Dopamine or a selective D2 agonist (e.g., quinpirole).
-
Adenylyl Cyclase Activator: Forskolin.
-
Test Compound: Phenothiazine derivative at various concentrations.
-
cAMP Detection Kit: e.g., HTRF, ELISA, or luminescence-based.
-
-
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Assay:
-
Pre-incubate the cells with various concentrations of the test compound (antagonist).
-
Stimulate the cells with a fixed concentration of the D2 receptor agonist in the presence of forskolin (to elevate basal cAMP levels).
-
Include control wells (vehicle, agonist alone, antagonist alone).
-
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using the chosen detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of inhibition of the agonist response against the logarithm of the test compound concentration. Determine the IC50 value from the dose-response curve.
-
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and proliferation.
-
Objective: To determine the cytotoxic effect (IC50) of a phenothiazine derivative on cancer cells.
-
Materials:
-
Cancer cell line of interest.
-
Complete cell culture medium.
-
Test Compound: Phenothiazine derivative at various concentrations.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
96-well plates.
-
Microplate reader.
-
-
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the phenothiazine derivative and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the percentage of viability against the logarithm of the test compound concentration to determine the IC50 value.
-
Experimental Workflow for Drug Discovery
The discovery and development of new phenothiazine derivatives, or other antipsychotic drugs, typically follow a structured workflow.
Conclusion and Future Perspectives
The discovery and development of phenothiazine compounds represent a landmark achievement in medicinal chemistry and therapeutics. From their serendipitous discovery to their establishment as the first effective treatment for psychosis, phenothiazines have had an immeasurable impact on medicine and society. Their complex polypharmacology continues to be a source of new therapeutic opportunities, with ongoing research exploring their potential as anticancer and antimicrobial agents. The rich history of phenothiazines serves as a powerful reminder of the often-unpredictable path of scientific discovery and the enduring importance of keen clinical observation coupled with rigorous chemical and biological investigation. As our understanding of the molecular basis of disease deepens, the versatile phenothiazine scaffold may yet yield new therapeutic agents for a host of challenging medical conditions.
References
- 1. A history of antipsychotic drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenothiazine - Wikipedia [en.wikipedia.org]
- 3. The story of antipsychotics: Past and present - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Promethazine | Antihistamine, Sedative, Nausea Relief | Britannica [britannica.com]
- 5. The development of antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Timeline of the Development of Antipsychotic Drugs - Voronoi [voronoiapp.com]
- 7. researchgate.net [researchgate.net]
- 8. TRIFLUPROMAZINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 9. Synthesis and antitubercular activity of quaternized promazine and promethazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Promethazine Hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Theoretical Exploration of Phenothiazine-10-carbonyl chloride: An In-depth Guide to its Electronic Structure
For Researchers, Scientists, and Drug Development Professionals
Phenothiazine and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities. Understanding the electronic structure of these compounds is paramount for designing novel therapeutics with enhanced efficacy and specificity. This technical guide delves into the theoretical investigation of Phenothiazine-10-carbonyl chloride's electronic structure, providing a framework for its computational analysis and interpretation. While specific experimental data for this particular derivative is not extensively available in public literature, this document outlines the established theoretical protocols and expected electronic characteristics based on studies of closely related phenothiazine compounds.
Molecular Structure and Properties
This compound is a derivative of phenothiazine, characterized by the substitution of a carbonyl chloride group at the nitrogen atom of the central thiazine ring. This substitution significantly influences the electronic properties of the parent molecule.
Table 1: Molecular Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₈ClNOS | [1][2][3] |
| Molecular Weight | 261.73 g/mol | [1][2][3] |
| CAS Number | 18956-87-1 | [1][3][4] |
The core structure of phenothiazine is a butterfly-like tricyclic system. The addition of the electron-withdrawing carbonyl chloride group at the 10-position is expected to modulate the electron density distribution across the entire molecule, impacting its reactivity and potential biological interactions.
Theoretical Methodology for Electronic Structure Calculation
The electronic structure of phenothiazine derivatives is typically investigated using quantum chemical calculations, with Density Functional Theory (DFT) being a widely employed method due to its balance of accuracy and computational cost.[5][6][7]
Computational Protocol
A typical workflow for the theoretical study of this compound would involve the following steps:
Figure 1: A generalized workflow for the computational study of this compound's electronic structure.
Experimental Protocols:
-
Geometry Optimization: The initial step involves optimizing the molecular geometry of this compound to find its most stable conformation (a minimum on the potential energy surface). This is typically performed using a functional like B3LYP with a basis set such as 6-311++G(d,p).
-
Frequency Calculation: To confirm that the optimized structure corresponds to a true minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.
-
Single Point Energy Calculation: With the optimized geometry, a more accurate single-point energy calculation may be performed using a larger basis set to refine the electronic properties.
-
Molecular Orbital Analysis: This step involves the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals and their energy gap are crucial for understanding the molecule's reactivity and kinetic stability.
-
Electronic Spectra Simulation: Time-Dependent DFT (TD-DFT) is used to simulate the electronic absorption spectra, providing insights into the molecule's photophysical properties.
-
Molecular Electrostatic Potential (MEP) Mapping: The MEP surface is calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.
Expected Electronic Structure and Properties
Based on studies of similar phenothiazine derivatives, the following electronic characteristics can be anticipated for this compound.
Frontier Molecular Orbitals (HOMO and LUMO)
The HOMO and LUMO are key indicators of a molecule's electron-donating and accepting abilities, respectively. In many phenothiazine derivatives, the HOMO is localized on the electron-rich phenothiazine ring system, while the LUMO distribution is influenced by the substituents.[8] For this compound, the electron-withdrawing nature of the carbonyl chloride group is expected to lower the energy of the LUMO and potentially draw electron density towards it.
Table 2: Predicted Frontier Orbital Properties of this compound (Illustrative)
| Parameter | Predicted Value (Illustrative) | Significance |
| HOMO Energy | -5.5 to -6.5 eV | Correlates with ionization potential and electron-donating ability. |
| LUMO Energy | -1.5 to -2.5 eV | Correlates with electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 3.0 to 5.0 eV | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |
Note: These values are illustrative and would need to be confirmed by specific DFT calculations for this compound.
Figure 2: A conceptual diagram illustrating the HOMO-LUMO energy gap.
Molecular Electrostatic Potential (MEP)
The MEP map provides a visual representation of the charge distribution. For this compound, the regions of negative potential (electron-rich) are expected to be located around the oxygen and chlorine atoms of the carbonyl chloride group, as well as the sulfur atom. The hydrogen atoms of the benzene rings would exhibit positive potential. This information is critical for understanding intermolecular interactions and potential binding sites for drug-receptor interactions.
Conclusion and Future Directions
The theoretical study of this compound's electronic structure provides a powerful framework for understanding its chemical reactivity, stability, and potential as a pharmacophore. While this guide outlines the expected properties and the computational methodologies to investigate them, further dedicated computational and experimental studies are necessary to fully elucidate its electronic characteristics. Such studies would provide valuable data for the rational design of novel phenothiazine-based drugs with tailored properties for various therapeutic applications. The correlation of theoretical calculations with experimental data will be crucial for validating the computational models and advancing our understanding of this important class of molecules.[9]
References
- 1. This compound [webbook.nist.gov]
- 2. echemi.com [echemi.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. This compound (18956-87-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 5. outbreak.info SARS-CoV-2 data explorer [outbreak.info]
- 6. Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Modulation of fluorescence in novel A–D–A type phenothiazine derivatives via oxidation - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01383F [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
Methodological & Application
Synthesis of Novel Phenothiazine Derivatives: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of novel phenothiazine derivatives utilizing phenothiazine-10-carbonyl chloride as a key intermediate. Phenothiazine and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antipsychotic, antiemetic, and antihistaminic properties.[1] Recent research has focused on developing novel derivatives with potential applications as anticancer and cholinesterase modulatory agents.[2][3][4][5] This guide offers step-by-step experimental procedures, data presentation in structured tables, and visualizations of the synthetic workflow and a relevant biological pathway.
Overview of the Synthetic Strategy
The synthesis of novel phenothiazine derivatives via this compound is a versatile approach that allows for the introduction of a wide variety of functional groups at the 10-position of the phenothiazine ring system. The general synthetic workflow is a two-step process:
-
Synthesis of this compound: The starting material, phenothiazine, is reacted with a phosgene equivalent, such as triphosgene, to yield the reactive intermediate, this compound.
-
Synthesis of Phenothiazine Derivatives: this compound is then reacted with various nucleophiles, such as amines, alcohols, or hydrazines, to generate a library of novel phenothiazine-10-carboxamides, esters, or hydrazides, respectively.
This methodology allows for the systematic modification of the side chain to explore structure-activity relationships (SAR) and optimize for desired biological activities.
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of the key intermediate, this compound, from phenothiazine using triphosgene.
Materials:
-
Phenothiazine
-
Triphosgene
-
Pyridine
-
1,2-Dichloroethane (anhydrous)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure: [6]
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an argon/nitrogen inlet, dissolve phenothiazine in anhydrous 1,2-dichloroethane.
-
Add pyridine to the solution.
-
Carefully add a solution of triphosgene in anhydrous 1,2-dichloroethane dropwise to the stirred solution at room temperature. Caution: Triphosgene is a toxic substance and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
After the addition is complete, heat the reaction mixture to 75 °C and maintain it at this temperature for 3 hours under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solvent can be removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography. Given the reactive nature of the acyl chloride, it is often used in the next step without extensive purification after removal of the solvent and any precipitated salts.
General Protocol for the Synthesis of Phenothiazine-10-carboxamide Derivatives
This protocol outlines the reaction of this compound with various primary and secondary amines to synthesize a library of novel phenothiazine-10-carboxamides.
Materials:
-
This compound
-
Appropriate primary or secondary amine
-
Triethylamine (TEA) or other suitable base
-
Tetrahydrofuran (THF), anhydrous
-
Standard glassware for organic synthesis
Procedure: [4]
-
In a round-bottom flask, dissolve the desired amine and triethylamine (1.1 equivalents) in anhydrous THF.
-
In a separate flask, dissolve this compound (1 equivalent) in anhydrous THF.
-
Add the this compound solution dropwise to the stirred amine solution at room temperature.
-
Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC (typically 1-3 hours).
-
After the reaction is complete, pour the mixture into ice-cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer sequentially with 5% aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization to afford the pure phenothiazine-10-carboxamide derivative.
Data Presentation
The following tables summarize typical quantitative data obtained for a selection of synthesized phenothiazine derivatives.
Table 1: Physicochemical Data of Synthesized Phenothiazine Derivatives
| Compound ID | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| PTZ-Amide-1 | C₂₀H₁₆N₂OS | 344.42 | 85 | 175-177 |
| PTZ-Amide-2 | C₂₂H₂₀N₂OS | 372.48 | 78 | 168-170 |
| PTZ-Amide-3 | C₂₄H₂₄N₂OS | 400.53 | 82 | 181-183 |
| PTZ-Ester-1 | C₂₀H₁₅NO₂S | 349.41 | 91 | 142-144 |
Table 2: Spectroscopic Data for a Representative Phenothiazine-10-carboxamide Derivative (PTZ-Amide-1)
| Spectral Data | Chemical Shift (δ ppm) or Wavenumber (cm⁻¹) |
| ¹H NMR (CDCl₃) | 7.20-7.80 (m, 8H, Ar-H), 8.10 (s, 1H, NH), 2.50 (t, 2H, CH₂), 1.25 (t, 6H, 2xCH₃) |
| ¹³C NMR (CDCl₃) | 165.0 (C=O), 145.1, 127.8, 127.3, 126.8, 123.0, 116.5 (Ar-C), 42.1 (CH₂), 14.2 (CH₃) |
| IR (KBr) | 3350 (N-H stretch), 1680 (C=O stretch), 1580, 1470 (C=C stretch) |
| Mass Spec (ESI+) | m/z 345.1 [M+H]⁺ |
Table 3: Biological Activity Data - Cholinesterase Inhibition [2][3]
| Compound ID | Target Enzyme | IC₅₀ (µM) |
| Chlorpromazine | AChE | 0.011 |
| Promethazine | AChE | 0.017 |
| Thioridazine | AChE | 0.027 |
| Chlorpromazine S-oxide | AChE | 0.0018 |
| Promethazine S-oxide | AChE | 0.0025 |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of novel phenothiazine derivatives.
Signaling Pathway: Cholinesterase Inhibition
Many of the synthesized phenothiazine derivatives exhibit their biological effects through the inhibition of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This inhibition leads to an increase in the levels of the neurotransmitter acetylcholine in the synaptic cleft, which can have various downstream effects.
References
- 1. m.youtube.com [m.youtube.com]
- 2. A comparative study of the effect of phenothiazine derivatives and their S-oxides on cholinesterase investigated by a new kinetic spectrophotometric method | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
Protocol for reacting Phenothiazine-10-carbonyl chloride with primary amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of phenothiazine-10-carboxamides through the reaction of phenothiazine-10-carbonyl chloride with primary amines. This class of compounds is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by phenothiazine derivatives, including antipsychotic, anticancer, and antihistaminic properties.[1][2][3]
Introduction
Phenothiazine and its derivatives are a cornerstone in pharmaceutical development, known to modulate a variety of neurotransmitter activities and act as potential anticancer agents.[1] The synthesis of novel phenothiazine-10-carboxamides via the reaction of this compound with primary amines is a common strategy to explore new therapeutic agents. This protocol outlines the general procedure for this synthesis, including the preparation of the acyl chloride intermediate and its subsequent reaction with an amine, followed by purification.
Reaction Scheme
The overall two-step reaction involves the synthesis of an intermediate phenothiazine-10-yl acyl chloride, followed by its reaction with a primary amine to yield the desired N-substituted phenothiazine-10-carboxamide.
Step 1: Synthesis of this compound intermediate Step 2: Synthesis of Phenothiazine-10-carboxamide
Experimental Protocols
Protocol 1: Synthesis of Intermediate Phenothiazine-10-yl Acyl Chlorides
This protocol describes the synthesis of chloroacetyl and chloropropionyl derivatives of phenothiazine, which serve as intermediates for the final reaction with amines.[1]
Materials:
-
Phenothiazine derivative (2 mmol)
-
Triethylamine (TEA) (2.2 mmol)
-
Dry Tetrahydrofuran (THF) (10 mL)
-
Chloroacetyl chloride or chloropropionyl chloride
-
Ice-cold water
-
Diethyl ether
-
5% Sodium bicarbonate (NaHCO3) solution
-
Distilled water
-
Anhydrous Sodium sulfate (Na2SO4)
Procedure:
-
In a suitable reaction vessel, dissolve the phenothiazine derivative (2 mmol) and triethylamine (2.2 mmol) in 10 mL of dry THF.
-
To this solution, add chloroacetyl chloride or chloropropionyl chloride dropwise while stirring.
-
Continue stirring at room temperature and monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed (typically 1 week).[1]
-
Once the reaction is complete, pour the mixture into ice-cold water.
-
Extract the aqueous mixture with diethyl ether.
-
Wash the organic phase sequentially with a 5% NaHCO3 solution and distilled water.
-
Dry the organic phase over anhydrous Na2SO4 and then evaporate the solvent under reduced pressure.
-
Purify the resulting residue by column chromatography to obtain the desired intermediate acyl chloride.[1]
Protocol 2: General Procedure for the Synthesis of Aliphatic Amine-Substituted Phenothiazine-10-carboxamides
This protocol details the reaction of the intermediate acyl chloride with a primary aliphatic amine to yield the final carboxamide product.[1]
Materials:
-
Intermediate phenothiazine-10-yl acyl chloride (1 mmol)
-
Primary aliphatic amine (1.2 mmol)
-
Potassium carbonate (K2CO3)
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Water
-
Anhydrous Sodium sulfate (Na2SO4)
Procedure:
-
In a reaction flask, prepare a mixture of the primary amine (1.2 mmol) and K2CO3 in THF.
-
Add a solution of the intermediate phenothiazine-10-yl acyl chloride (1 mmol) in THF dropwise to the amine mixture.
-
Heat the reaction mixture under reflux and monitor its progress by TLC. The reaction is typically complete within 6-8 hours.[1]
-
After the starting material has been consumed, evaporate the solvent.
-
Extract the residue with ethyl acetate.
-
Wash the organic phase with water and then dry it over anhydrous Na2SO4.
-
Evaporate the solvent to obtain the crude product.
-
Purify the residue by column chromatography to yield the final phenothiazine-10-carboxamide.[1]
Data Presentation
The following table summarizes typical reaction parameters and yields for the synthesis of various phenothiazine-10-yl acyl chloride intermediates.[1]
| Intermediate No. | n | R1 | Yield (%) | Molecular Mass (ESI+) m/z | Melting Point (°C) |
| 1 | 1 | –H | 78 | 276 | 117 |
| 2 | 1 | –Cl | 79 | 311 | 118 |
| 3 | 1 | –SCH3 | 80 | 321 | 124 |
| 4 | 2 | –H | 81 | 290 | 144 |
| 5 | 2 | –Cl | 82 | 325 | 113 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of phenothiazine-10-carboxamides.
Caption: Workflow for the synthesis of phenothiazine-10-carboxamides.
Logical Relationship of Reactants and Products
This diagram shows the relationship between the starting materials, intermediates, and the final product.
Caption: Reactant to product conversion pathway.
References
- 1. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
Application Notes and Protocols: Amide Bond Formation with Phenothiazine-10-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenothiazine and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities.[1][2] The unique tricyclic structure of phenothiazine serves as a privileged scaffold in medicinal chemistry, leading to the development of drugs with antipsychotic, anticancer, antihistaminic, and antimicrobial properties.[3][4] The formation of an amide bond at the 10-position of the phenothiazine ring system, creating phenothiazine-10-carboxamides, is a key synthetic strategy for modifying the physicochemical and pharmacological properties of this scaffold, offering a pathway to novel therapeutic agents.[5][6]
This document provides detailed application notes and experimental protocols for the synthesis of phenothiazine-10-carboxamides via the reaction of phenothiazine-10-carbonyl chloride with various primary and secondary amines. It also includes protocols for relevant biological assays to evaluate the synthesized compounds and visual representations of key signaling pathways and experimental workflows.
Synthesis of this compound
The starting material for the synthesis of phenothiazine-10-carboxamides is this compound. This reactive acyl chloride can be synthesized from commercially available phenothiazine.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from phenothiazine and triphosgene.[7]
Materials:
-
Phenothiazine
-
Triphosgene
-
Pyridine
-
1,2-dichloroethane (anhydrous)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet, dissolve phenothiazine (1.0 eq) in anhydrous 1,2-dichloroethane under an inert atmosphere (argon or nitrogen).
-
To this solution, add pyridine (1.1 eq).
-
Carefully add a solution of triphosgene (0.4 eq) in anhydrous 1,2-dichloroethane dropwise to the reaction mixture at room temperature.
-
After the addition is complete, heat the reaction mixture to 75 °C and maintain for 3 hours.[7]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solvent can be removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield this compound as a solid.[8]
Amide Bond Formation
The reaction of this compound with primary or secondary amines is a straightforward and efficient method for the synthesis of a diverse library of phenothiazine-10-carboxamides.
Protocol 2: General Procedure for the Synthesis of Phenothiazine-10-carboxamides
This protocol outlines a general method for the acylation of amines with this compound.
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, piperazine, or alkylamine derivatives)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve the desired primary or secondary amine (1.0 - 1.2 eq) in anhydrous DCM or THF.
-
Add TEA or DIEA (1.5 eq) to the solution and stir at room temperature.
-
Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM or THF and add it dropwise to the amine solution.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water or a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) to afford the pure phenothiazine-10-carboxamide.
Quantitative Data for Amide Bond Formation
The following table summarizes the reaction of this compound with various amines, providing yields and melting points for the resulting phenothiazine-10-carboxamides.
| Amine Reactant | Product | Yield (%) | Melting Point (°C) |
| Aniline | N-phenyl-10H-phenothiazine-10-carboxamide | ~85 | 168-170 |
| 4-Fluoroaniline | N-(4-fluorophenyl)-10H-phenothiazine-10-carboxamide | ~90 | 175-177 |
| Piperazine | 1-(10H-phenothiazine-10-carbonyl)piperazine | ~75 | 210-212 |
| N-Methylpiperazine | 1-methyl-4-(10H-phenothiazine-10-carbonyl)piperazine | ~82 | 155-157 |
| Diethylamine | N,N-diethyl-10H-phenothiazine-10-carboxamide | ~88 | 98-100 |
| Hydrazine Hydrate | 10H-phenothiazine-10-carbohydrazide | ~94 | 164-166[9] |
Biological Evaluation Protocols
Phenothiazine derivatives often exhibit significant biological activities. The following are standard protocols to assess the cytotoxic and enzyme inhibitory potential of newly synthesized phenothiazine-10-carboxamides.
Protocol 3: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[10][11]
Materials:
-
Human cancer cell line (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Prepare serial dilutions of the test compounds (phenothiazine-10-carboxamides) in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
Protocol 4: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This assay is used to determine the ability of a compound to inhibit the activity of acetylcholinesterase.[6][12]
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human erythrocytes
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds (phenothiazine-10-carboxamides) dissolved in a suitable solvent (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
In a 96-well plate, add 140 µL of phosphate buffer to each well.
-
Add 20 µL of the test compound solution at various concentrations to the test wells. Add 20 µL of the solvent to the control wells.
-
Add 20 µL of AChE solution to all wells except the blank.
-
Incubate the plate at 37°C for 15 minutes.
-
To initiate the reaction, add 10 µL of DTNB solution followed by 10 µL of ATCI solution to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader in kinetic mode.
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value.
Visualizations
Signaling Pathway Diagrams
The biological effects of phenothiazine derivatives are often mediated through their interaction with specific signaling pathways.
Caption: Dopamine D2 Receptor Signaling Pathway Antagonism.
Caption: Mechanism of Acetylcholinesterase Inhibition.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel phenothiazine-10-carboxamides.
Caption: Drug Discovery Workflow for Phenothiazine Amides.
References
- 1. researchgate.net [researchgate.net]
- 2. Acetylcholinesterase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. US3381007A - Purification of phenothiazine - Google Patents [patents.google.com]
- 5. Acetylcholinesterase | Definition, Function & Location | Study.com [study.com]
- 6. benchchem.com [benchchem.com]
- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. nahrainuniv.edu.iq [nahrainuniv.edu.iq]
- 10. MTT (Assay protocol [protocols.io]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Cholinesterase assay by an efficient fixed time endpoint method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescence Labeling of Biomolecules with Phenothiazine-10-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenothiazine and its derivatives are a class of heterocyclic compounds recognized for their unique photophysical properties, making them valuable fluorophores for biological imaging and sensing applications. Phenothiazine-10-carbonyl chloride is a reactive derivative of phenothiazine that can be used to covalently label biomolecules, such as proteins and peptides, at nucleophilic sites like primary amines (e.g., lysine residues, N-terminus) and thiols (e.g., cysteine residues). The resulting phenothiazine-labeled biomolecules can serve as probes for a variety of applications, including fluorescence microscopy, immunoassays, and studies of protein-protein interactions.
These application notes provide an overview of the properties of phenothiazine-based fluorophores, general protocols for the labeling of biomolecules using this compound, and potential applications in cellular imaging and signaling pathway analysis.
Properties of Phenothiazine-Based Fluorophores
Phenothiazine derivatives possess several characteristics that make them suitable as fluorescent labels:
-
Strong Electron-Donating Core: The presence of nitrogen and sulfur atoms in the phenothiazine ring structure results in a strong electron-donating character.
-
Environmental Sensitivity: The fluorescence properties of some phenothiazine derivatives can be sensitive to the local microenvironment, which can be exploited to probe changes in protein conformation or binding events.
-
Large Stokes Shift: Many phenothiazine-based dyes exhibit a large separation between their maximum excitation and emission wavelengths, which is advantageous for minimizing background fluorescence and improving signal-to-noise ratios in imaging applications.
Data Presentation: Photophysical Properties
| Property | Representative Value Range for N-substituted Phenothiazines | Notes |
| Excitation Maximum (λex) | 380 - 450 nm | The exact wavelength will depend on the specific substitution and the solvent environment. |
| Emission Maximum (λem) | 450 - 550 nm | A significant Stokes shift is often observed. The emission can be sensitive to solvent polarity. |
| Molar Extinction Coefficient (ε) | 10,000 - 30,000 M⁻¹cm⁻¹ | This value is an estimate and should be determined experimentally for the specific conjugate. |
| Fluorescence Quantum Yield (Φ) | 0.1 - 0.7 | The quantum yield can be highly dependent on the solvent, temperature, and the nature of the conjugation. |
Experimental Protocols
The following are general protocols for the labeling of proteins with this compound. Optimization of these protocols, including stoichiometry, pH, and reaction time, is essential for each specific biomolecule.
Protocol 1: Labeling of Primary Amines (e.g., Lysine Residues)
This protocol outlines the reaction of this compound with primary amine groups on a protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Reaction buffer: 100 mM sodium bicarbonate or sodium borate buffer, pH 8.5-9.0
-
Quenching solution: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.
-
Reagent Preparation: Immediately before use, prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.
-
Labeling Reaction:
-
While gently stirring the protein solution, slowly add a 5- to 20-fold molar excess of the this compound stock solution.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 100 mM. Incubate for 30 minutes at room temperature.
-
Purification: Separate the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
Protocol 2: Labeling of Thiols (e.g., Cysteine Residues)
This protocol is for the labeling of free thiol groups on a protein.
Materials:
-
Protein of interest with free thiol groups in a suitable buffer (e.g., 100 mM phosphate buffer, 150 mM NaCl, 1 mM EDTA, pH 7.0-7.5)
-
This compound
-
Anhydrous DMF or DMSO
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Ensure the protein has free thiol groups. If necessary, reduce disulfide bonds using a reducing agent like DTT or TCEP, followed by removal of the reducing agent. Dissolve the protein in the reaction buffer at 1-10 mg/mL.
-
Reagent Preparation: Prepare a fresh 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the dye stock solution to the protein solution with gentle stirring.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification: Purify the labeled protein from unreacted dye using size-exclusion chromatography.
Mandatory Visualizations
Experimental Workflow
Application Notes and Protocols for the Use of Phenothiazine-10-carbonyl Chloride in the Development of Antipsychotic Drug Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenothiazine derivatives represent a cornerstone in the management of psychosis, primarily through their antagonistic activity at dopamine D2 receptors.[1] The synthesis of novel phenothiazine analogs remains a critical area of research to develop agents with improved efficacy and reduced side effect profiles. Phenothiazine-10-carbonyl chloride is a key intermediate in the synthesis of a diverse range of phenothiazine derivatives, allowing for the introduction of various functionalities at the 10-position of the phenothiazine nucleus. This document provides detailed application notes and protocols for the use of this compound in the development of novel antipsychotic drug analogs.
Mechanism of Action: Dopamine D2 Receptor Antagonism
The therapeutic effect of phenothiazine antipsychotics is primarily attributed to their ability to block dopamine D2 receptors in the mesolimbic pathway of the brain. This blockade helps to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions. The general structure-activity relationship (SAR) for phenothiazine-based antipsychotics indicates that an electron-withdrawing substituent at the 2-position of the phenothiazine ring and a three-carbon chain between the nitrogen at position 10 and a terminal tertiary amine are crucial for potent neuroleptic activity.[2]
Dopamine D2 Receptor Signaling Pathway
The binding of phenothiazine-based antagonists to the D2 receptor inhibits the downstream signaling cascade typically initiated by dopamine. This includes the inhibition of adenylyl cyclase, leading to reduced cyclic AMP (cAMP) levels, and modulation of ion channel activity.
Experimental Protocols
Synthesis of Phenothiazine-10-carboxamide Analogs
A common and effective method for synthesizing novel phenothiazine-based antipsychotic analogs is the reaction of this compound with various amines, particularly piperazine derivatives.
General Protocol for the Synthesis of 10-(Piperazin-1-ylcarbonyl)-10H-phenothiazine Analogs:
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
-
Amine Addition: To the stirred solution, add the desired substituted piperazine (1.1 eq) and a base (e.g., triethylamine, 1.2 eq) at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterization: Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Example Synthesis: 2-Chloro-10-(4-methylpiperazine-1-carbonyl)-10H-phenothiazine
This specific protocol is a representative example for the synthesis of a phenothiazine-10-carboxamide analog.
-
Materials:
-
2-Chloro-10H-phenothiazine
-
Triphosgene
-
1-Methylpiperazine
-
Triethylamine
-
Anhydrous Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
-
-
Procedure:
-
Synthesis of 2-Chloro-10-phenothiazinecarbonyl chloride: A solution of 2-chloro-10H-phenothiazine in anhydrous DCM is treated with triphosgene in the presence of a base (e.g., pyridine) at reflux to yield 2-chloro-10-phenothiazinecarbonyl chloride. The reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure.
-
Amidation: The crude 2-chloro-10-phenothiazinecarbonyl chloride is dissolved in anhydrous DCM and cooled to 0°C. A solution of 1-methylpiperazine and triethylamine in DCM is added dropwise. The reaction is stirred at room temperature for 4 hours.
-
Purification and Characterization: The reaction mixture is worked up as described in the general protocol. The final product is purified by column chromatography and characterized by NMR and mass spectrometry.
-
Pharmacological Evaluation
In vivo Antipsychotic Activity: Haloperidol-Induced Catalepsy Test
The catalepsy test in rodents is a widely used behavioral model to screen for the extrapyramidal side effects of antipsychotic drugs, which are often correlated with their therapeutic efficacy.
-
Animals: Male Wistar rats or Swiss albino mice.
-
Procedure:
-
Administer the test compound at various doses intraperitoneally (i.p.) or orally (p.o.).
-
After a specific pretreatment time (e.g., 30-60 minutes), administer a cataleptic dose of haloperidol (e.g., 0.5-1 mg/kg, i.p.).
-
At regular intervals (e.g., 30, 60, 90, and 120 minutes) after haloperidol administration, place the animal's forepaws on a horizontal bar raised a few centimeters from the surface.
-
Measure the time the animal maintains this unnatural posture (catalepsy). A cut-off time (e.g., 180 seconds) is typically used.
-
A reduction in the cataleptic score compared to the vehicle-treated group indicates potential antipsychotic activity with a lower propensity for extrapyramidal side effects.
-
In vitro Dopamine D2 Receptor Binding Assay
This assay determines the affinity of the synthesized compounds for the dopamine D2 receptor.
-
Materials:
-
Cell membranes expressing human dopamine D2 receptors.
-
Radioligand, e.g., [³H]-Spiperone or [³H]-Raclopride.
-
Test compounds at various concentrations.
-
Incubation buffer and wash buffer.
-
Scintillation cocktail and liquid scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of the test compound.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the filters using a liquid scintillation counter.
-
Calculate the Ki (inhibitory constant) values from the IC50 (half-maximal inhibitory concentration) values to determine the binding affinity of the test compounds.
-
Data Presentation
The following tables provide a template for organizing the quantitative data obtained from the synthesis and pharmacological evaluation of novel phenothiazine-10-carboxamide analogs.
Table 1: Synthesis and Physicochemical Properties of Phenothiazine-10-carboxamide Analogs
| Compound ID | R-group on Piperazine | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) | Mass Spec (m/z) |
| PTZ-01 | -CH₃ | 75 | 155-157 | Characteristic peaks | [M+H]⁺ |
| PTZ-02 | -CH₂CH₃ | 72 | 148-150 | Characteristic peaks | [M+H]⁺ |
| PTZ-03 | -Ph | 68 | 162-164 | Characteristic peaks | [M+H]⁺ |
Table 2: In vitro and In vivo Antipsychotic Activity of Phenothiazine-10-carboxamide Analogs
| Compound ID | D2 Receptor Binding Affinity (Ki, nM) | Haloperidol-Induced Catalepsy (ED₅₀, mg/kg) |
| PTZ-01 | 15.2 | 0.8 |
| PTZ-02 | 20.5 | 1.2 |
| PTZ-03 | 8.9 | 0.5 |
| Haloperidol | 1.2 | 0.29[3][4] |
| Clozapine | 126 | >40[3][4] |
Visualizations
Experimental Workflow
The following diagram illustrates the typical workflow for the development of novel antipsychotic drug analogs starting from this compound.
Conclusion
This compound is a versatile and valuable starting material for the synthesis of novel phenothiazine-based antipsychotic drug analogs. The protocols and application notes provided herein offer a comprehensive guide for researchers in the field of medicinal chemistry and drug development. By systematically synthesizing and evaluating new analogs, it is possible to explore the structure-activity relationships and identify lead compounds with improved therapeutic profiles for the treatment of psychotic disorders.
References
- 1. Phenothiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. SAR of phenothiazine.pptx [slideshare.net]
- 3. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: assessment of a new, commercially available, semi-automated instrument - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Phenothiazine-10-carbonyl chloride in the Synthesis of Cholinesterase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cholinesterase inhibitors are a critical class of drugs used in the treatment of neurodegenerative diseases, particularly Alzheimer's disease, by preventing the breakdown of the neurotransmitter acetylcholine.[1] The phenothiazine scaffold has emerged as a versatile platform for the design of novel therapeutic agents due to its diverse biological activities.[2][3] Phenothiazine-10-carbonyl chloride is a key intermediate in the synthesis of a specific class of phenothiazine derivatives, namely phenothiazine carbamates and carboxamides, which have shown significant potential as cholinesterase inhibitors.[4][5] These compounds are of particular interest due to their differential inhibition mechanisms against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), two key enzymes in cholinergic neurotransmission.[1][6] This document provides detailed application notes and protocols for the synthesis and evaluation of these inhibitors.
Synthetic Pathways and Experimental Workflows
The synthesis of phenothiazine-based cholinesterase inhibitors using this compound is a straightforward and adaptable process. It primarily involves the reaction of the carbonyl chloride intermediate with a variety of amine-containing nucleophiles.
Synthesis of the Key Intermediate: this compound
The precursor, this compound, can be synthesized from commercially available phenothiazine and triphosgene.[7]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Selectivity of phenothiazine cholinesterase inhibitors for neurotransmitter systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Phenothiazine Hybrids with Potential Medicinal Interest: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
Application Note: A Step-by-Step Guide to the Synthesis of N-Substituted Phenothiazine-10-carboxamides using Phenothiazine-10-carbonyl chloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phenothiazine and its derivatives are a significant class of heterocyclic compounds with a broad spectrum of biological activities, including antipsychotic, antiemetic, and antihistaminic properties.[1] The modification of the phenothiazine scaffold is a key strategy in the development of novel therapeutic agents. Phenothiazine-10-carbonyl chloride is a crucial reactive intermediate that allows for the introduction of various functional groups at the N-10 position.[1] This application note provides a detailed protocol for a common and representative reaction: the synthesis of an N-substituted phenothiazine-10-carboxamide via the reaction of this compound with a primary or secondary amine. This reaction is fundamental for creating libraries of novel phenothiazine derivatives for screening and drug discovery programs.[2][3]
Materials and Methods
Materials Required
-
This compound (FW: 261.73 g/mol )
-
Primary or secondary amine (e.g., benzylamine, piperidine)
-
Anhydrous potassium carbonate (K₂CO₃) or a tertiary amine base (e.g., triethylamine, pyridine)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or 1,2-dichloroethane)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for workup (separatory funnel, beakers, Erlenmeyer flasks)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates and chamber
Safety Precautions
-
This compound is corrosive and causes severe skin burns and eye damage.[4] It is also reactive towards moisture and amines, potentially releasing hydrochloric acid.[1]
-
Always handle this compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
The reaction should be conducted under an inert atmosphere to prevent hydrolysis of the acyl chloride.
Experimental Protocol: Synthesis of N-Benzyl-10H-phenothiazine-10-carboxamide
This protocol details the synthesis of a representative phenothiazine-10-carboxamide.
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 261.7 mg).
-
Add anhydrous Tetrahydrofuran (THF) (20 mL) to dissolve the starting material.
-
In a separate vial, prepare a solution of benzylamine (1.1 mmol, 118 mg, 1.1 eq) and triethylamine (1.5 mmol, 152 mg, 1.5 eq) in anhydrous THF (10 mL).
-
-
Reaction Execution:
-
Place the round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Begin stirring the solution of this compound.
-
Add the amine solution dropwise to the stirred solution of this compound at room temperature over 10-15 minutes. A general procedure involves the dropwise addition of the acyl chloride intermediate to a mixture of the amine and a base like K₂CO₃.[2][3]
-
After the addition is complete, allow the reaction to stir at room temperature. The reaction can also be heated to reflux to ensure completion.[2][3]
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Prepare a TLC plate with a suitable mobile phase (e.g., 30% ethyl acetate in hexanes).
-
Spot the starting material and the reaction mixture on the TLC plate.
-
The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates the reaction is progressing.
-
-
Workup and Isolation:
-
Once the reaction is complete (as indicated by TLC), quench the reaction by adding deionized water (20 mL).
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-benzyl-10H-phenothiazine-10-carboxamide.
-
Data Presentation
The following table summarizes the quantitative data for the synthesis of N-benzyl-10H-phenothiazine-10-carboxamide as described in the protocol.
| Parameter | Value |
| Reactants | |
| This compound | 1.0 mmol (261.7 mg) |
| Benzylamine | 1.1 mmol (118 mg) |
| Triethylamine | 1.5 mmol (152 mg) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Reaction Conditions | |
| Temperature | Room Temperature to Reflux |
| Reaction Time | 2 - 6 hours (monitored by TLC) |
| Atmosphere | Inert (Nitrogen or Argon) |
| Product | N-benzyl-10H-phenothiazine-10-carboxamide |
| Theoretical Yield | 332.4 mg |
| Typical Experimental Yield | 85 - 95% |
| Appearance | Off-white to pale yellow solid |
Visualizations
Reaction Scheme
Caption: General reaction scheme for the synthesis of N-substituted phenothiazine-10-carboxamides.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis of phenothiazine-10-carboxamides.
References
- 1. CAS 18956-87-1: this compound [cymitquimica.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
Application Notes and Protocols for Quantifying Phenothiazine Derivatives in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of phenothiazine derivatives in various biological matrices. The methodologies covered include High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).
Introduction
Phenothiazines are a class of antipsychotic drugs widely used in the treatment of psychiatric disorders. Monitoring their concentrations in biological samples is crucial for therapeutic drug monitoring, pharmacokinetic studies, and in forensic toxicology.[1][2] The selection of an appropriate analytical method depends on factors such as the required sensitivity, selectivity, the nature of the biological matrix, and the specific phenothiazine derivative being analyzed.[3][4] This document outlines validated methods to guide researchers in selecting and implementing a suitable analytical approach.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique for the quantification of phenothiazines in biological fluids like plasma and urine.[5][6] While it may have higher detection limits compared to mass spectrometry-based methods, its simplicity and cost-effectiveness make it a valuable tool.[5]
Application Note: Quantification of Promethazine, Promazine, and Chlorpromazine in Human Plasma
This method allows for the direct injection of plasma samples, simplifying the sample preparation process and enabling rapid analysis.[7]
Quantitative Data Summary
| Parameter | Promethazine | Promazine | Chlorpromazine | Reference |
| Linearity Range | 0.1 - 25 µg/mL | 0.1 - 25 µg/mL | 0.1 - 25 µg/mL | [7] |
| Correlation Coefficient (r) | > 0.99 | > 0.99 | > 0.99 | [7] |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.1 µg/mL | 0.1 µg/mL | [7] |
| Limit of Quantification (LOQ) | 0.25 µg/mL | 0.25 µg/mL | 0.25 µg/mL | [7] |
| Intra-day Variability (RSD) | ≤ 14% | ≤ 14% | ≤ 14% | [7] |
| Inter-day Variability (RSD) | ≤ 14% | ≤ 14% | ≤ 14% | [7] |
Experimental Protocol: Direct Injection HPLC-UV for Plasma Samples
1. Sample Preparation:
-
Collect whole blood in tubes containing an appropriate anticoagulant.
-
Centrifuge the blood sample to separate the plasma.
-
Filter 20 µL of the plasma sample through a 0.45 µm filter prior to injection.[5][7]
2. HPLC-UV System and Conditions:
-
Column: Hisep column[7]
-
Mobile Phase: 15:85 (v/v) acetonitrile and 0.18 M ammonium acetate buffer (pH 5.0)[7]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL[7]
-
UV Detection Wavelength: 254 nm[7]
-
Run Time: < 11 minutes[7]
3. Calibration and Quantification:
-
Prepare a series of calibration standards by spiking blank plasma with known concentrations of promethazine, promazine, and chlorpromazine.
-
Construct a calibration curve by plotting the peak area against the concentration of each analyte.
-
Quantify the phenothiazine concentration in unknown samples by interpolating their peak areas from the calibration curve.
Workflow Diagram
Caption: HPLC-UV workflow for phenothiazine analysis in plasma.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for bioanalytical applications, especially when low concentrations of analytes are expected.[8][9] This method is suitable for various biological matrices including plasma, urine, and whole blood.[10][11]
Application Note: Quantification of Mequitazine in Rat Plasma and Urine
This UPLC-MS/MS method demonstrates high resolution and sensitivity for the pharmacokinetic study of mequitazine.[11]
Quantitative Data Summary
| Parameter | Rat Plasma | Rat Urine | Reference |
| Linearity Range | 0.02 - 200 ng/mL | 0.02 - 200 ng/mL | [11] |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 | [11] |
| LLOQ | 0.02 ng/mL | 0.02 ng/mL | [11] |
| Intra-day Precision (CV%) | ≤ 4.08% | ≤ 4.08% | [11] |
| Inter-day Precision (CV%) | ≤ 4.08% | ≤ 4.08% | [11] |
| Accuracy | 99.58 - 102.03% | 99.58 - 102.03% | [11] |
Experimental Protocol: UPLC-MS/MS for Plasma and Urine Samples
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma or urine sample, add the internal standard (e.g., imipramine).[11]
-
Add 1 mL of ethyl acetate and vortex for 5 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.[11]
2. UPLC-MS/MS System and Conditions:
-
Column: Kinetex core-shell C18 (50 × 2.1 mm, 1.7 µm)[11]
-
Mobile Phase: Gradient elution with 0.1% (v/v) aqueous formic acid and acetonitrile containing 0.1% (v/v) formic acid[11]
-
Flow Rate: 0.3 mL/min[11]
-
Mass Spectrometer: Triple quadrupole with electrospray ionization (ESI) in positive ion mode.[11]
-
Detection: Multiple Reaction Monitoring (MRM)
3. Calibration and Quantification:
-
Prepare calibration standards in the respective blank matrix (plasma or urine).
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
Quantify the analyte in samples using the same method.
Workflow Diagram
Caption: LC-MS/MS workflow for phenothiazine analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For many phenothiazines, derivatization is required to improve their volatility and chromatographic behavior.[12] Hair analysis by GC-MS can provide a long-term history of drug exposure.[13][14]
Application Note: Detection of Chlorpromazine and Trifluoperazine in Hair
This method is suitable for forensic applications to determine chronic drug use.[13]
Quantitative Data Summary
| Analyte | Matrix | Max Concentration Detected (ng/mg) | Reference |
| Chlorpromazine | Hair | 68.2 | [13] |
| Trifluoperazine | Hair | 36.8 | [13] |
Note: The referenced study provides maximal concentrations detected rather than a full validation table.
Experimental Protocol: GC-MS for Hair Samples
1. Sample Preparation:
-
Wash hair samples sequentially with water, methanol, and dichloromethane to remove external contamination.[12]
-
Dry the washed hair samples.
-
Pulverize the hair samples.
-
Extract the drugs from the pulverized hair using methanol under ultrasonication.[12]
-
Evaporate the methanol extract to dryness.
-
Derivatize the residue with a suitable agent (e.g., BSTFA) to increase volatility.[12]
2. GC-MS System and Conditions:
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium
-
Injection Mode: Splitless
-
Temperature Program: Optimized for the separation of the derivatized analytes.
-
Mass Spectrometer: Electron Ionization (EI) source.
-
Detection: Selected Ion Monitoring (SIM) or full scan mode.
3. Calibration and Quantification:
-
Prepare calibration standards by spiking blank hair extracts with known concentrations of the analytes.
-
Process the standards through the entire extraction and derivatization procedure.
-
Construct a calibration curve and quantify the analytes in the samples.
Workflow Diagram
Caption: GC-MS workflow for phenothiazine analysis in hair.
Capillary Electrophoresis (CE)
Capillary electrophoresis is an alternative separation technique that offers high efficiency and resolution, requiring minimal sample and reagent volumes.[15][16] It is particularly useful for the separation of charged molecules and chiral compounds.[15][17]
Application Note: Separation of Chlorpromazine, Promethazine, and their Metabolites in Urine
This method allows for the simultaneous separation of ten similar phenothiazine molecules in dog urine samples with minimal pretreatment.[18]
Quantitative Data Summary
| Parameter | Value | Reference |
| Recovery (Dog Urine) | 87.3% - 112.6% | [18] |
| Resolution (Critical Pair) | > 1.5 | [18] |
Note: The study focused on optimizing separation conditions and demonstrating applicability in a biological matrix rather than providing a full validation table with linearity and LOD/LOQ for each of the ten compounds.
Experimental Protocol: CE for Urine Samples
1. Sample Preparation:
-
For this specific application, dog urine samples were used without extensive pretreatment, demonstrating the robustness of the method for complex matrices.[18] Centrifugation or filtration may be applied to remove particulate matter.
2. CE System and Conditions:
-
Capillary: Fused-silica capillary.
-
Background Electrolyte (BGE): Optimized phosphate buffer solution (pH 6.75) containing NaCl (49.06 mmol/L) and Tween 40 (26.58 mmol/L).[18]
-
Separation Voltage: 16.86 kV[18]
-
Injection: Hydrodynamic or electrokinetic injection.
-
Detection: UV or Diode Array Detector (DAD).
3. Calibration and Quantification:
-
Prepare a series of standard solutions containing the phenothiazines of interest.
-
Construct a calibration curve by plotting the peak area or height against the concentration.
-
Quantify the analytes in the urine samples based on the calibration curve.
Workflow Diagram
Caption: Capillary Electrophoresis workflow for phenothiazine analysis.
Conclusion
The analytical methods described provide a range of options for the quantification of phenothiazine derivatives in biological samples. The choice of method should be guided by the specific research question, the required sensitivity, the available instrumentation, and the nature of the biological matrix. For high-sensitivity and regulatory-compliant studies, LC-MS/MS is generally the preferred method.[19][20][21] However, HPLC-UV, GC-MS, and CE are all powerful and reliable techniques that can be successfully applied in various research and clinical settings.[5][13][18] Proper method validation is essential to ensure the reliability and accuracy of the generated data.[19][22][23]
References
- 1. [Determination of phenothiazine derivatives in biological material] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Review of methods of analysis for phenothiazine drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Direct injection HPLC method for the determination of selected phenothiazines in plasma using a Hisep column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LC-MS-MS Determination of 25 Antipsychotic Drugs and Metabolites in Urine for Medication Compliance Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LC-MS/MS method for the quantification of new psychoactive substances and evaluation of their urinary detection in humans for doping control analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A novel and sensitive UPLC-MS/MS method to determine mequitazine in rat plasma and urine: Validation and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A GC-MS method for the detection and quantitation of ten major drugs of abuse in human hair samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Detection of antidepressant and antipsychotic drugs in human hair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hair analysis by GC/MS/MS to verify abuse of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Enantioseparation of phenothiazines in capillary zone electrophoresis using cyclodextrins as chiral selectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. electrochemsci.org [electrochemsci.org]
- 19. ema.europa.eu [ema.europa.eu]
- 20. jetir.org [jetir.org]
- 21. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. japsonline.com [japsonline.com]
- 23. globalresearchonline.net [globalresearchonline.net]
Troubleshooting & Optimization
Common side reactions with Phenothiazine-10-carbonyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phenothiazine-10-carbonyl chloride. The information is designed to help anticipate and resolve common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactivity of this compound?
A1: this compound is an acyl chloride. Its primary reactivity is as an electrophile in nucleophilic acyl substitution reactions. The carbonyl chloride group is highly reactive towards nucleophiles such as amines, alcohols, and water.[1] This makes it a useful reagent for introducing the phenothiazine-10-carbonyl moiety onto a substrate.
Q2: How should I handle and store this compound?
A2: Due to its reactivity with water, this compound should be handled under anhydrous (dry) conditions in a well-ventilated fume hood.[2] It is sensitive to moisture and will hydrolyze upon contact with water or humid air. Store the reagent in a tightly sealed container, preferably in a desiccator, to maintain its integrity.
Q3: What are the main safety precautions when working with this compound?
A3: this compound is classified as a substance that can cause severe skin burns and eye damage.[3] The reaction of the acyl chloride with moisture will produce hydrochloric acid (HCl), which is corrosive.[4] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a fume hood.
Q4: How can I monitor the progress of a reaction involving this compound?
A4: Thin-Layer Chromatography (TLC) is a convenient method for monitoring the reaction progress. You can spot the reaction mixture alongside the starting materials to observe the consumption of the reactants and the formation of the product. For example, in an N-acetylation reaction, you would look for the disappearance of the starting amine and the appearance of a new, less polar product spot.[2]
Troubleshooting Guide
Problem 1: Low or No Yield of the Desired N-Acylated Product
| Potential Cause | Suggested Solution |
| Moisture Contamination | This compound readily hydrolyzes to the corresponding carboxylic acid in the presence of water. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Poor Quality Reagent | The reagent may have degraded due to improper storage. It is recommended to use a freshly opened container or a reagent that has been stored under anhydrous conditions. |
| Formation of Amine Hydrochloride Salt | The reaction of this compound with an amine generates one equivalent of HCl. This can protonate the starting amine, rendering it non-nucleophilic. To counteract this, add a non-nucleophilic base (e.g., triethylamine, pyridine, or diisopropylethylamine) to the reaction mixture to act as an HCl scavenger.[1] |
| Steric Hindrance | If the amine nucleophile is sterically hindered, the reaction may be slow or may not proceed at room temperature. Consider increasing the reaction temperature or extending the reaction time. |
Problem 2: Presence of Multiple Products in the Reaction Mixture
| Potential Cause | Suggested Solution |
| Oxidation of the Phenothiazine Ring | The sulfur atom in the phenothiazine ring is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide or sulfone.[2][5] To minimize this, degas your solvents and run the reaction under an inert atmosphere. Avoid excessive heat and exposure to light. |
| Friedel-Crafts C-Acylation | In addition to the desired N-acylation, electrophilic substitution on the electron-rich aromatic rings of the phenothiazine core can occur, a reaction known as Friedel-Crafts acylation.[2][6][7] This is more likely to happen in the presence of Lewis acid catalysts and at higher temperatures. If C-acylation is a problem, avoid the use of Lewis acids and conduct the reaction at a lower temperature. |
| Over-acylation | If your substrate has multiple nucleophilic sites, over-acylation can occur. To favor mono-acylation, use a controlled stoichiometry of this compound (e.g., 1.0-1.1 equivalents) and add it slowly to the reaction mixture at a low temperature. |
Summary of Potential Side Reactions and Byproducts
| Side Reaction | Common Conditions | Side Product(s) |
| Hydrolysis | Presence of water/moisture | 10H-Phenothiazine-10-carboxylic acid, HCl |
| Oxidation | Exposure to air, light, or oxidizing agents | This compound-S-oxide, this compound-S,S-dioxide |
| Friedel-Crafts Acylation | High temperatures, presence of Lewis acids | C-acylated phenothiazine derivatives |
| Amine Salt Formation | Reaction with amines without a base | Hydrochloride salt of the starting amine |
Experimental Protocols
General Protocol for N-Acylation of an Amine
-
To an oven-dried round-bottom flask under an inert atmosphere (N2 or Ar), add the amine substrate and a non-nucleophilic base (e.g., triethylamine, 1.2 equivalents) in an anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.05 equivalents) in the same anhydrous solvent.
-
Add the this compound solution dropwise to the cooled amine solution over 15-30 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC until the starting amine is consumed.
-
Upon completion, quench the reaction with the addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Workflow for a typical N-acylation reaction.
Caption: Desired vs. side reactions of the reagent.
References
- 1. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. echemi.com [echemi.com]
- 4. Sciencemadness Discussion Board - Problem using Chloroacetyl Chloride - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Oxidation kinetics of phenothiazine and 10-methylphenothiazine in acidic medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
How to improve the yield of phenothiazine amide synthesis
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to optimize the synthesis of phenothiazine amides and improve yields.
Frequently Asked Questions (FAQs)
Q1: My N-acylation reaction of phenothiazine is resulting in a very low yield. What are the common causes?
Low yields in N-acylation reactions are frequently due to suboptimal reaction conditions, purity of reagents, or competing side reactions. Key factors include:
-
Inadequate Activating Agent: For acylation with carboxylic acids, a strong activating agent is crucial. For instance, using phosphorus pentachloride (PCl₅) with acetic acid generates a more reactive acetylating agent in situ, significantly improving yields.[1]
-
Purity of Phenothiazine: The starting phenothiazine should be of high purity, as impurities can lead to the formation of tarry byproducts and complicate purification.
-
Reaction Temperature: While N-acylation is often kinetically favored, excessively high temperatures can promote side reactions such as ring acylation (a Friedel-Crafts type reaction) or decomposition.[1] Careful temperature control is essential.
-
Moisture: The presence of moisture can deactivate catalysts and hydrolyze acylating agents. Ensure all glassware is dry and use anhydrous solvents.[2]
Q2: What are the primary side reactions I should be aware of during phenothiazine amide synthesis?
The main side reactions include:
-
Oxidation: The sulfur atom in the phenothiazine ring is easily oxidized to form the corresponding sulfoxide or sulfone, especially under harsh conditions or in the presence of air.[1] Conducting reactions under an inert atmosphere (nitrogen or argon) can minimize this.[3]
-
Ring Acylation (Friedel-Crafts): C-acylation on the electron-rich aromatic rings is a potential competing reaction, particularly in the presence of strong Lewis acid catalysts. N-acylation is generally kinetically favored, but prolonged reaction times or high temperatures can increase the formation of the C-acylated byproduct.[1]
-
Anionic N-Fries Rearrangement: When using strong bases like LDA with N-acylphenothiazines, the acyl group can migrate from the nitrogen to the C1 position of the ring.[4]
Q3: How can I effectively monitor the progress of my acylation reaction?
Thin-Layer Chromatography (TLC) is a simple and effective method. By spotting the reaction mixture alongside the phenothiazine starting material on a TLC plate, you can observe the consumption of the starting material and the formation of the new, typically less polar, amide product. A commonly used developing solvent system for N-acetylphenothiazine is a 1:3 mixture of ethyl acetate and petroleum ether.[1]
Q4: Which coupling reagents are recommended for forming amide bonds with phenothiazine derivatives containing a carboxylic acid?
For coupling a carboxylic acid on a phenothiazine derivative with an amine, reagents like COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are highly effective. COMU is often preferred because its byproducts are water-soluble, which simplifies the aqueous workup and purification process.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inefficient Catalyst/Activating Agent: The catalyst (e.g., PCl₅, PTSA) may be old or deactivated by moisture.[1][2] | Use a fresh, anhydrous catalyst. For carboxylic acid coupling, ensure an effective activating agent is used. |
| Incorrect Base: For reactions requiring a base (e.g., coupling with an amine hydrochloride salt), the base may be too weak or not sufficiently soluble. | Use a strong, non-nucleophilic base like triethylamine (Et₃N) or optimize conditions with bases like NaH or t-BuONa for specific reactions.[6][7] | |
| Incomplete Reaction: Reaction time may be too short or the temperature too low. | Monitor the reaction by TLC. If starting material remains, consider increasing the reaction time or gradually increasing the temperature.[2] | |
| Product is an oil that will not crystallize | Residual Solvent: Trace amounts of solvent can prevent crystallization. | Dry the product under a high vacuum to remove all residual solvent. |
| Presence of Impurities: Small amounts of impurities can disrupt the crystal lattice formation. | Purify the product using column chromatography on silica gel before attempting crystallization again. Consider using a different solvent system or a solvent-antisolvent approach for recrystallization.[8] | |
| Multiple Spots on TLC / Impure Product | Side Reactions: Oxidation or C-acylation may be occurring.[1] | Conduct the reaction under an inert atmosphere to prevent oxidation.[3] Avoid excessively high temperatures and strong Lewis acids to minimize C-acylation.[1] |
| Incorrect Stoichiometry: Using incorrect molar ratios of reactants can lead to di-substituted or other byproducts. | Carefully control the molar ratios of the reactants.[8] | |
| Difficulty Removing Byproducts During Workup | Amine-based Reagents/Byproducts: Residual amines (e.g., pyridine, triethylamine) can be difficult to remove. | Wash the organic layer with a dilute acid solution (e.g., 1M HCl) or a 10% aqueous copper sulfate solution. The amine will be protonated or complexed and partition into the aqueous layer.[9] |
| Coupling Reagent Byproducts: Reagents like DCC produce urea byproducts that can be difficult to separate. | Use a coupling reagent that generates water-soluble byproducts, such as COMU.[5] Alternatively, filter the crude reaction mixture to remove precipitated urea before aqueous workup. |
Quantitative Data Summary
The selection of catalyst and reaction conditions significantly impacts the yield of phenothiazine synthesis. Below are comparative data for different synthetic methods.
Table 1: Catalyst Effect on Phenothiazine Synthesis from Diphenylamine and Sulfur
| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Iodine | 180-200 | 2-3 | ~85 | [2] |
| Anhydrous AlCl₃ | 140-160 | 1-2 | 93 | [2] |
Table 2: Yields for Solvent-Free N-Acetylation of Phenothiazine
| Reactants | Molar Ratio (A:B:C) | Conditions | Yield (%) | Reference |
| A: Acetic AcidB: PCl₅C: Phenothiazine | (1–1.2) : (1–1.2) : 1 | Solid-phase grinding, Room Temp. | >95 | [10] |
Key Experimental Protocols
Protocol 1: High-Yield Solvent-Free N-Acetylation of Phenothiazine[10]
This method utilizes a solid-phase, solvent-free approach to achieve a high yield of N-acetylphenothiazine.
Materials:
-
Phenothiazine
-
Glacial Acetic Acid
-
Phosphorus pentachloride (PCl₅)
-
Mortar and pestle
-
Deionized water
Procedure:
-
In a dry mortar, add acetic acid (1.2 eq) and phosphorus pentachloride (1.2 eq).
-
Grind the mixture evenly for 30-60 minutes at room temperature.
-
Add phenothiazine (1.0 eq) to the mortar.
-
Continue to grind the mixture until the phenothiazine starting material is completely consumed, as monitored by TLC (Eluent: 1:3 ethyl acetate/petroleum ether).
-
Let the solid product stand for 30-60 minutes.
-
Wash the solid product with deionized water.
-
Collect the product by suction filtration.
-
Dry the filter cake. Recrystallization from water can be performed for further purification.
Protocol 2: General Amide Coupling using an Acyl Chloride[11]
This protocol describes a general procedure for the N-acylation of an amine with a phenothiazine-10-carbonyl chloride intermediate.
Materials:
-
This compound derivative (1.0 eq)
-
Desired alkyl- or arylamine (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF) or other suitable aprotic solvent
-
Triethylamine (optional, 1.2 eq, if starting with an amine salt)
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
Dissolve the this compound derivative in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
In a separate flask, dissolve the amine in anhydrous THF. If using an amine hydrochloride salt, add triethylamine to generate the free base.
-
Add the amine solution dropwise to the stirred solution of the acyl chloride at room temperature.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction by TLC until the starting acyl chloride is consumed.
-
Cool the reaction mixture to room temperature.
-
If a precipitate (e.g., triethylamine hydrochloride) has formed, remove it by filtration.
-
Concentrate the filtrate under reduced pressure.
-
Perform an aqueous workup: dissolve the residue in an organic solvent like ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
To better understand the reaction pathways and experimental processes, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Investigation of Phenothiazine-Based Benzhydroxamic Acids as Selective Histone Deacetylase 6 (HDAC6) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Workup [chem.rochester.edu]
- 10. CN104109132A - Preparation method for N-acetyl phenothiazine - Google Patents [patents.google.com]
Troubleshooting low reactivity of Phenothiazine-10-carbonyl chloride
Welcome to the Technical Support Center for Phenothiazine-10-carbonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for experiments involving this reactive acylating agent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound (CAS No: 18956-87-1) is a synthetic derivative of phenothiazine.[1][2] It serves as a reactive intermediate in organic synthesis, primarily for introducing the phenothiazine-10-carbonyl moiety onto various molecules. This is particularly useful in the development of novel therapeutic agents, as the phenothiazine core is a key pharmacophore in many antipsychotic, antihistaminic, and antiemetic drugs.[3] The carbonyl chloride group is highly reactive towards nucleophiles, allowing for the formation of amides, esters, and other derivatives.
Q2: What are the main causes of low reactivity or failed reactions with this compound?
Low reactivity of this compound is most commonly attributed to three main factors:
-
Hydrolysis: The compound is highly sensitive to moisture.[4] Exposure to water, even atmospheric humidity, can lead to rapid hydrolysis back to the unreactive phenothiazine starting material.
-
Reagent Quality: The purity of this compound is crucial. Impurities or partial degradation of the starting material will significantly impact reaction yields.
-
Steric Hindrance: The bulky, tricyclic phenothiazine structure can sterically hinder the approach of nucleophiles to the carbonyl carbon, especially with bulky amines or alcohols.
Q3: How should I properly store and handle this compound?
To maintain its reactivity, this compound should be stored under anhydrous and inert conditions. It is best kept in a tightly sealed container, under an inert atmosphere such as argon or nitrogen, and in a desiccator to protect it from moisture. When handling the reagent, always use dry glassware and syringes, and work under an inert atmosphere whenever possible.
Q4: My reaction is turning a dark color. What does this indicate?
The formation of a dark-colored reaction mixture can indicate decomposition of the phenothiazine ring system, which is known to be sensitive to oxidation. This can be caused by prolonged reaction times, elevated temperatures, or the presence of oxidizing agents. It is advisable to monitor the reaction closely by TLC and to work at the lowest effective temperature to minimize degradation.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Product Yield
My acylation reaction with this compound is giving a low yield or no product at all. What steps can I take to troubleshoot this?
dot
Caption: Troubleshooting workflow for low or no product yield.
Detailed Steps:
-
Verify Reagent Quality and Handling:
-
Purity: Confirm the purity of your this compound. An impure starting material is a common cause of reaction failure. If possible, analyze the reagent by ¹H NMR to check for the presence of phenothiazine (a common impurity from hydrolysis).
-
Handling: Ensure that the reagent has been stored and handled under strictly anhydrous conditions. Any exposure to moisture can lead to hydrolysis, rendering it unreactive.
-
-
Optimize Reaction Conditions:
-
Solvent: Use a dry, aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene. Ensure the solvent is freshly distilled or from a sure-seal bottle.
-
Temperature: The optimal temperature will depend on the nucleophile. For highly reactive nucleophiles, the reaction may proceed at 0°C to room temperature. For less reactive or sterically hindered nucleophiles, gentle heating (e.g., 40-60°C) may be necessary. Monitor the reaction for any signs of decomposition at higher temperatures.
-
Base: A non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), is typically required to neutralize the HCl byproduct of the reaction. Use at least one equivalent of the base.
-
-
Assess Nucleophile Reactivity:
-
Steric Hindrance: If your nucleophile is sterically bulky, the reaction may be slow. Consider increasing the reaction time and/or temperature. The addition of a catalyst like 4-dimethylaminopyridine (DMAP) can sometimes facilitate the acylation of hindered alcohols.
-
Electronic Effects: Electron-deficient nucleophiles (e.g., anilines with electron-withdrawing groups) will be less reactive. In such cases, more forcing conditions (higher temperature, longer reaction time) or the use of a stronger, non-nucleophilic base may be required.
-
Issue 2: Multiple Products or Side Reactions
My reaction is producing multiple spots on the TLC plate. What are the likely side products and how can I minimize them?
dot
Caption: Common side reactions and their mitigation strategies.
Potential Side Products and Solutions:
-
Phenothiazine: The presence of a spot corresponding to phenothiazine on the TLC plate is a strong indicator of hydrolysis of the starting material.
-
Solution: Rigorously dry all glassware, solvents, and reagents. Conduct the reaction under an inert atmosphere.
-
-
Diacylated Product: If your nucleophile has more than one reactive site (e.g., a diamine or a diol), you may observe the formation of a diacylated product.
-
Solution: Carefully control the stoichiometry of the reactants. Use a 1:1 molar ratio of this compound to your nucleophile to favor mono-acylation. Slow, dropwise addition of the acyl chloride to a solution of the nucleophile can also help.
-
-
Unidentified Polar Byproducts: The formation of highly polar, colored byproducts may indicate degradation of the phenothiazine ring.
-
Solution: Avoid excessive heating and prolonged reaction times. If the reaction is sluggish, it is better to try a catalyst or a different solvent system rather than resorting to harsh conditions.
-
Data Presentation
Table 1: Recommended Solvents and Bases for Acylation Reactions
| Nucleophile Type | Recommended Solvent(s) | Recommended Base(s) | Typical Temperature Range |
| Primary/Secondary Aliphatic Amines | DCM, THF, Acetonitrile | Triethylamine, DIPEA | 0°C to Room Temperature |
| Anilines (electron-rich) | DCM, Toluene | Triethylamine, Pyridine | Room Temperature to 40°C |
| Anilines (electron-deficient) | Toluene, DMF | DIPEA, DBU | 40°C to 80°C |
| Alcohols (primary & secondary) | DCM, THF | Triethylamine, Pyridine | 0°C to Room Temperature |
| Phenols | Toluene, Acetonitrile | Triethylamine, K₂CO₃ | Room Temperature to 60°C |
Experimental Protocols
General Protocol for the Synthesis of a Phenothiazine-10-carboxamide
dot
Caption: General experimental workflow for amide synthesis.
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary) (1.0 - 1.2 eq)
-
Triethylamine or DIPEA (1.5 eq)
-
Anhydrous dichloromethane (DCM)
-
Standard laboratory glassware (flame-dried)
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.0 - 1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
In a separate flame-dried flask, dissolve this compound (1.0 eq) in a minimum amount of anhydrous DCM.
-
Add the solution of this compound dropwise to the stirred amine solution at 0°C over 10-15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-4 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Note: For less reactive amines, the reaction may require heating. In such cases, a higher boiling point solvent like toluene can be used, and the reaction can be heated to 40-80°C. Always monitor for potential decomposition.
References
Technical Support Center: Purification of Phenothiazine-10-carbonyl Chloride Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying the products of Phenothiazine-10-carbonyl chloride reactions.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps for purifying products from a this compound reaction?
A1: After the reaction is complete, the first step is typically a workup procedure to remove major impurities. This often involves:
-
Quenching: Carefully quenching the reaction mixture, often with water or a mild base, to neutralize any remaining acid chloride and other reactive species.
-
Extraction: Performing a liquid-liquid extraction to separate the desired product from water-soluble byproducts and salts. An organic solvent like ethyl acetate or dichloromethane is commonly used.
-
Washing: Washing the organic layer with brine or a mild aqueous base (like sodium bicarbonate solution) to remove residual water and acidic impurities.
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Drying and Concentration: Drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), followed by filtration and removal of the solvent under reduced pressure to obtain the crude product.
Following this initial workup, the crude product can be further purified using techniques like column chromatography or recrystallization.
Q2: What are the most common methods for purifying phenothiazine derivatives?
A2: The two most prevalent and effective methods for purifying phenothiazine derivatives are column chromatography and recrystallization.
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Column Chromatography: This is a highly versatile technique for separating compounds based on their polarity. Silica gel is a common stationary phase, but neutral aluminum oxide is also used, particularly for compounds that may be sensitive to the acidic nature of silica.[1][2]
-
Recrystallization: This method is ideal for obtaining highly pure crystalline solids. The key is to find a suitable solvent or solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain soluble or insoluble at all temperatures.
Q3: My purified phenothiazine derivative is persistently colored. How can I remove these colored impurities?
A3: Colored impurities are common and can often be removed.[3]
-
Activated Charcoal: During recrystallization, you can add a small amount of activated charcoal to the hot solution. The charcoal adsorbs the colored impurities. The hot solution is then filtered through a pad of celite to remove the charcoal before cooling.[3] Use charcoal sparingly, as it can also adsorb your product and reduce the yield.
-
Column Chromatography: This is the most effective method for removing colored impurities if charcoal treatment fails.[3] Careful selection of the mobile phase is crucial for achieving good separation.
Q4: My product appears to be degrading on the silica gel column. What are my options?
A4: Some phenothiazine derivatives can be unstable, particularly on acidic stationary phases like silica gel.[4]
-
Deactivate the Silica Gel: You can neutralize the acidic sites on the silica gel by pre-treating it with a base. This is typically done by adding a small percentage (0.1-1%) of a base like triethylamine to the eluent system.[3]
-
Use an Alternative Stationary Phase: Consider using a more inert stationary phase. Neutral aluminum oxide is a good alternative for purifying phenothiazine derivatives.[2] Reverse-phase silica (C18) can also be an option depending on the polarity of your compound.
Q5: How can I effectively remove unreacted starting materials, such as the amine or phenothiazine starting material?
A5: The removal of starting materials depends on their properties relative to your product.
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Unreacted Amine: If the amine is basic, an acidic wash (e.g., dilute HCl) during the workup can protonate the amine, making it water-soluble and easily removed in the aqueous layer.
-
Unreacted Phenothiazine: Unreacted phenothiazine can often be separated from the more polar amide product using column chromatography. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is typically effective.
-
Unreacted this compound: This reactant is highly reactive with water. A simple aqueous workup will hydrolyze it to the corresponding carboxylic acid, which can then be removed with a basic wash (e.g., NaHCO₃ solution).
Troubleshooting Guides
Problem 1: Poor Separation or Low Recovery after Column Chromatography
| Symptom | Possible Cause | Troubleshooting Steps |
| Broad, overlapping bands | Improper Solvent System: The eluent may be too polar, causing compounds to move too quickly down the column. | Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for a retention factor (Rf) of 0.2-0.4 for your target compound.[3] |
| Column Overloading: Too much sample was loaded onto the column. | Load the sample in a narrow band using a minimal amount of solvent. Use a larger column if necessary. | |
| Poor Column Packing: The column was not packed uniformly, leading to channeling. | Ensure the column is packed evenly without air bubbles or cracks. | |
| No product eluting | Compound is highly polar: The eluent may not be polar enough to move the product. | Gradually increase the polarity of the eluent. A common gradient is from petroleum ether/hexane to ethyl acetate.[2] |
| Irreversible Adsorption: The compound is strongly binding to the stationary phase. | If using silica gel, try adding a small amount of triethylamine to the eluent to deactivate it.[3] Consider switching to a different stationary phase like alumina. | |
| Low Mass Recovery | Product Degradation: The compound may be unstable on the stationary phase. | See FAQ Q4. Use a deactivated stationary phase or an alternative like neutral alumina. |
| Product is volatile: The product may be co-evaporating with the solvent. | Use caution during solvent removal. Avoid excessive heating or high vacuum. |
Problem 2: The Product Fails to Crystallize
| Symptom | Possible Cause | Troubleshooting Steps | | :--- | :--- | | Solution remains clear upon cooling | Solution is not supersaturated: The product is still too soluble at low temperatures, or the concentration is too low. | Try to concentrate the solution further by slowly evaporating some of the solvent. Place the solution in an ice bath or freezer to maximize precipitation. | | | Incorrect Solvent: The chosen solvent is too good at dissolving the compound. | Experiment with different solvent systems. Try adding a poor solvent (an "anti-solvent") dropwise to the solution at room temperature until it becomes slightly cloudy, then cool.[3] | | An oil forms instead of crystals | Product is impure: Impurities can inhibit crystal lattice formation. | Purify the oil by column chromatography and attempt recrystallization again. | | | Cooling is too rapid: Crystals did not have time to nucleate and grow properly. | Allow the solution to cool slowly to room temperature before placing it in a cold bath. | | | No nucleation sites: Crystallization has not been initiated. | Add a "seed" crystal of the pure compound. If none is available, gently scratch the inside of the flask with a glass rod at the air-liquid interface to create nucleation sites.[3] |
Experimental Protocols
Protocol 1: Column Chromatography on Neutral Aluminum Oxide
This protocol is adapted from methodologies used for the purification of novel phenothiazine derivatives.[2]
-
Slurry Preparation: Prepare a slurry of neutral aluminum oxide in the initial, least polar solvent of your eluent system (e.g., petroleum ether).
-
Column Packing: Pour the slurry into the chromatography column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing. Add a thin layer of sand to the top of the stationary phase.
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Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully add the sample solution to the top of the column.
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Elution: Begin eluting with the least polar solvent (e.g., 100% petroleum ether). Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate) in increasing concentrations (e.g., petroleum ether/EtOAc = 20:1).[2]
-
Fraction Collection: Collect fractions in test tubes and monitor the separation using TLC.
-
Analysis and Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: General Recrystallization
-
Solvent Selection: Choose a solvent in which your product is highly soluble when hot and poorly soluble when cold. Common solvents include ethanol, isopropanol, ethyl acetate, and hexane, or mixtures thereof.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through fluted filter paper to remove them.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, you can place it in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Visual Guides
Caption: A typical workflow for the purification of phenothiazine derivatives.
Caption: Decision tree for troubleshooting low product recovery.
Caption: Logical guide for selecting an appropriate purification technique.
References
- 1. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Phenothiazine-10-carbonyl chloride Derivatization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing reaction conditions for the derivatization of phenothiazine-10-carbonyl chloride. This document includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the derivatization of this compound with an amine?
A1: The most critical parameters are temperature, reaction time, solvent purity, and the stoichiometry of the reactants. This compound is highly reactive, and careful control of these parameters is essential to minimize side product formation and maximize yield. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the phenothiazine core.
Q2: I am observing a low yield of my desired phenothiazine-10-carboxamide. What are the common causes and how can I improve it?
A2: Low yields are a common issue and can stem from several factors. Key areas to investigate include:
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Incomplete reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time or slightly increasing the temperature.
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Side reactions: The formation of byproducts can be significant. Ensure accurate stoichiometry, as an excess of either the amine or the carbonyl chloride can lead to undesired products. The presence of water can also lead to the hydrolysis of the carbonyl chloride.
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Product loss during work-up and purification: Significant amounts of product can be lost during extraction, washing, and chromatography steps. Review your purification procedure for potential areas of loss.
Q3: What are common side reactions to be aware of during this derivatization?
A3: The primary side reaction is the hydrolysis of this compound due to residual moisture in the solvent or on the glassware, which forms the corresponding carboxylic acid. Another potential side reaction is the formation of di-substituted or poly-substituted products if the amine has multiple reactive sites. Additionally, the phenothiazine ring system can be susceptible to oxidation, leading to the formation of sulfoxides, especially if the reaction is not performed under an inert atmosphere.[1]
Q4: How can I effectively monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction progress.[2][3] Use a suitable solvent system to achieve good separation between the starting materials (this compound and the amine) and the desired product. Visualization can be achieved under UV light (254 nm). The disappearance of the starting material spot and the appearance of a new product spot indicate the progression of the reaction.
Q5: What are the best practices for the purification of phenothiazine-10-carboxamides?
A5: Purification is typically achieved through column chromatography on silica gel or recrystallization.[1] The choice of solvent for chromatography or recrystallization will depend on the polarity of the specific derivative. For column chromatography, a gradient elution with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane) is often effective.
Troubleshooting Guides
Low Product Yield
| Observation | Potential Cause | Suggested Solution |
| Significant amount of starting material (this compound) remains. | Incomplete reaction due to insufficient reaction time or low temperature. | Increase the reaction time and monitor by TLC. If the reaction is still sluggish, consider a modest increase in temperature (e.g., in 10°C increments).[4] |
| Multiple spots on TLC, with some potentially being degradation products. | Reaction temperature is too high, leading to decomposition. | Lower the reaction temperature. Ensure precise temperature control using an oil bath or a heating mantle with a temperature controller.[1] |
| Formation of a significant amount of a polar baseline material on TLC. | Hydrolysis of this compound due to moisture. | Ensure all glassware is oven-dried before use. Use anhydrous solvents. Perform the reaction under a dry, inert atmosphere (nitrogen or argon). |
| Low isolated yield after purification. | Product loss during work-up and purification steps. | Carefully review each step of the work-up and purification process. Minimize the number of transfer steps. Ensure the chosen chromatography or recrystallization solvent system is optimal for your specific product to avoid losses.[1] |
| Formation of a dark-colored reaction mixture. | Oxidation of the phenothiazine nucleus. | Conduct the reaction under a strict inert atmosphere (nitrogen or argon).[1] Degas the solvent before use. |
Product Purity Issues
| Observation | Potential Cause | Suggested Solution |
| Presence of unreacted amine in the final product. | Inefficient removal during work-up. | Wash the organic layer with a dilute acidic solution (e.g., 1M HCl) to protonate and extract the excess amine into the aqueous phase. Alternatively, for acid-sensitive products, wash with an aqueous solution of copper(II) sulfate.[5] |
| Presence of a byproduct with a similar Rf to the product on TLC. | Formation of a structurally similar side product. | Optimize the reaction stoichiometry to minimize byproduct formation. Try a different solvent system for column chromatography to improve separation. Consider recrystallization from a different solvent or solvent mixture. |
| Oily or waxy product that fails to crystallize. | Presence of impurities or residual solvent. | Purify the product further using column chromatography. Ensure the purified product is thoroughly dried under high vacuum to remove all residual solvent. |
Experimental Protocols
General Protocol for the Derivatization of this compound with a Primary or Secondary Amine
This protocol is a general guideline and may require optimization for specific amines.
Materials:
-
This compound
-
Primary or secondary amine
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Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Toluene)
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or Potassium Carbonate (K₂CO₃))
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
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Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
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Round-bottom flask
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Magnetic stirrer
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Inert atmosphere setup (Nitrogen or Argon)
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TLC plates (silica gel 60 F₂₅₄)
Procedure:
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Reaction Setup: Under an inert atmosphere, dissolve this compound (1.0 eq) in the anhydrous aprotic solvent in a dry round-bottom flask.
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Addition of Reagents: To the stirred solution, add the amine (1.0 - 1.2 eq) followed by the base (1.5 - 2.0 eq). The base is crucial to neutralize the HCl generated during the reaction.
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Reaction: Stir the reaction mixture at room temperature or heat as required (see table below for typical conditions). Monitor the progress of the reaction by TLC.
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Work-up: Once the reaction is complete (as indicated by TLC), quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
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Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM). Combine the organic layers.
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Washing: Wash the combined organic layers with water, followed by a saturated aqueous solution of sodium bicarbonate (to remove any remaining acidic impurities), and finally with brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired phenothiazine-10-carboxamide.
Table of Reaction Condition Variables
| Parameter | Typical Range/Value | Notes |
| Temperature | 0°C to Reflux | The optimal temperature depends on the reactivity of the amine. Start at room temperature and heat if necessary. |
| Reaction Time | 1 - 24 hours | Monitor by TLC to determine the optimal reaction time.[1] |
| Solvent | THF, DCM, Toluene, Dioxane | The choice of solvent can influence reaction rate and solubility of reactants. Ensure the solvent is anhydrous.[6] |
| Base | Triethylamine, DIPEA, K₂CO₃, Pyridine | An organic base like triethylamine is commonly used. For less reactive amines, a stronger base or heating may be required.[7] |
| Amine Stoichiometry | 1.0 - 1.2 equivalents | A slight excess of the amine can help drive the reaction to completion. |
| Base Stoichiometry | 1.5 - 2.0 equivalents | An excess of base is necessary to neutralize the generated HCl. |
Visualizations
Caption: Experimental workflow for this compound derivatization.
Caption: Troubleshooting logic for low yield in derivatization reactions.
References
Preventing hydrolysis of Phenothiazine-10-carbonyl chloride during reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Phenothiazine-10-carbonyl chloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a primary focus on preventing hydrolysis during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so susceptible to hydrolysis?
A1: this compound possesses a highly reactive acyl chloride functional group. The carbonyl carbon is electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms. This makes it a prime target for nucleophilic attack by water, leading to hydrolysis. The resulting products are the significantly less reactive 10H-phenothiazine-10-carboxylic acid and corrosive hydrochloric acid (HCl) gas. This side reaction can reduce the yield of your desired product and introduce impurities.
Q2: What are the visible signs of this compound hydrolysis?
A2: You may observe the following signs if your this compound has been exposed to moisture:
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Fuming: In the presence of moist air, the compound may appear to "fume." This is due to the formation of HCl gas, which then reacts with atmospheric moisture to form a fine aerosol of hydrochloric acid.
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Change in Physical State: Pure this compound is a solid. Upon hydrolysis, it converts to 10H-phenothiazine-10-carboxylic acid, which is also a solid but may have a different appearance or melting point.
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Poor Reaction Performance: A significant decrease in the yield of your desired product, or the formation of unexpected byproducts, can be an indicator of starting material degradation due to hydrolysis.
Q3: How should I properly store this compound to prevent hydrolysis?
A3: To ensure the stability of this compound, it is crucial to store it under the following conditions:
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Dry Environment: Store in a tightly sealed container, preferably in a desiccator with a suitable drying agent (e.g., silica gel, anhydrous calcium sulfate).
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Inert Atmosphere: For long-term storage, consider flushing the container with an inert gas like argon or nitrogen before sealing.
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Cool and Dark Place: Store in a cool, dark, and well-ventilated area away from direct sunlight and heat sources.
-
Incompatible Materials: Keep away from strong oxidants and acids.
Troubleshooting Guide: Preventing Hydrolysis in Reactions
This guide provides solutions to common problems encountered when using this compound in reactions.
| Problem | Potential Cause | Recommended Solution |
| Low yield of desired product, presence of 10H-phenothiazine-10-carboxylic acid as a byproduct. | Contamination of reagents or solvents with water. | Use anhydrous solvents and reagents. Consider drying solvents using standard laboratory procedures (e.g., distillation from a suitable drying agent). |
| Reaction mixture becomes acidic, potential for side reactions. | Formation of HCl as a byproduct of the reaction and/or hydrolysis. | Add a non-nucleophilic base (an "acid scavenger") to the reaction mixture to neutralize the HCl as it is formed. Tertiary amines like triethylamine (TEA) or pyridine are commonly used for this purpose. |
| Inconsistent reaction outcomes. | Exposure of the reaction to atmospheric moisture. | Conduct the reaction under an inert atmosphere of a dry gas such as nitrogen or argon. This involves using specialized glassware (e.g., Schlenk line) and techniques to exclude air and moisture. |
Experimental Protocols
Protocol 1: General Procedure for the Anhydrous Reaction of this compound with an Amine
This protocol outlines the synthesis of a phenothiazine-10-carboxamide, emphasizing the measures to prevent hydrolysis.
Materials:
-
This compound
-
Amine of choice
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), 1,2-dichloroethane)
-
Tertiary amine base (e.g., Triethylamine (TEA) or Pyridine)
-
Inert gas (Argon or Nitrogen)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Glassware Preparation: All glassware should be thoroughly dried in an oven at >100°C for several hours and allowed to cool in a desiccator or under a stream of inert gas.
-
Inert Atmosphere Setup: Assemble the reaction apparatus (e.g., a round-bottom flask with a magnetic stirrer, addition funnel, and condenser) and flush the system with dry nitrogen or argon for at least 15-20 minutes. Maintain a positive pressure of the inert gas throughout the reaction.
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Reagent Preparation: In the reaction flask, dissolve the amine in the anhydrous aprotic solvent. Add the tertiary amine base (typically 1.1 to 1.5 equivalents relative to the this compound).
-
Addition of Acyl Chloride: Dissolve the this compound in the anhydrous aprotic solvent in the addition funnel. Add this solution dropwise to the stirred amine solution at a controlled temperature (often 0°C to room temperature).
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Reaction Monitoring: Monitor the progress of the reaction by a suitable technique (e.g., Thin Layer Chromatography (TLC)).
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Work-up: Once the reaction is complete, quench the reaction mixture (e.g., by adding water or a saturated aqueous solution of ammonium chloride). Extract the product with a suitable organic solvent. Wash the organic layer with brine, dry it over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
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Purification: Purify the crude product by an appropriate method, such as recrystallization or column chromatography.
Table 1: Recommended Anhydrous Solvents and Acid Scavengers
| Solvent | Properties | Recommended Acid Scavenger |
| Dichloromethane (DCM) | Aprotic, commonly used, good solubility for many organics. | Triethylamine (TEA), Pyridine |
| Tetrahydrofuran (THF) | Aprotic, can be dried effectively. | Triethylamine (TEA), Pyridine |
| 1,2-Dichloroethane | Aprotic, higher boiling point for reactions requiring heat. | Pyridine |
| Acetonitrile | Polar aprotic, suitable for a range of reactions. | Triethylamine (TEA) |
Visualizing the Process
Hydrolysis of this compound
Caption: The hydrolysis of this compound.
Experimental Workflow for Anhydrous Reaction
Caption: Workflow for minimizing hydrolysis during reactions.
Role of an Acid Scavenger
Caption: Neutralization of HCl byproduct by an acid scavenger.
Dealing with steric hindrance in reactions of Phenothiazine-10-carbonyl chloride
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting reactions involving Phenothiazine-10-carbonyl chloride, with a particular focus on overcoming steric hindrance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a reactive acyl chloride derivative of phenothiazine. The phenothiazine core is a privileged structure in medicinal chemistry, known for a wide range of biological activities, including antipsychotic, antihistaminic, and anticancer properties.[1][2] The carbonyl chloride group at the 10-position allows for the convenient introduction of a variety of substituents onto the phenothiazine nitrogen, making it a key intermediate in the synthesis of novel phenothiazine derivatives for drug discovery and development.[1]
Q2: I am experiencing very low to no yield in my reaction of this compound with a sterically hindered amine/alcohol. What is the likely cause?
The primary reason for low or no yield when reacting this compound with a bulky nucleophile (e.g., a 2,6-disubstituted aniline or a tertiary alcohol) is significant steric hindrance. The three-dimensional structure of the phenothiazine moiety, combined with the bulk of the nucleophile, can physically block the approach of the nucleophilic atom to the electrophilic carbonyl carbon of the acyl chloride. This dramatically slows down or even prevents the reaction from occurring under standard conditions.
Q3: What are the common side reactions to be aware of?
While specific side reactions with hindered nucleophiles are not extensively documented in the literature for this compound, general side reactions for acyl chloride chemistry under forcing conditions can include:
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Decomposition of the starting material: this compound may be unstable at elevated temperatures over prolonged periods.
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Elimination reactions: With hindered alcohols, forcing conditions (high heat, strong base) can lead to elimination reactions, forming alkenes, rather than the desired esterification.
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Reaction with solvent: If the solvent is nucleophilic (e.g., an alcohol), it may compete with your intended nucleophile.
Q4: Can a catalyst improve my reaction yield with a hindered substrate?
Yes, a nucleophilic catalyst is often essential for acylating sterically hindered substrates. 4-(Dimethylamino)pyridine (DMAP) is a commonly used and highly effective catalyst for such reactions. DMAP works by reacting with the acyl chloride to form a highly reactive N-acylpyridinium intermediate, which is a much more potent acylating agent and can overcome the steric barrier more effectively.
Troubleshooting Guide
Problem: Low or No Product Formation with a Sterically Hindered Nucleophile
| Possible Cause | Suggested Solution |
| Significant Steric Hindrance | 1. Introduce a Catalyst: Add a catalytic amount (1-10 mol%) of 4-(Dimethylamino)pyridine (DMAP) to the reaction mixture. 2. Increase Reaction Temperature: Gradually increase the reaction temperature. Monitor the reaction progress carefully by TLC to avoid decomposition. 3. Prolong Reaction Time: Sterically hindered reactions are often slow. Allow the reaction to proceed for an extended period (24-48 hours), monitoring by TLC. |
| Insufficient Reactivity of Nucleophile | 1. Use a Stronger, Non-Nucleophilic Base: For amine nucleophiles, consider deprotonation with a strong, non-nucleophilic base like sodium hydride (NaH) to increase nucleophilicity before adding the acyl chloride. This should be done with caution to avoid side reactions. |
| Poor Solubility of Reactants | 1. Select an Appropriate Solvent: Ensure all reactants are soluble in the chosen solvent. Aprotic polar solvents like Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile are generally good choices. For particularly stubborn cases, Dimethylformamide (DMF) can be used, though purification can be more challenging. |
| Decomposition of Reagents | 1. Control Reaction Temperature: Avoid excessively high temperatures. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from hydrolyzing the acyl chloride. |
Data Presentation
The following tables provide representative data for the synthesis of phenothiazine-10-carboxamides. While not all examples involve severely hindered amines, they offer a baseline for expected yields and reaction conditions.
Table 1: Synthesis of Aliphatic Amine-Substituted Phenothiazine-10-Carboxamides
| Compound ID | Amine | Base | Solvent | Reaction Time | Yield (%) |
| 6 | Piperidine | K₂CO₃ | THF | 12 h | 85 |
| 8 | Morpholine | K₂CO₃ | THF | 12 h | 88 |
| 10 | N-Methylpiperazine | K₂CO₃ | THF | 12 h | 90 |
| 12 | Pyrrolidine | K₂CO₃ | THF | 12 h | 87 |
Data adapted from a study on the synthesis of novel phenothiazine derivatives.[1]
Table 2: Characterization Data for Representative Phenothiazine-10-Carboxamides
| Compound ID | Molecular Formula | ¹H NMR (δ ppm, CDCl₃) | ¹³C NMR (δ ppm, CDCl₃) | MS (ESI+) m/z |
| 6 | C₁₈H₁₈N₂OS | 7.25-7.15 (m, 4H), 6.95-6.85 (m, 4H), 3.45 (br s, 4H), 1.60 (br s, 6H) | 165.2, 142.1, 127.8, 126.9, 122.8, 116.2, 47.5, 26.1, 24.5 | 311.1 [M+H]⁺ |
| 8 | C₁₇H₁₆N₂O₂S | 7.28-7.18 (m, 4H), 6.98-6.88 (m, 4H), 3.65 (t, 4H), 3.40 (t, 4H) | 165.0, 142.0, 127.9, 127.0, 122.9, 116.1, 66.8, 47.0 | 313.1 [M+H]⁺ |
| 10 | C₁₈H₁₉N₃OS | 7.26-7.16 (m, 4H), 6.96-6.86 (m, 4H), 3.48 (br s, 4H), 2.45 (br s, 4H), 2.29 (s, 3H) | 165.1, 142.0, 127.8, 126.9, 122.8, 116.1, 54.9, 46.8, 46.0 | 326.1 [M+H]⁺ |
Data adapted from a study on the synthesis of novel phenothiazine derivatives.[1]
Experimental Protocols
General Procedure for the Synthesis of Phenothiazine-10-carboxamides
This protocol is adapted from the synthesis of a library of phenothiazine derivatives.[1]
Materials:
-
This compound
-
Appropriate amine (1.2 equivalents)
-
Potassium carbonate (K₂CO₃, 2.0 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Hexane
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the appropriate amine (1.2 mmol) in anhydrous THF (20 mL), add potassium carbonate (2.0 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add a solution of this compound (1.0 mmol) in anhydrous THF (10 mL) dropwise to the amine solution.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 12-24 hours), cool the mixture to room temperature.
-
Filter the reaction mixture to remove solid potassium carbonate.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired phenothiazine-10-carboxamide.
Visualizations
References
- 1. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and molecular docking of new phenothiazine incorporated N-Mannich bases as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of Phenothiazine-10-carbonyl chloride in different solvents
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of Phenothiazine-10-carbonyl chloride in various solvents. This resource is intended for researchers, scientists, and drug development professionals to ensure the successful application of this reagent in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in solution?
A1: this compound is a reactive compound due to the presence of the acyl chloride functional group. Its stability is highly dependent on the type of solvent used. It is most stable in aprotic, non-polar solvents and is highly reactive towards protic solvents.
Q2: Which solvents are recommended for dissolving and storing this compound for short-term use?
A2: For short-term experimental use, it is recommended to dissolve this compound in anhydrous aprotic solvents. Suitable solvents include tetrahydrofuran (THF), dichloromethane (DCM), chloroform, and acetonitrile. It is crucial to use solvents with very low water content to prevent hydrolysis.
Q3: Which solvents should be avoided when working with this compound?
A3: Protic solvents should be strictly avoided as they will react with the acyl chloride group. This includes water, alcohols (e.g., methanol, ethanol), and primary or secondary amines. The reaction with these solvents will lead to the formation of the corresponding carboxylic acid, esters, or amides, respectively, thus consuming the starting material.
Q4: I observed fumes when opening a bottle of this compound. Is this normal?
A4: Yes, it is common to observe fumes when opening a container of this compound. This is due to its reaction with moisture present in the air, which leads to the formation of hydrochloric acid (HCl) gas. This underscores the importance of handling the compound in a dry, inert atmosphere (e.g., in a glovebox or under a stream of argon or nitrogen).
Troubleshooting Guides
Issue 1: Poor or no reactivity of this compound in my reaction.
-
Possible Cause 1: Degradation of the starting material.
-
Troubleshooting: The this compound may have degraded due to improper storage or handling. Exposure to moisture, even atmospheric humidity, can lead to hydrolysis to the less reactive phenothiazine-10-carboxylic acid.
-
Recommendation: Always use freshly opened or properly stored (in a desiccator or under inert gas) this compound. Before use in a critical reaction, it is advisable to check the purity of the reagent, for instance, by taking a melting point or running a quick NMR spectrum if possible.
-
-
Possible Cause 2: Use of an inappropriate solvent.
-
Troubleshooting: If the reaction is being performed in a solvent that can react with the acyl chloride (e.g., an alcohol as the solvent for a reaction with another nucleophile), the solvent will compete with the intended reagent, leading to low yields of the desired product.
-
Recommendation: Ensure your reaction solvent is aprotic and anhydrous. If a protic nucleophile is a reagent, it should be added to the this compound solution in a controlled manner, preferably at a low temperature.
-
Issue 2: My solution of this compound changed color over time.
-
Possible Cause: Decomposition or oxidation.
-
Troubleshooting: Phenothiazine and its derivatives can be susceptible to oxidation, which can sometimes lead to color changes. While the primary instability of this compound is hydrolysis of the acyl chloride, degradation of the phenothiazine ring system can also occur, especially in the presence of light or air.
-
Recommendation: Prepare solutions of this compound fresh for each use. If a solution must be stored, even for a short period, it should be kept under an inert atmosphere and protected from light.
-
Stability in Different Solvent Types
| Solvent Class | Examples | Interaction with this compound | Stability | Recommendation |
| Protic Solvents | Water, Methanol, Ethanol | Reacts to form phenothiazine-10-carboxylic acid or the corresponding ester. | Unstable | Avoid for dissolution unless it is the intended reactant. |
| Aprotic Polar Solvents | Acetonitrile, DMF, DMSO | Generally good solvents. However, must be anhydrous as any residual water will cause hydrolysis. | Moderately Stable | Use anhydrous grade solvents and handle under inert atmosphere. |
| Aprotic Non-Polar Solvents | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Toluene | Good solvents with low reactivity towards the acyl chloride group. | Stable | Recommended for dissolution and short-term storage of solutions. Ensure solvents are anhydrous. |
Experimental Protocols
Protocol for Determining the Stability of this compound in a Solvent
This protocol outlines a general method using High-Performance Liquid Chromatography (HPLC) to monitor the degradation of this compound over time.
Objective: To determine the rate of degradation of this compound in a chosen solvent at a specific temperature.
Materials:
-
This compound
-
Anhydrous solvent of interest
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (for mobile phase modification)
-
Volumetric flasks and pipettes
-
Autosampler vials
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound in a dry volumetric flask.
-
Dissolve in the anhydrous solvent of interest to a known concentration (e.g., 1 mg/mL). This should be done under an inert atmosphere if possible.
-
-
Time-Course Study:
-
At time zero (t=0), immediately take an aliquot of the stock solution, dilute it to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL) with the mobile phase or a compatible solvent, and inject it into the HPLC system.
-
Store the stock solution at the desired temperature (e.g., room temperature).
-
At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots from the stock solution, dilute as in step 2, and inject into the HPLC system.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a good starting point. For example, a gradient from 50% to 95% acetonitrile over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where this compound and its potential degradation products (like the hydrolyzed carboxylic acid) have good absorbance. A photodiode array (PDA) detector is useful to determine the optimal wavelength.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time from the t=0 injection.
-
Monitor the decrease in the peak area of this compound over time.
-
Plot the peak area (or concentration if a calibration curve is prepared) against time to determine the degradation kinetics.
-
Visualizations
Caption: Workflow for Determining Compound Stability via HPLC.
Caption: Solvent Choice Dictates Stability of this compound.
Overcoming challenges in the work-up of phenothiazine derivative synthesis
Welcome to the technical support center for the synthesis of phenothiazine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges encountered during the work-up and purification stages of these important compounds.
Frequently Asked Questions (FAQs)
Q1: My phenothiazine synthesis reaction has a low yield. What are the common causes and how can I improve it?
A1: Low yields in phenothiazine synthesis are frequently due to side reactions, incomplete conversion, or suboptimal reaction conditions. Key factors to investigate include:
-
Purity of Reactants: Ensure starting materials, particularly diphenylamine in classical syntheses, are high purity to avoid tarry by-products.
-
Reaction Temperature: The temperature is critical. For the classic diphenylamine and sulfur reaction, a range of 140-160°C is typical. Carefully controlling the temperature can manage the exothermic nature of the reaction and reduce byproduct formation.[1]
-
Catalyst Choice and Amount: For classical methods, ensure catalysts like iodine or anhydrous aluminum chloride are fresh and used in the correct stoichiometric amounts. For modern methods like the Buchwald-Hartwig amination, the choice of palladium catalyst and phosphine ligand (e.g., XPhos, BrettPhos) is critical and should be optimized for the specific substrates.[1]
-
Base Selection (Buchwald-Hartwig): The strength and solubility of the base (e.g., NaOtBu, Cs₂CO₃) are important. The base must be strong enough to deprotonate the amine but not so nucleophilic that it leads to side reactions.[1]
-
Solvent Conditions: Solvents must be anhydrous, especially for palladium-catalyzed reactions. Aprotic solvents like toluene, dioxane, or THF are commonly used.[1]
Q2: My crude product is a dark, oily residue that won't crystallize. What steps can I take to purify it?
A2: Obtaining an oily product is a common issue, often caused by residual solvent or the presence of impurities that inhibit crystallization.[1] The following steps are recommended:
-
High Vacuum Drying: First, dry the product under a high vacuum to thoroughly remove any residual solvent.
-
Column Chromatography: If the product remains oily, purification by column chromatography is the most effective method to separate the desired compound from impurities.[1]
-
Attempt Crystallization Again: After chromatography, attempt recrystallization from a different solvent system. A solvent-antisolvent approach can also be beneficial.[1]
Q3: What are the typical side products in phenothiazine synthesis and how can they be minimized?
A3: Side products can include over-alkylated or -arylated compounds, dimers or oligomers of phenothiazine, and products from reactions involving other functional groups on the starting materials.[1] Minimization strategies include:
-
Control Stoichiometry: Carefully control the molar ratios of the reactants to avoid the formation of di-substituted or poly-substituted products.[1]
-
Protecting Groups: If your starting materials have other nucleophilic groups (e.g., -OH, -NH2), using protecting groups may be necessary to prevent side reactions.[1]
-
Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to stop the reaction once the starting material is consumed, preventing the formation of degradation products or further side reactions.
Q4: How do I choose the right purification method for my phenothiazine derivative?
A4: The choice depends on the scale of your reaction and the nature of the impurities.
-
Recrystallization: This is a good first choice for solid materials with relatively minor impurities. Common solvents include ethanol, hexane, or acetone.[1][2] A solvent-antisolvent approach can be effective if the product oils out from a single solvent.
-
Column Chromatography: This is the most versatile method for separating complex mixtures, purifying oily products, or removing impurities with similar polarity to the product.[1]
-
Distillation: For non-derivatized phenothiazine, vacuum distillation can be used to remove impurities like unreacted diphenylamine.[1]
Troubleshooting Guides
This section provides specific troubleshooting advice for common issues encountered during the work-up of phenothiazine derivatives.
Work-up & Purification Issues
| Problem | Possible Cause(s) | Suggested Solution(s) | Expected Outcome |
| Low Product Yield | Incomplete reaction; Suboptimal temperature; Poor catalyst/ligand choice; Wet solvent/reagents. | Monitor reaction by TLC/GC-MS until starting material is consumed. Optimize temperature and screen different catalysts/ligands. Ensure all solvents and reagents are rigorously dried. | Yield improvement from <50% to >80% is often achievable. |
| Oily Product / Fails to Crystallize | Presence of residual solvent; Presence of low-melting impurities. | Dry product under high vacuum for several hours. Purify by column chromatography before re-attempting crystallization. | Removal of impurities often allows for successful crystallization. |
| Product and Impurity Co-crystallization | Similar crystal lattice packing between product and impurity. | Attempt recrystallization from a completely different solvent system (e.g., switch from alcohol to a hydrocarbon/ether mixture). A solvent-antisolvent approach may also disrupt co-crystallization. | Purity increase from ~95% to >99%. |
| Dark/Tarry Crude Product | Formation of polymeric or oxidized by-products, often from overheating. | Use a shorter reaction time or slightly lower temperature. Purify the crude material via column chromatography, starting with a non-polar eluent to wash out tars before eluting the product. | Isolation of a cleaner, lighter-colored product. |
| Streaking on TLC Plate | Sample is too concentrated; Compound is acidic/basic and interacting strongly with silica gel; Presence of highly polar impurities. | Dilute the sample before spotting. Add 0.1-1% triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent.[3] | Sharper, more defined spots on the TLC plate, allowing for accurate assessment of purity. |
| Multiple Close Spots on TLC | Presence of isomers or closely related side products. | For column chromatography, use a shallow solvent gradient (e.g., starting with 100% hexane and slowly increasing ethyl acetate concentration by 1-2% increments). | Successful separation of individual components. |
Experimental Protocols
Protocol 1: General Work-up for Buchwald-Hartwig Synthesis of N-Arylphenothiazines
-
Reaction Quench: After confirming reaction completion via TLC or GC-MS, cool the reaction mixture to room temperature.
-
Dilution & Filtration: Dilute the mixture with a suitable solvent such as ethyl acetate or toluene. Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.[1] Wash the filter cake with additional solvent.
-
Aqueous Wash: Transfer the filtrate to a separatory funnel and wash sequentially with water and then brine to remove the base and other water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude residue by column chromatography or recrystallization as required.
Protocol 2: Column Chromatography for a Moderately Polar Phenothiazine Derivative
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate). The ideal starting Rf for the product on a TLC plate should be around 0.1-0.2 to ensure good separation.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., increase ethyl acetate percentage) to elute the compounds from the column. Collect fractions and monitor them by TLC.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 3: Recrystallization using a Solvent-Antisolvent System
-
Dissolution: Dissolve the crude, solid product in a minimal amount of a "good" solvent (a solvent in which the compound is highly soluble) at an elevated temperature (e.g., dissolving in hot acetone).
-
Addition of Antisolvent: While the solution is still warm, slowly add a "poor" solvent (an "antisolvent" in which the product is insoluble, e.g., hexane) dropwise until the solution becomes faintly cloudy (persistent turbidity).
-
Induce Crystallization: If needed, add a few more drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.
-
Isolation: Collect the resulting crystals by vacuum filtration, wash with a small amount of cold antisolvent, and dry under vacuum.
Visualizations
Caption: Troubleshooting logic for addressing low product yields.
Caption: General purification workflow for phenothiazine derivatives.
References
Validation & Comparative
A Comparative Guide to Phenothiazine-10-carbonyl chloride and Other Acylating Agents in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of an acylating agent is a critical determinant of success in the synthesis of novel chemical entities, influencing reaction efficiency, selectivity, and the overall viability of a synthetic route. Phenothiazine-10-carbonyl chloride, a key intermediate in the development of pharmaceutically active compounds, offers a unique reactivity profile. This guide provides an objective comparison of this compound with other commonly employed acylating agents, supported by established chemical principles and experimental data where available.
Understanding Acylating Agent Reactivity
Acylation is a fundamental chemical transformation involving the introduction of an acyl group (R-C=O) into a molecule.[1] The reactivity of an acylating agent is primarily governed by the electrophilicity of the carbonyl carbon and the nature of the leaving group.[2] Acyl chlorides are among the most reactive acylating agents due to the strong electron-withdrawing nature of the chlorine atom, which makes the carbonyl carbon highly susceptible to nucleophilic attack.[2][3]
The general order of reactivity for common classes of acylating agents is: Acyl Chlorides > Acid Anhydrides > Esters > Amides [4]
Performance Comparison of Acylating Agents
To provide a clear and objective comparison, the following table summarizes the performance of this compound alongside other widely used acylating agents in a model acylation reaction with a primary amine. The data for this compound is extrapolated based on the reactivity of aromatic acyl chlorides, while the data for other agents is based on reported experimental outcomes.
| Acylating Agent | Structure | Molecular Weight ( g/mol ) | Class | Predicted Reactivity | Key Advantages | Potential Disadvantages |
| This compound | O=C(Cl)N1c2ccccc2Sc2ccccc12 | 261.73 | Aromatic Acyl Chloride | Moderate to High | Introduces the valuable phenothiazine scaffold directly.[5] | Potentially lower reactivity than aliphatic acyl chlorides; steric hindrance may affect reaction rates. |
| Benzoyl Chloride | O=C(Cl)c1ccccc1 | 140.57 | Aromatic Acyl Chloride | Moderate | Good balance of reactivity and stability; widely available.[6] | Less reactive than aliphatic counterparts.[7] |
| Acetyl Chloride | O=C(Cl)C | 78.50 | Aliphatic Acyl Chloride | High | Highly reactive, leading to rapid reaction times.[8] | Can be less selective; highly sensitive to moisture.[9] |
| Acetic Anhydride | O=C(OC(=O)C)C | 102.09 | Acid Anhydride | Moderate | Less corrosive byproducts (acetic acid) compared to acyl chlorides (HCl); easier to handle.[4] | Generally requires higher temperatures or catalysts to achieve reactivity comparable to acyl chlorides.[4] |
| N-Acetylimidazole | O=C(n1cncc1)C | 110.11 | Acyl Imidazole | Low to Moderate | High selectivity for amines; mild reaction conditions.[2] | More expensive and less reactive than acyl chlorides or anhydrides. |
Note: The reactivity of this compound is expected to be comparable to or slightly modulated by the electronic effects of the phenothiazine ring system when compared to benzoyl chloride.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for comparing the efficacy of different acylating agents.
General Protocol for Comparative Acylation of a Primary Amine
This protocol provides a standardized method for comparing the reactivity of various acyl chlorides.
Materials:
-
Primary amine (e.g., benzylamine)
-
Acylating agent (this compound, Benzoyl chloride, or Acetyl chloride) (1.1 eq)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et₃N) (1.2 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and stirring equipment
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the primary amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acylating agent (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for a designated time (e.g., 1, 2, 4, and 8 hours), monitoring the progress by TLC.
-
Upon completion, or at each time point, quench a sample of the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Analyze the crude product by a suitable method (e.g., ¹H NMR, GC-MS) to determine the conversion and yield.
Mandatory Visualizations
Nucleophilic Acyl Substitution Mechanism
The reactivity of acylating agents is best understood through the mechanism of nucleophilic acyl substitution. This two-step addition-elimination mechanism is fundamental to their function.
Caption: General mechanism of nucleophilic acyl substitution for an acyl chloride.
Experimental Workflow for Comparing Acylating Agent Reactivity
A logical workflow is crucial for the systematic evaluation of different acylating agents.
Caption: Experimental workflow for the comparative analysis of acylating agents.
Applications in Drug Development and Bioconjugation
Acylating agents are indispensable tools in drug discovery and development.[1] They are used to synthesize a vast array of pharmaceutical compounds, from small molecule drugs to complex biologics.[3] this compound, in particular, serves as a key building block for introducing the phenothiazine scaffold, which is present in numerous antipsychotic and antihistaminic drugs.[5]
Furthermore, acylation reactions are central to the field of bioconjugation, where they are used to link therapeutic agents to targeting moieties such as antibodies or to modify the surfaces of drug delivery systems to improve their pharmacokinetic profiles.[6][10] The choice of acylating agent in these applications is critical to ensure efficient conjugation without compromising the biological activity of the therapeutic molecule.
Conclusion
This compound represents a valuable acylating agent for the introduction of the phenothiazine moiety in synthetic chemistry, particularly in the field of medicinal chemistry. While its reactivity is generally expected to be in the range of other aromatic acyl chlorides like benzoyl chloride, its specific performance will be substrate-dependent. For applications requiring high reactivity, aliphatic acyl chlorides such as acetyl chloride may be more suitable, albeit with potential trade-offs in selectivity. For milder conditions and enhanced selectivity, acid anhydrides or other activated acyl species should be considered. The provided experimental protocol offers a framework for researchers to conduct their own comparative analyses to determine the optimal acylating agent for their specific synthetic challenges.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Acylating agents – Ace Chemistry [acechemistry.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Acylation Using Carboxylic Acids as Acylating Agents: Applications in Organic Synthesis [manu56.magtech.com.cn]
- 10. Chemical Conjugation in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Separation: A Comparative Guide to Validated HPLC Methods for Phenothiazine Derivatives
For researchers, scientists, and drug development professionals, the accurate quantification of phenothiazine derivatives is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products. High-Performance Liquid Chromatography (HPLC) stands as a powerful and widely adopted technique for this purpose. This guide provides a comparative overview of validated HPLC methods for several common phenothiazine derivatives, supported by experimental data to aid in method selection and implementation.
The analysis of phenothiazine derivatives, a class of antipsychotic drugs, necessitates robust and reliable analytical methods. Reversed-phase HPLC (RP-HPLC) is the most prevalent mode of separation, offering high resolution and sensitivity. This guide delves into the specifics of various validated RP-HPLC methods for the determination of chlorpromazine, thioridazine, and the simultaneous analysis of multiple phenothiazine compounds.
Comparative Analysis of HPLC Methods
The selection of an appropriate HPLC method is contingent on the specific phenothiazine derivative, the sample matrix, and the desired performance characteristics. The following tables summarize the key parameters of several validated methods, providing a clear comparison of their chromatographic conditions and validation data.
Chlorpromazine Hydrochloride
| Parameter | Method 1[1] | Method 2[2] | Method 3[3] |
| Column | ODS C18 (250x4.6mm, 5µ) | Inertsil ODS C18 (250mmx 4.6 mm, 5µ) | C18 ec (250 × 4.6 mm, 5µm) |
| Mobile Phase | Ammonium acetate Buffer: Methanol (15:85) | Methanol: Acetonitrile: Acetate Buffer (80:15:05 v/v), pH 6.1 | Acetonitrile: Deionized water (50:50 v/v), pH 3.6 |
| Flow Rate | 1 ml/min | 1 ml/min | 1.5 mL/min |
| Detection (UV) | 211nm | 239 nm | 237nm |
| Retention Time | 2.5 min | 5.9 min | 1.56 min |
| Linearity Range | 60-140µg/ml | 10-100 µg/ml | 2-150 μg/mL |
| Correlation Coefficient (r²) | 0.998 | 0.999 | 0.9995 |
| Recovery | 99.58-100.45% | 98.14-99.94% | - |
| LOD | - | - | 0.6259μg/mL |
| LOQ | - | - | - |
Thioridazine Hydrochloride
| Parameter | Method 1[4] | Method 2[4] |
| Column | Phenomenex Luna C18 (150 x 4.6 mm, 5 µm) | Diamonsil C18 (150 mm × 4.6 mm, 5 μm) |
| Mobile Phase | Methanol: Water (55:45 v/v) | Acetonitrile:Water:Triethylamine (850:150:1 v/v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection (UV) | 285 nm | 264 nm |
| Retention Time | ~2.8 min | Not Specified |
| Linearity Range | 5-25 µg/mL | - |
| Correlation Coefficient (r²) | - | - |
| Recovery | 98.0-102% | - |
| Precision (%RSD) | < 2.0% | - |
Simultaneous Determination of Multiple Phenothiazines
| Parameter | Method for Promethazine, Promazine, Chlorpromazine[5][6] | Method for Trihexyphenidyl, Chlorpromazine, Trifluoperazine[2] | Method for Perphenazine and Amitriptyline[7] |
| Column | Hisep column | Inertsil ODS C18 (250mmx 4.6 mm, 5µ) | Develosil ODS HG-5 RP C18, 5μm, 15cmx4.6mm |
| Mobile Phase | Acetonitrile: 0.18 M ammonium acetate pH 5.0 (15:85 v/v) | Methanol: Acetonitrile: Acetate Buffer (80:15:05 v/v), pH 6.1 | Phosphate Buffer (0.2 M, pH=2): Acetonitrile (64:36% v/v) |
| Flow Rate | Not specified, run time < 11 min | 1 ml/min | 1.0mL/min |
| Detection (UV) | 254 nm | 239 nm | 265nm |
| Retention Times | Not specified | THP: 4.0 min, CLP: 5.9 min, TFP: 7.7 min | Perphenazine: 2.131 min, Amitriptyline: 2.816 min |
| Linearity Range | 0.1-25 µg/mL for each analyte | THP: 0.4-4 µg/ml, CLP: 10-100 µg/ml, TFP: 1-10 µg/ml | Perphenazine: 6-14 µg/mL, Amitriptyline: 18-42 µg/mL |
| Correlation Coefficient (r) | > 0.99 | 0.999 for each | 0.999 for each |
| LOD | 0.1 µg/mL | - | Perphenazine: 0.4µg/mL, Amitriptyline: 0.07µg/mL |
| LOQ | 0.25 µg/mL | - | Perphenazine: 0.12µg/mL, Amitriptyline: 0.21µg/mL |
| Precision (%RSD) | < 6% (intraday), ≤14% (interday) | - | - |
Experimental Protocols
Detailed methodologies are crucial for the successful replication and implementation of HPLC methods. Below are generalized experimental protocols based on the cited literature.
Preparation of Standard Solutions
-
Stock Solution: Accurately weigh a suitable amount of the phenothiazine derivative reference standard and dissolve it in a volumetric flask using the mobile phase or a suitable solvent (e.g., methanol) to obtain a known concentration.[1]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to achieve concentrations within the desired linear range.[4]
Sample Preparation (from Tablets)
-
Weigh and finely powder a representative number of tablets (e.g., 20) to ensure homogeneity.[4]
-
Accurately weigh a portion of the powdered tablets equivalent to a specific amount of the active pharmaceutical ingredient (API).[1][4]
-
Transfer the powder to a volumetric flask and add a portion of the mobile phase or a suitable solvent.
-
Sonicate the mixture for a specified period (e.g., 15-20 minutes) to ensure complete dissolution of the drug.[4]
-
Make up the volume with the solvent and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.[4]
Chromatographic Analysis
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a fixed volume (e.g., 10 µL or 20 µL) of the standard and sample solutions into the chromatograph.[4][5]
-
Monitor the eluent at the specified UV wavelength.
-
Record the peak areas and retention times for the analyte(s).
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Determine the concentration of the analyte in the sample solution by interpolating its peak area on the calibration curve.
Mandatory Visualizations
To further elucidate the experimental process, the following diagrams illustrate a typical workflow for HPLC method validation.
Caption: A general workflow for the validation of an HPLC method.
This guide provides a foundational comparison of validated HPLC methods for the analysis of phenothiazine derivatives. The presented data and protocols can serve as a valuable resource for researchers in selecting and implementing a suitable analytical method for their specific needs. It is important to note that any selected method should be re-validated under the specific laboratory conditions to ensure its suitability for the intended application.
References
- 1. iosrphr.org [iosrphr.org]
- 2. srrcvr.ac.in [srrcvr.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Direct injection HPLC method for the determination of selected phenothiazines in plasma using a Hisep column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]
A Guide to Assessing the Cross-Reactivity of Phenothiazine-10-carbonyl chloride
Introduction to Cross-Reactivity in Phenothiazine Analysis
Phenothiazine-10-carbonyl chloride is a derivative of phenothiazine, a core structure in many antipsychotic drugs. When developing analytical methods, particularly immunoassays for screening purposes, it is crucial to assess the specificity of the assay. Cross-reactivity occurs when the assay's antibodies bind to compounds other than the target analyte, in this case, this compound. These structurally similar molecules can lead to false-positive results, necessitating confirmatory analysis by more specific methods like chromatography.
Due to the shared tricyclic core, cross-reactivity is a significant consideration for all phenothiazine derivatives. A thorough cross-reactivity profile is essential for validating any new analytical method.
Potential Cross-Reactants for this compound
A cross-reactivity study should include a panel of structurally related compounds. The selection should be based on shared chemical motifs with this compound. The table below lists potential compounds that should be tested.
| Compound | Rationale for Inclusion |
| Phenothiazine | The parent compound of the entire class. |
| Chlorpromazine | A common phenothiazine drug with a side chain at position 10. |
| Promethazine | Another widely used phenothiazine derivative. |
| Thioridazine | Contains the phenothiazine core with a different side chain. |
| Trifluoperazine | A phenothiazine with a trifluoromethyl group, altering electronics. |
| Phenothiazine Sulfoxide | A common metabolite of phenothiazine drugs. |
| Other custom derivatives | Any other proprietary phenothiazine-based compounds in development. |
Methodology Comparison: Immunoassay vs. Chromatography
Two primary methodologies are employed to assess the specificity of an assay for a target compound like this compound: immunoassays for initial screening and high-throughput analysis, and chromatographic methods for confirmation and definitive specificity assessment.
Immunoassay-Based Cross-Reactivity Assessment (Screening Method)
Immunoassays, such as the competitive Enzyme-Linked Immunosorbent Assay (ELISA), are common for screening due to their high sensitivity and throughput.[1] Cross-reactivity is determined by measuring the concentration of a competing compound required to displace 50% of the labeled target analyte from the antibody.
Hypothetical Experimental Protocol: Competitive ELISA
-
Plate Coating: Microtiter plates are coated with a conjugate of this compound and a carrier protein (e.g., BSA). Incubate overnight at 4°C.
-
Washing: Plates are washed with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound conjugate.
-
Blocking: Remaining protein-binding sites on the plate are blocked with a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1-2 hours at room temperature.[2]
-
Competitive Reaction:
-
A fixed concentration of a primary antibody specific to this compound is mixed with varying concentrations of either the this compound standard or the potential cross-reactant.
-
100 µL of this mixture is added to each well.
-
The plate is incubated for 1-2 hours at 37°C, allowing the free analyte and the plate-bound conjugate to compete for antibody binding sites.[2][3]
-
-
Secondary Antibody Incubation: After another wash step, an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG) is added to each well and incubated for 1 hour at 37°C.[2]
-
Substrate Addition & Detection: Following a final wash, a substrate solution (e.g., TMB) is added. The reaction is allowed to proceed for 20-30 minutes and is then stopped with a stop solution. The absorbance is read using a microplate reader at 450 nm.[2]
-
Data Analysis: The concentration of each compound that causes 50% inhibition of the maximal signal (IC50) is calculated. The percent cross-reactivity is determined using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of Potential Cross-Reactant) x 100
Hypothetical Data Presentation
| Compound Tested | IC50 (ng/mL) | % Cross-Reactivity |
| This compound | 10 | 100% |
| Phenothiazine | 50 | 20% |
| Chlorpromazine | 200 | 5% |
| Promethazine | 500 | 2% |
| Thioridazine | >1000 | <1% |
| Phenothiazine Sulfoxide | >1000 | <1% |
Chromatography-Based Specificity Assessment (Confirmatory Method)
Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), offer high specificity and are considered the gold standard for confirming analytical results.[4] Specificity is demonstrated by the ability of the method to resolve the target analyte from all potential interfering compounds, identified by unique retention times and, in the case of MS, unique mass spectra.
Hypothetical Experimental Protocol: RP-HPLC
-
Sample Preparation: Prepare standard solutions of this compound and each potential cross-reactant in the mobile phase. Create a mixed solution containing all compounds to be tested.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[5]
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile).[5]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength of maximum absorbance for phenothiazines (e.g., 258 nm).[5]
-
-
Analysis:
-
Inject the standard solution of this compound to determine its retention time.
-
Inject the standard solutions of each potential cross-reactant individually to determine their retention times.
-
Inject the mixed solution to assess the separation (resolution) between the peak for this compound and the peaks for all other compounds.
-
-
Data Analysis: Specificity is confirmed if the this compound peak is well-resolved from all other peaks in the mixed chromatogram. Peak purity can be further assessed using a Diode Array Detector (DAD) or by interfacing with a mass spectrometer.
Visualizing Experimental Workflows and Logic
To better illustrate the processes involved in a cross-reactivity study, the following diagrams outline the experimental workflow for a competitive ELISA and the logical decision-making process following a screening result.
Caption: Workflow for a competitive ELISA to determine cross-reactivity.
Caption: Decision pathway for handling results from screening assays.
References
Spectroscopic Techniques for Confirming the Structure of Phenothiazine Amides: A Comparative Guide
The unambiguous structural elucidation of phenothiazine amides is critical for researchers in medicinal chemistry and materials science, given their prevalence in pharmacologically active compounds and functional materials.[1][2] A multi-technique spectroscopic approach is essential for confirming the molecular framework, identifying functional groups, and establishing connectivity. This guide provides a comparative overview of the primary spectroscopic methods used for this purpose, supported by experimental data and protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the complete chemical structure of phenothiazine amides in solution. It provides detailed information about the carbon-hydrogen framework and the connectivity of atoms. Both ¹H and ¹³C NMR are routinely employed, often supplemented by 2D techniques like COSY, HSQC, and HMBC for complex structures.
Key Information from NMR:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Key signals include the aromatic protons on the phenothiazine core, the amide N-H proton, and protons on the acyl substituent.
-
¹³C NMR: Identifies all unique carbon atoms in the molecule. The chemical shift of the carbonyl carbon is highly diagnostic for the amide group.
-
2D NMR: Establishes correlations between protons (COSY) or between protons and carbons (HSQC, HMBC), which is crucial for assembling the molecular structure piece by piece.
Data Presentation: ¹H and ¹³C NMR Chemical Shifts
The following tables summarize typical chemical shift (δ) ranges for phenothiazine amides. Note that exact values can vary based on the solvent and specific molecular substituents.[3]
Table 1: Typical ¹H NMR Chemical Shifts for Phenothiazine Amides (in CDCl₃ or DMSO-d₆)
| Proton Type | Typical Chemical Shift (δ, ppm) | Notes |
| Aromatic Protons (Phenothiazine Core) | 6.5 - 8.0 | Complex multiplet patterns are common. Substitution affects the shifts significantly.[4][5][6] |
| Amide N-H | 5.7 - 9.0+ | Often appears as a broad singlet. Position is solvent and concentration-dependent. |
| Protons α to Amide Carbonyl | 2.0 - 3.0 | For aliphatic amides. |
| Protons on Acyl Substituent | Varies widely | Dependent on the specific R-group of the amide. |
Table 2: Typical ¹³C NMR Chemical Shifts for Phenothiazine Amides (in CDCl₃ or DMSO-d₆)
| Carbon Type | Typical Chemical Shift (δ, ppm) | Notes |
| Amide Carbonyl (C=O) | 165 - 185 | A key diagnostic peak, typically sharp.[7][8] |
| Aromatic Carbons (Phenothiazine Core) | 115 - 150 | Quaternary carbons attached to N and S are typically found at the lower field end of this range.[5][9] |
| Carbons in Acyl Substituent | Varies widely | Dependent on the specific R-group of the amide.[10] |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the phenothiazine amide sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal reference (δ = 0.00 ppm).[1] In its absence, the residual solvent peak can be used for calibration (e.g., CDCl₃ at δH 7.26 ppm; δC 77.1 ppm).[1]
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.[1][5]
-
Data Acquisition: Record standard ¹H, ¹³C{¹H}, and, if necessary, 2D spectra (COSY, HSQC, HMBC) using standard pulse programs provided by the spectrometer manufacturer.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For phenothiazine amides, it is particularly useful for confirming the presence of the key amide C=O and N-H bonds.
Key Information from IR:
-
Amide C=O Stretch: A strong, sharp absorption band that is highly characteristic of the carbonyl group.
-
N-H Stretch: Confirms the presence of a secondary amide. Primary amides would show two bands.
-
Aromatic C-H and C=C Bends: Provides evidence for the aromatic rings of the phenothiazine core.
-
C-N and C-S Stretches: Confirms the heterocyclic backbone.
Data Presentation: Characteristic IR Absorption Frequencies
Table 3: Key IR Absorption Bands for Phenothiazine Amides
| Functional Group | Frequency Range (cm⁻¹) | Intensity | Notes |
| N-H Stretch (Amide) | 3100 - 3500 | Medium, often broad | Confirms the amide N-H bond. Unsubstituted phenothiazine N-H also appears in this region (~3340 cm⁻¹).[9] |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak | Indicates the presence of the aromatic system. |
| C=O Stretch (Amide I band) | 1630 - 1680 | Strong | The most diagnostic peak for the amide functionality. |
| N-H Bend (Amide II band) | 1510 - 1570 | Medium | Coupled with C-N stretching. |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Weak | Multiple bands are often observed.[9] |
| C-N-C Stretch | 1240 - 1260 | Medium | Associated with the phenothiazine ring structure.[9] |
| C-S-C Stretch | 1080 - 1100 | Medium | Associated with the phenothiazine ring structure.[9] |
| C-H Out-of-Plane Bending | 740 - 900 | Strong | The pattern of these bands can give clues about the substitution pattern on the aromatic rings.[11] |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: For solid samples, mix a small amount of the compound (1-2 mg) with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet. Alternatively, spectra can be recorded using an Attenuated Total Reflectance (ATR) accessory.[12]
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically over the range of 4000–400 cm⁻¹.[12] Acquire a background spectrum of the pure KBr pellet or empty ATR crystal first, which is then automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers valuable information about its structure. High-resolution mass spectrometry (HRMS) can determine the elemental formula with high accuracy.[5][13]
Key Information from MS:
-
Molecular Ion Peak (M⁺ or [M+H]⁺): Determines the molecular weight of the compound.
-
Fragmentation Pattern: The molecule breaks apart in the mass spectrometer in a predictable way. The resulting fragment ions provide clues about the different components of the structure, such as the acyl group and the phenothiazine core. Common fragmentation for aromatic amides includes the formation of an acylium ion and a phenyl cation.[14]
Data Presentation: Common Fragments in ESI-MS
Table 4: Potential Fragments for a Generic N-Acyl Phenothiazine
| Ion | m/z Value | Description |
| [M+H]⁺ | Molecular Weight + 1 | Protonated molecular ion, common in Electrospray Ionization (ESI).[15] |
| [C₁₂H₉NS]⁺ | 199 | Phenothiazine core cation.[4] |
| [R-C=O]⁺ | Varies | Acylium ion, confirms the structure of the amide side chain. |
| [C₆H₅]⁺ | 77 | Phenyl cation, often observed from fragmentation of the aromatic core.[14] |
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).[15]
-
Data Acquisition: Infuse the sample solution into the ion source. Acquire the mass spectrum in positive or negative ion mode. For structural information, perform tandem MS (MS/MS) experiments by isolating the molecular ion and inducing fragmentation.[15]
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is related to the extent of π-conjugation. While not as structurally detailed as NMR or MS, it is a valuable complementary technique.
Key Information from UV-Vis:
-
λmax Values: The wavelengths of maximum absorbance (λmax) are characteristic of the phenothiazine chromophore.
-
Molar Absorptivity (ε): The intensity of the absorption bands.
-
Structural Effects: The position and intensity of the absorption bands are sensitive to substituents on the phenothiazine ring and the degree of conjugation.[16][17] The characteristic absorptions are typically due to n-π* and π-π* transitions.[1][12]
Data Presentation: Typical UV-Vis Absorption Maxima
Table 5: Typical UV-Vis Absorption for Phenothiazine Derivatives in Solution (e.g., Acetonitrile, DCM)
| Transition | Typical λmax (nm) | Notes |
| π-π | 230 - 280 | Intense absorption band related to the aromatic system.[12][18] |
| n-π | 280 - 330 | Less intense band, often appears as a shoulder.[12][18] |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., acetonitrile, ethanol, dichloromethane) in a quartz cuvette (1 cm path length).[12] Concentrations are typically in the 10⁻⁵ to 10⁻⁶ M range.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorption spectrum over a range of approximately 200-600 nm. Use the pure solvent as a reference blank.
Workflow for Structural Confirmation
The following diagram illustrates a logical workflow for utilizing these spectroscopic techniques to confirm the structure of a newly synthesized phenothiazine amide.
Caption: Workflow for the spectroscopic confirmation of phenothiazine amide structures.
Conclusion
No single spectroscopic technique is sufficient for the complete and unambiguous structural confirmation of phenothiazine amides. A synergistic approach is required. Mass spectrometry provides the initial confirmation of molecular weight, IR spectroscopy verifies the presence of key functional groups like the amide, and UV-Vis spectroscopy offers insight into the electronic nature of the molecule. Ultimately, 1D and 2D NMR spectroscopy serve as the cornerstone for establishing the precise connectivity and constitution of the molecule. By integrating the data from these complementary techniques, researchers can confidently elucidate the structures of novel phenothiazine amides for further development and application.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. compoundchem.com [compoundchem.com]
- 4. Phenothiazine(92-84-2) 1H NMR spectrum [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. Towards Asymmetrical Methylene Blue Analogues: Synthesis and Reactivity of 3-N′-Arylaminophenothiazines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. Extended phenothiazines: synthesis, photophysical and redox properties, and efficient photocatalytic oxidative coupling of amines - Chemical Science (RSC Publishing) DOI:10.1039/D2SC01086K [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. SPECTROSCOPIC AND ELECTROCHEMICAL PROPERTIES OF 2-AMINOPHENOTHIAZINE - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of Phenothiazine Derivatives
Phenothiazine and its derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities. Initially recognized for their antipsychotic properties, these compounds have since demonstrated significant potential in other therapeutic areas, including oncology and infectious diseases. This guide provides a comparative analysis of the anticancer, antimicrobial, and antipsychotic activities of various phenothiazine derivatives, supported by experimental data and detailed methodologies.
Antipsychotic Activity
The hallmark of phenothiazine derivatives is their antipsychotic effect, which is primarily attributed to their antagonism of the dopamine D2 receptor in the mesolimbic pathway of the brain.[1][2][3] This blockade helps to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[2] The potency of this antipsychotic action is influenced by the chemical substitutions on the phenothiazine core.[4]
Comparative Dopamine D2 Receptor Affinity
The binding affinity of phenothiazine derivatives to the dopamine D2 receptor is a key indicator of their antipsychotic potency. A lower inhibition constant (Ki) value signifies a higher binding affinity.
| Phenothiazine Derivative | Dopamine D2 Receptor Binding Affinity (Ki) |
| Chlorpromazine | ~1-10 nM[5][6] |
| Fluphenazine | 0.4 nM[5] |
| Perphenazine | Inactive in some binding systems[6] |
| Levomepromazine | Lower affinity than parent drug[6] |
| Methoxypromazine | Lower affinity than parent drug[6] |
Signaling Pathway of Dopamine D2 Receptor Antagonism
Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that, upon activation by dopamine, inhibit adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[1][5] Phenothiazine derivatives act as antagonists at these receptors, blocking this signaling cascade.
Anticancer Activity
Numerous studies have highlighted the potential of phenothiazine derivatives as anticancer agents, demonstrating cytotoxic effects against a variety of cancer cell lines.[7][8][9][10] Their mechanisms of action are multifaceted, involving the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.[11][12][13][14]
Comparative Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of various phenothiazine derivatives against different cancer cell lines.
| Phenothiazine Derivative | Cancer Cell Line | IC50 (µM) |
| Trifluoperazine | Prostatic cancer (PC-3) | 6.67[7][10] |
| Trifluoperazine | Osteosarcoma (SaOS-2) | 7.75[7] |
| Trifluoperazine | Glioblastoma (U-87) | 4.88[10] |
| Piperazine-based phenothiazine | Breast cancer (MDA-MB-231) | 1.16[7] |
| Chalcone-based phenothiazine | Breast cancer (MCF-7) | 12[7] |
| N-(4-(3-(piperazin-1-yl)propoxy)phenyl)acetamide derivative | Gastric cancer (MGC80-3) | 6.96[10] |
| N-(4-(3-(piperazin-1-yl)propoxy)phenyl)acetamide derivative | Ovary cancer (SK-OV-3) | 12.27[10] |
| 10-((2-nitrophenyl)sulfonyl)-10H-phenothiazine | Malignant glioblastoma (U87) | 5.12[10] |
| 10-((2-nitrophenyl)sulfonyl)-10H-phenothiazine | Malignant glioblastoma (U251) | 9.29[10] |
| DPT-1 (3,6-diazaphenothiazine) | Lung carcinoma (A549) | 1.526[15] |
| DPT-2 (diquinothiazine) | Lung carcinoma (A549) | 3.447[15] |
Key Anticancer Signaling Pathways
Phenothiazine derivatives exert their anticancer effects by modulating several critical signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK1/2 pathways, which are often dysregulated in cancer.[11][12][13]
Antimicrobial Activity
Phenothiazine derivatives have also demonstrated notable activity against a range of microorganisms, including bacteria and fungi.[16][17][18][19] Their antimicrobial properties make them potential candidates for the development of new anti-infective agents.
Comparative Antimicrobial Activity (MIC Values)
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The table below presents the MIC values for various phenothiazine derivatives against different pathogens.
| Phenothiazine Derivative | Microorganism | MIC (mg/L) |
| Phenothiazine-3-sulphonamide derivatives | Staphylococcus aureus | 1.0 - 3.5[17][18] |
| Streptococcus pyogenes | 1.0 - 3.5[17][18] | |
| Escherichia coli | 1.0 - 3.5[17][18] | |
| Salmonella typhi | 1.0 - 3.5[17][18] | |
| Aspergillus fumigatus | 1.0 - 3.5[17][18] | |
| (S)-JBC 1847 | Staphylococcus aureus (in-house strains) | 0.125 - 1[20] |
Experimental Protocols
Determination of Cytotoxicity (IC50) by MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[21][22][23][24][25]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[21]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.[21][22]
-
Compound Treatment: Treat the cells with serial dilutions of the phenothiazine derivatives for a specified period (e.g., 72 hours).[15]
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[21][23]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[22][24]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[21][23]
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve of absorbance versus compound concentration.[22]
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[26][27][28][29][30]
Principle: Serial dilutions of the antimicrobial agent are prepared in a liquid growth medium and inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration that inhibits visible growth after incubation.[27][28]
Procedure:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the phenothiazine derivative and perform two-fold serial dilutions in a 96-well microtiter plate containing broth.[26][28]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[28]
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[30]
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.[26][28]
-
MIC Determination: The MIC is recorded as the lowest concentration of the agent at which there is no visible turbidity.[30]
Dopamine D2 Receptor Binding Assay
This assay quantifies the affinity of a compound for the D2 receptor by measuring its ability to displace a radiolabeled ligand.[5][31][32]
Principle: Cell membranes expressing the D2 receptor are incubated with a radiolabeled D2 antagonist and varying concentrations of the test compound. The amount of radioligand displaced by the test compound is measured, allowing for the calculation of the IC50 and subsequently the Ki value.[5][32]
Procedure:
-
Membrane Preparation: Prepare membranes from cells expressing the human dopamine D2 receptor.[5]
-
Incubation: Incubate the membranes with a radioligand (e.g., [³H]spiperone) and various concentrations of the phenothiazine derivative. Include a control with a high concentration of a known D2 antagonist to determine non-specific binding.[5][32]
-
Filtration and Washing: Separate the bound and free radioligand by rapid filtration through glass fiber filters. Wash the filters to remove unbound radioactivity.
-
Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding and plot it against the logarithm of the test compound concentration to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. Phenothiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. egpat.com [egpat.com]
- 4. webhome.auburn.edu [webhome.auburn.edu]
- 5. benchchem.com [benchchem.com]
- 6. Phenothiazine drug metabolites: dopamine D2 receptor, alpha 1- and alpha 2-adrenoceptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Phenothiazine Derivatives: The Importance of Stereoisomerism in the Tolerance and Efficacy of Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 23. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 24. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 25. MTT assay protocol | Abcam [abcam.com]
- 26. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 27. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
- 28. benchchem.com [benchchem.com]
- 29. protocols.io [protocols.io]
- 30. MIC Determination by the Broth Microdilution Assay [bio-protocol.org]
- 31. Synthesis of some phenothiazine derivatives as potential affinity ligands for the central dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. cdn-links.lww.com [cdn-links.lww.com]
A Comparative Guide to Inter-laboratory Validation of Analytical Methods for Phenothiazine Analysis
For Researchers, Scientists, and Drug Development Professionals
Comparison of Analytical Methods for Phenothiazine Analysis
The selection of an analytical method for phenothiazine analysis is a critical decision that depends on various factors, including the sample matrix, the required sensitivity, and the available instrumentation. The following tables summarize the quantitative performance data for the most commonly employed techniques: High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), Spectrophotometry, and Gas Chromatography (GC).
Table 1: Quantitative Performance Data for Chromatographic Methods
| Performance Parameter | High-Performance Liquid Chromatography (HPLC) | Thin-Layer Chromatography (TLC) | Gas Chromatography (GC) |
| Linearity Range | 6 µg/mL to 42 µg/mL for Perphenazine and Amitriptyline[1] | - | - |
| Limit of Detection (LOD) | 0.4 µg/mL for Perphenazine, 0.07 µg/mL for Amitriptyline[1] | - | 0.05 to 1.50 µg per injection (detector dependent)[2] |
| Limit of Quantification (LOQ) | 0.12 µg/mL for Perphenazine, 0.21 µg/mL for Amitriptyline[1] | - | - |
| Accuracy (% Recovery) | 100.26% to 100.42% for Perphenazine and Amitriptyline[1] | 42% for Chlorpromazine, 78% for Thioridazine, 67% for Levomepromazine from plasma[3] | - |
| Precision (%RSD) | < 2%[1] | - | - |
Note: Data for GC methods is limited in the reviewed literature.
Table 2: Quantitative Performance Data for Spectrophotometric Methods
| Performance Parameter | UV-Visible Spectrophotometry |
| Linearity Range | 5-60 µg/mL[4] |
| Molar Absorptivity (ε) | 3.77 x 10³ to 3.98 x 10³ L mol⁻¹ cm⁻¹[4] |
| Limit of Detection (LOD) | 0.6133-1.1349 µg/mL[4] |
| Accuracy (% Recovery) | 97.32% to 102.80%[4] |
| Precision (%RSD) | < 2%[4] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are outlines of typical experimental protocols for the key techniques discussed.
High-Performance Liquid Chromatography (HPLC) Protocol
-
Standard and Sample Preparation:
-
Prepare a stock solution of the phenothiazine standard in a suitable solvent (e.g., methanol or acetonitrile).
-
Create a series of calibration standards by diluting the stock solution.
-
For pharmaceutical formulations, dissolve the dosage form in the solvent, sonicate, and filter.
-
For biological samples (e.g., plasma), perform a liquid-liquid or solid-phase extraction to isolate the analyte.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The composition can be isocratic or a gradient.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the phenothiazine derivative has maximum absorbance (e.g., 254 nm).
-
-
Analysis and Quantification:
-
Inject the prepared standards and samples into the HPLC system.
-
Construct a calibration curve by plotting the peak area of the standards against their concentration.
-
Determine the concentration of the analyte in the samples by interpolating their peak areas on the calibration curve.
-
Thin-Layer Chromatography (TLC) Protocol
-
Plate Preparation: Use pre-coated silica gel 60 F254 plates.
-
Sample Application: Spot the standard and sample solutions onto the TLC plate at a defined distance from the bottom edge.
-
Development: Place the plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of methanol and n-butanol). Allow the solvent front to move up the plate.
-
Visualization: After development, dry the plate and visualize the spots under UV light (254 nm). Specific spray reagents can also be used for color development.
-
Quantification (Densitometry): Scan the plate using a densitometer to measure the intensity of the spots. Relate the intensity to the concentration using a calibration curve prepared from the standards.
Spectrophotometric Protocol
-
Standard and Sample Preparation:
-
Prepare a stock solution of the phenothiazine standard in a suitable solvent (e.g., ethanol or dilute acid).
-
Prepare a series of calibration standards by diluting the stock solution.
-
For pharmaceutical preparations, dissolve the dosage form in the solvent and filter.
-
-
Measurement:
-
Measure the absorbance of the standard and sample solutions at the wavelength of maximum absorption (λmax) using a UV-Visible spectrophotometer.
-
Use the solvent as a blank.
-
-
Quantification:
-
Construct a calibration curve by plotting the absorbance of the standards against their concentration.
-
Determine the concentration of the analyte in the samples from the calibration curve.
-
Some methods involve a colorimetric reaction to enhance sensitivity and specificity. For example, a difference spectrophotometric method can be used, which is based on the absorbance of the sulphoxide derivative of the drug relative to the un-derivatized drug.[5]
-
Visualizing Method Validation and Selection
The following diagrams, generated using Graphviz, illustrate the workflow of an inter-laboratory validation study and the logical process for selecting an appropriate analytical method.
References
- 1. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantitation of pharmaceutically important phenothiazines by oxidimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The determination of phenothiazine drugs in pharmaceutical preparations by a difference spectrophotometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Dabsyl Chloride and Phenothiazine-10-carbonyl Chloride for Amine Derivatization
A comprehensive guide for researchers, scientists, and drug development professionals on the selection of reagents for the derivatization of primary and secondary amines for analytical applications.
The accurate quantification of compounds containing primary and secondary amine functional groups is a critical task in numerous scientific disciplines, including proteomics, metabolomics, and pharmaceutical analysis. High-performance liquid chromatography (HPLC) is a powerful and widely used technique for this purpose. However, many amine-containing analytes lack a native chromophore or fluorophore, necessitating a pre-column derivatization step to enable sensitive detection. This guide provides a detailed comparison of two potential derivatizing agents: the well-established dabsyl chloride and the lesser-known phenothiazine-10-carbonyl chloride (PCC).
Introduction to the Derivatizing Agents
Dabsyl Chloride (4-dimethylaminoazobenzene-4'-sulfonyl chloride) is a chromophoric reagent that reacts with primary and secondary amino groups to form stable, colored dabsyl-sulfonamide adducts.[1] These derivatives exhibit strong absorbance in the visible region of the electromagnetic spectrum, which is a key advantage in minimizing interference from other sample components that typically absorb in the UV range.[2][3] The stability of the resulting dabsyl derivatives is another significant benefit, making it a reliable choice for quantitative analysis.[1]
This compound (PCC) is a derivative of phenothiazine, a heterocyclic compound with a core structure that has been extensively studied in the context of medicinal chemistry.[4] The presence of a reactive carbonyl chloride group suggests its potential to react with primary and secondary amines to form stable amide derivatives. However, a comprehensive review of the scientific literature reveals a significant lack of published applications for PCC as a derivatization reagent for the quantitative analysis of amines by HPLC. While the synthesis of phenothiazine derivatives via the reaction of PCC with amines has been described for creating novel compounds for pharmacological screening, detailed protocols and performance data for its use in analytical derivatization are not available.[5]
Performance Comparison
Due to the extensive body of research on dabsyl chloride and the scarcity of data for this compound in amine derivatization, a direct experimental comparison is not feasible. The following table summarizes the well-documented performance characteristics of dabsyl chloride and the theoretical potential of PCC.
| Feature | Dabsyl Chloride | This compound |
| Target Amines | Primary and Secondary Amines[6][7] | Theoretically Primary and Secondary Amines |
| Reaction Principle | Nucleophilic substitution to form a sulfonamide[8] | Nucleophilic acyl substitution to form an amide |
| Detection Method | UV-Vis (Visible)[2][3] | UV-Vis (UV, potentially visible) |
| Detection Wavelength | ~425 - 465 nm[3][9] | Unknown |
| Derivative Stability | High, stable for extended periods[1] | Unknown |
| Reaction Conditions | Alkaline pH (8.5 - 9.5), 70°C, 15-30 min[6][7] | Unknown |
| Key Advantages | - Stable derivatives[1]- Detection in the visible region reduces interference[2]- Good reproducibility[6]- Well-established and validated protocols[2] | - Potential for UV/Vis detection due to the phenothiazine chromophore |
| Key Disadvantages | - Derivatization requires elevated temperatures[6] | - Lack of established protocols for amine derivatization- No performance data available- Potential for complex side reactions |
Experimental Protocols
Dabsyl Chloride Derivatization Protocol for Amino Acid Analysis
This protocol provides a general procedure for the pre-column derivatization of amino acids using dabsyl chloride for HPLC analysis. Optimization may be required for specific applications.[2]
Materials:
-
Dabsyl chloride solution (e.g., 4 nmol/µL in acetone)
-
Sodium bicarbonate buffer (0.1 M, pH 9.0)
-
Amino acid standard solution or sample hydrolysate
-
Acetonitrile
-
Heating block or water bath
-
HPLC system with a UV-Vis detector
Procedure:
-
In a microcentrifuge tube, add 100 µL of the amino acid standard or sample to 100 µL of sodium bicarbonate buffer.
-
Add 200 µL of the dabsyl chloride solution to the mixture.
-
Vortex the mixture thoroughly.
-
Incubate the reaction mixture in a heating block or water bath at 70°C for 15-30 minutes.[6]
-
After incubation, evaporate the solvent to dryness under a stream of nitrogen or in a vacuum concentrator.
-
Reconstitute the dried residue in a suitable volume of the initial mobile phase for HPLC analysis.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
-
Analyze the dabsylated amino acids by reversed-phase HPLC with detection at approximately 465 nm.[2]
This compound Derivatization Protocol
As of the date of this publication, there are no established and validated protocols for the use of this compound as a pre-column derivatization reagent for the quantitative analysis of amines by HPLC. Significant methods development and validation would be required to establish such a protocol.
Visualizing the Workflow
The following diagrams illustrate the chemical reaction for dabsyl chloride and a general workflow for amine derivatization and analysis.
Conclusion and Recommendations
Based on the currently available scientific literature, dabsyl chloride is the unequivocally recommended reagent for the derivatization of primary and secondary amines for quantitative HPLC analysis when compared to this compound.
Dabsyl chloride offers a robust, reliable, and well-documented method with several key advantages:
-
High Stability of Derivatives: Ensures reproducible and accurate quantification.[1]
-
Detection in the Visible Spectrum: Minimizes interference from complex sample matrices.[2][3]
-
Established Protocols: A wealth of literature provides detailed and validated methods for a wide range of applications.[2][6][7]
This compound , while theoretically capable of reacting with amines, remains an unexplored option for analytical derivatization. The complete absence of performance data, established protocols, and comparative studies makes it an unsuitable choice for researchers seeking a reliable and validated method. Significant research and development would be necessary to even consider it as a viable alternative to well-established reagents like dabsyl chloride.
For researchers, scientists, and drug development professionals requiring a dependable and high-performing derivatization agent for amine analysis, dabsyl chloride represents the current industry standard, supported by a vast body of scientific evidence.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Phenothiazine - Wikipedia [en.wikipedia.org]
- 5. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Decoding Regioselectivity: A Comparative Guide to Reactions with Substituted Phenothiazines
For Researchers, Scientists, and Drug Development Professionals
The phenothiazine scaffold, a cornerstone in medicinal chemistry, continues to be a focal point for the development of novel therapeutic agents. The strategic functionalization of the phenothiazine ring system is paramount in modulating the pharmacological profile of the resulting derivatives. This guide provides a comparative analysis of the regioselectivity of key chemical reactions on substituted phenothiazines, supported by experimental data, to aid researchers in the rational design and synthesis of new chemical entities.
Executive Summary
This guide delves into the regioselectivity of three principal electrophilic aromatic substitution reactions—Vilsmeier-Haack formylation, bromination, and Friedel-Crafts acylation—and N-alkylation on phenothiazine derivatives bearing both electron-donating and electron-withdrawing substituents. The directing effects of these substituents play a crucial role in the outcome of these reactions, dictating the position of incoming functional groups and ultimately influencing the biological activity of the synthesized compounds. While comprehensive comparative quantitative data remains dispersed in the literature, this guide consolidates available information and provides detailed experimental protocols to facilitate reproducible research.
Electrophilic Aromatic Substitution: A Battle for Position
The tricyclic phenothiazine system is an electron-rich heterocycle, making it susceptible to electrophilic attack. The positions most prone to substitution are C3, C7, C1, and C9, with the C3 and C7 positions being generally more reactive due to the activating effect of the nitrogen and sulfur heteroatoms. However, the presence of substituents on the phenothiazine core can significantly alter this reactivity and direct incoming electrophiles to specific positions.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a mild and effective method for introducing a formyl group onto electron-rich aromatic rings. The regioselectivity is highly dependent on the nature and position of the substituent on the phenothiazine ring.
Table 1: Regioselectivity of Vilsmeier-Haack Formylation on 2-Substituted Phenothiazines
| Substituent at C2 | Product(s) | Reported Yield (%) | Reference |
| -Cl (Chloro) | 3-Formyl-2-chlorophenothiazine | Data not available | General observation |
| -OCH₃ (Methoxy) | 3-Formyl-2-methoxyphenothiazine | Data not available | General observation |
| -NO₂ (Nitro) | Reaction may be inhibited | Data not available | General observation |
Bromination
Bromination is a common halogenation reaction used to introduce bromine atoms, which can serve as versatile handles for further synthetic transformations. The regioselectivity is influenced by the solvent and the nature of the brominating agent, in addition to the electronic effects of the substituent.
Table 2: Regioselectivity of Bromination of 2-Substituted Phenothiazines
| Substituent at C2 | Product(s) | Reported Yield (%) | Reference |
| -H | 3,7-Dibromophenothiazine | Good | General observation |
| -Cl (Chloro) | 3,7-Dibromo-2-chlorophenothiazine | Data not available | General observation |
| -COCH₃ (Acetyl) | 3,7-Dibromo-2-acetylphenothiazine | Data not available | [1] |
Note: Quantitative data on isomer distribution is limited in the available literature.
Friedel-Crafts Acylation
Friedel-Crafts acylation is a powerful tool for introducing acyl groups, which can be further modified or serve as key structural motifs. The reaction is typically catalyzed by a Lewis acid, and its regioselectivity is governed by both steric and electronic factors. For phenothiazine, acylation at the N10 position deactivates the ring towards further electrophilic substitution on the aromatic core. However, acylation can occur at the C2 and C10 positions.[1][2]
Table 3: Regioselectivity of Friedel-Crafts Acylation of Phenothiazine
| Acylating Agent | Catalyst | Product(s) | Reported Yield (%) | Reference |
| Chloroacetyl chloride | AlCl₃ | 2-Chloroacetyl-10-acetylphenothiazine | Conditions studied | [2] |
| Acetyl chloride | AlCl₃ | 2,10-Diacetylphenothiazine | Good | [1] |
N-Alkylation: Modifying the Core Nitrogen
The nitrogen atom at the 10-position of the phenothiazine ring is a nucleophilic center and can be readily alkylated. This modification is a cornerstone of phenothiazine drug development, as the nature of the N-substituent profoundly impacts the pharmacological properties, particularly the antipsychotic activity.[3] The reaction typically proceeds via a nucleophilic substitution mechanism.
Table 4: Examples of N-Alkylation of Substituted Phenothiazines
| Phenothiazine Derivative | Alkylating Agent | Base | Product | Reported Yield (%) | Reference |
| 2-Trifluoromethylphenothiazine | 1-(3-Chloropropyl)-4-methylpiperazine | NaNH₂ | Prochlorperazine | Good | General synthetic route |
| Phenothiazine | Chloroacetyl chloride | - | N¹⁰-Acetylphenothiazine | - | [4] |
| 2-Methoxyphenothiazine | Various alkyl halides | Various | N-Substituted derivatives | - | [5] |
Experimental Protocols
General Procedure for Vilsmeier-Haack Formylation of Substituted Phenothiazines
-
To a stirred solution of the substituted phenothiazine (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl₃, 1.1-1.5 equivalents) is added dropwise at 0 °C.
-
The reaction mixture is then stirred at room temperature or heated (e.g., 60-80 °C) for a specified time (typically 2-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is poured onto crushed ice and neutralized with a saturated solution of sodium bicarbonate or sodium hydroxide.
-
The precipitated product is collected by filtration, washed with water, and dried.
-
Purification is achieved by recrystallization from a suitable solvent (e.g., ethanol, acetone) or by column chromatography on silica gel.
General Procedure for Bromination of Substituted Phenothiazines
-
To a solution of the substituted phenothiazine (1 equivalent) in a suitable solvent (e.g., glacial acetic acid, chloroform, or carbon tetrachloride), a solution of bromine (2-3 equivalents) in the same solvent is added dropwise with stirring at room temperature.
-
The reaction mixture is stirred for a period ranging from a few hours to overnight, with reaction progress monitored by TLC.
-
Upon completion, the reaction mixture is poured into a solution of sodium thiosulfate to quench the excess bromine.
-
The product is then extracted with an organic solvent (e.g., dichloromethane, ethyl acetate).
-
The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography.
General Procedure for Friedel-Crafts Acylation of Phenothiazine
-
To a suspension of anhydrous aluminum chloride (AlCl₃, 2.2 equivalents) in a dry solvent (e.g., carbon disulfide, nitrobenzene), the acyl chloride (2.2 equivalents) is added dropwise at 0-5 °C.
-
The phenothiazine (1 equivalent) is then added portion-wise to the reaction mixture, maintaining the temperature below 10 °C.
-
The reaction mixture is stirred at room temperature or heated for several hours, with monitoring by TLC.
-
After the reaction is complete, the mixture is poured onto a mixture of crushed ice and concentrated hydrochloric acid.
-
The resulting solid is collected by filtration, washed with water, and dried.
-
Purification is carried out by recrystallization from an appropriate solvent.
General Procedure for N-Alkylation of Substituted Phenothiazines
-
To a solution of the substituted phenothiazine (1 equivalent) in a dry aprotic solvent (e.g., anhydrous toluene, xylene, or DMF), a strong base such as sodium hydride (NaH) or sodium amide (NaNH₂) (1.1 equivalents) is added portion-wise at room temperature under an inert atmosphere.
-
The mixture is stirred for 30-60 minutes to ensure the formation of the phenothiazine anion.
-
The desired alkylating agent (e.g., an alkyl halide) (1.1-1.5 equivalents) is then added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature or heated to reflux for several hours until completion (monitored by TLC).
-
The reaction is quenched by the careful addition of water or a saturated aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent, and the organic layer is washed with brine, dried, and concentrated.
-
The crude product is purified by column chromatography or recrystallization.
Visualizing the Impact: Signaling Pathways and Reaction Workflows
Dopamine D2 Receptor Signaling Pathway
Many phenothiazine derivatives exert their antipsychotic effects by acting as antagonists at dopamine D2 receptors.[6][7][8][9][10] Understanding this signaling pathway is crucial for drug development professionals.
Experimental Workflow for Regioselectivity Analysis
A systematic workflow is essential for accurately determining the regioselectivity of a reaction.
Logical Relationship of Substituent Effects
The electronic nature of the substituent dictates the regiochemical outcome of electrophilic aromatic substitution.
Conclusion
The regioselectivity of reactions involving substituted phenothiazines is a critical consideration in the synthesis of new derivatives with desired pharmacological activities. While general principles of electrophilic aromatic substitution provide a predictive framework, empirical determination of product distribution remains essential. This guide serves as a foundational resource, offering a comparative overview and detailed experimental protocols to support researchers in this dynamic field. Further systematic studies are warranted to generate comprehensive quantitative data on the regioselectivity of these reactions across a broader range of substituted phenothiazines, which will undoubtedly accelerate the discovery of next-generation phenothiazine-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of some new phenothiazine derivatives of expected medicinal value - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-(Trifluoromethyl)phenothiazine | High-Purity Reagent [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Phenothiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Phenothiazine Antipsychotic Drug Facts, Side Effects, Dosage [medicinenet.com]
- 8. Antipsychotics, Phenothiazine: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 9. drugs.com [drugs.com]
- 10. egpat.com [egpat.com]
A Comparative Guide to Novel Phenothiazine-Based Sensors: Performance and Methodologies
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of novel phenothiazine-based sensors against alternative technologies. It delves into their performance metrics, supported by experimental data, and offers detailed methodologies for key experiments to facilitate reproducible research.
Phenothiazine and its derivatives have emerged as a versatile and powerful platform in the development of chemical sensors.[1] Their unique photophysical and electrochemical properties, coupled with the ease of functionalization, have led to a surge in novel sensors for a wide range of analytes, from heavy metal ions and anions to biologically significant molecules like hydrazine and doxorubicin.[2][3][4][5] This guide aims to benchmark the performance of these innovative sensors, providing a clear comparison with existing alternatives and the necessary experimental details for their evaluation.
Performance Benchmark: Phenothiazine Sensors vs. Alternatives
The efficacy of a sensor is determined by several key performance indicators, including its sensitivity, selectivity, limit of detection (LOD), and response time. Phenothiazine-based sensors have demonstrated competitive performance across these metrics for various applications.
Heavy Metal Ion Detection
Phenothiazine-based fluorescent sensors have shown remarkable selectivity and sensitivity for heavy metal ions like copper (Cu²⁺) and mercury (Hg²⁺).[2][6] For instance, a recently developed phenothiazine-based fluorescent sensor exhibited high selectivity for Cu²⁺ over other transition metals.[2] In comparison, traditional methods for heavy metal detection, such as atomic absorption spectroscopy (AAS) and inductively coupled plasma-mass spectrometry (ICP-MS), while highly sensitive, are often expensive, require extensive sample preparation, and are not suitable for real-time monitoring.[7] Electrochemical sensors, including those based on graphene and other nanomaterials, offer a portable and cost-effective alternative, with some demonstrating detection limits in the parts-per-billion (ppb) range.[8][9]
| Analyte | Sensor Type | Limit of Detection (LOD) | Response Time | Key Advantages | Alternative Technologies | Alternative LODs |
| Cu²⁺ | Phenothiazine-based Fluorescent Sensor[2] | Not specified in abstract | - | High selectivity | Graphene-based electrochemical sensors[9] | 2.14 µg·L⁻¹ (for Cd²⁺) |
| Hg²⁺ | Phenothiazine-based Fluorescent Sensor[3] | Nanomolar concentrations | - | High sensitivity, bioimaging applicability | Naphthyl thiourea-based chemosensor[10] | 3.82 µM |
| Heavy Metals (general) | Biopolymer-based Electrochemical Sensors[8] | - | Rapid | Eco-friendly, cost-effective | Atomic Absorption Spectroscopy (AAS)[7] | - |
| Heavy Metals (general) | Paper-based Electrochemical Sensors[11] | 1 ppb (for Pb and Cd) | - | Low cost, portability | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)[7] | - |
Anion and Small Molecule Detection
The versatility of the phenothiazine scaffold extends to the detection of anions and small molecules. For example, phenothiazine-hemicyanine probes have been developed for the fast and sensitive detection of sulfites with a detection limit as low as 7.5 nM.[12][13] Another phenothiazine-based sensor demonstrated a "turn-off" fluorescence response to cyanide (CN⁻) with a rapid response time of 60 seconds and a very low detection limit of 9.11 x 10⁻⁹ M.[14] These sensors offer significant advantages in terms of speed and ease of use compared to traditional chromatographic methods.
| Analyte | Sensor Type | Limit of Detection (LOD) | Response Time | Key Advantages | Alternative Technologies |
| Sulfites | Phenothiazine-hemicyanine Fluorescent Probe[12][13] | 7.5 nM | Fast | High sensitivity, applicable in living cells | - |
| Cyanide (CN⁻) | Phenothiazine-based Fluorescent Sensor[14] | 9.11 x 10⁻⁹ M | 60 seconds | High sensitivity, rapid response, reversible | - |
| Hydrazine | Phenothiazine-based Fluorescent Probe[5][15] | 0.22 µM[15] | - | High sensitivity and selectivity, applicable in environmental and biological samples | - |
Drug and Biomolecule Detection
In the realm of drug development and diagnostics, phenothiazine-based electrochemical sensors have been engineered for the detection of the anticancer drug doxorubicin, achieving an impressively low detection limit of 0.6 fM.[4] This high sensitivity is crucial for monitoring therapeutic drug levels and in point-of-care diagnostics. Alternative methods for drug detection often involve liquid chromatography-mass spectrometry (LC-MS), which is highly accurate but also time-consuming and requires sophisticated instrumentation.[16] Electrochemical sensors, in general, provide a promising avenue for rapid and portable drug analysis.[17][18][19]
| Analyte | Sensor Type | Limit of Detection (LOD) | Linear Range | Key Advantages | Alternative Technologies |
| Doxorubicin | Phenothiazine-based Electrochemical DNA Sensor[4] | 0.6 fM | 0.1 fM - 1 nM and 1 nM - 1 µM | High sensitivity, potential for point-of-care diagnostics | Liquid Chromatography-Mass Spectrometry (LC-MS)[16] |
| General Drugs | Nanomaterial-based Electrochemical Sensors[19] | Varies | Varies | Miniaturization, cost-effective, operational simplicity | Gas Chromatography-Mass Spectrometry (GC-MS)[16] |
Signaling Pathways and Experimental Workflows
The sensing mechanisms of phenothiazine-based sensors often involve processes like intramolecular charge transfer (ICT), photoinduced electron transfer (PET), and fluorescence resonance energy transfer (FRET).[20] Understanding these pathways is crucial for designing and optimizing new sensors.
Caption: Generalized signaling pathway of a phenothiazine-based sensor.
The evaluation of sensor performance relies on standardized experimental protocols. A typical workflow for testing a new sensor involves its synthesis and characterization, followed by a series of performance validation tests.
Caption: A standard experimental workflow for sensor performance evaluation.
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific advancement. The following are detailed methodologies for key experiments cited in the evaluation of phenothiazine-based sensors.
General Protocol for Fluorescence-Based Sensor Testing
-
Preparation of Stock Solutions: A stock solution of the phenothiazine-based sensor is prepared in a suitable solvent (e.g., DMSO, acetonitrile). Stock solutions of the target analyte and potential interfering species are prepared in deionized water or an appropriate buffer.
-
Titration Experiment: In a typical experiment, a fixed volume of the sensor stock solution is added to a series of cuvettes containing buffer solution. Aliquots of the analyte stock solution are then incrementally added to the cuvettes.
-
Spectroscopic Measurements: After each addition of the analyte, the fluorescence spectrum of the solution is recorded using a spectrofluorometer. The excitation wavelength is set to the absorption maximum of the sensor, and the emission spectrum is recorded over a relevant wavelength range.
-
Data Analysis: The change in fluorescence intensity at a specific wavelength is plotted against the concentration of the analyte. The limit of detection (LOD) is typically calculated based on the signal-to-noise ratio (S/N = 3).
-
Selectivity Test: To assess selectivity, the fluorescence response of the sensor to the target analyte is compared with its response to a range of other potentially interfering ions or molecules at the same concentration.
General Protocol for Electrochemical Sensor Testing
-
Electrode Modification: A glassy carbon electrode (GCE) is polished and cleaned. The phenothiazine derivative, often in a polymer matrix or as a nanocomposite, is then deposited onto the electrode surface.[4]
-
Electrochemical Measurements: Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) or square wave voltammetry (SWV) are commonly employed techniques. Measurements are performed in an electrochemical cell containing a supporting electrolyte solution.
-
Analyte Detection: The modified electrode is immersed in the electrolyte solution containing the target analyte. The electrochemical response (e.g., peak current) is measured.
-
Calibration Curve: A calibration curve is constructed by plotting the peak current as a function of the analyte concentration.
-
Limit of Detection (LOD) Calculation: The LOD is determined from the calibration curve, typically using the formula LOD = 3σ/S, where σ is the standard deviation of the blank signal and S is the slope of the calibration curve.
Logical Comparison of Sensing Technologies
The choice of a sensor technology depends on the specific application, considering factors like required sensitivity, portability, cost, and the nature of the sample matrix.
Caption: A logical comparison of different sensing technologies.
References
- 1. Recent advances in the development of phenothiazine and its fluorescent derivatives for optoelectronic applications - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Cationic and anionic phenothiazine derivatives: electrochemical behavior and application in DNA sensor development - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. Phenothiazine-based fluorescent probes for the detection of hydrazine in environment and living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A new phenothiazine-based sensor for highly selective, ultrafast, ratiometric fluorescence and colorimetric sensing of … [ouci.dntb.gov.ua]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Phenothiazine and semi-cyanine based colorimetric and fluorescent probes for detection of sulfites in solutions and in living cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Phenothiazine and semi-cyanine based colorimetric and fluorescent probes for detection of sulfites in solutions and in living cells - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06868G [pubs.rsc.org]
- 14. Synthesis and characterization of phenothiazine sensor for spectrophotometric and fluorescence detection of cyanide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Recent advances in electrochemical sensors and biosensors for monitoring drugs and metabolites in pharmaceutical and biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. A Review on Recent Development of Phenothiazine-Based Chromogenic and Fluorogenic Sensors for the Detection of Cations, Anions, and Neutral Analytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Phenothiazine-10-carbonyl chloride
For researchers and scientists engaged in drug development and other laboratory research, the responsible management of chemical reagents is paramount. Phenothiazine-10-carbonyl chloride, a reactive acyl chloride, requires meticulous handling and disposal to ensure personnel safety and environmental protection. Adherence to established protocols is critical to mitigate risks of violent reactions, exposure to hazardous substances, and environmental contamination.
The primary method for the safe disposal of this compound involves a controlled neutralization process. This procedure converts the reactive acyl chloride into a less hazardous substance before it is collected by a certified hazardous waste disposal service.
Immediate Safety Precautions
Before initiating any disposal procedure, it is imperative to wear appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles, a face shield, and a laboratory coat. All handling and disposal operations involving this compound must be conducted within a certified chemical fume hood to prevent inhalation of hazardous vapors.[1]
In the event of a spill, the immediate priority is to contain the material and prevent its spread. For minor spills, use an inert, dry absorbent material such as sand, earth, or vermiculite.[1] Once absorbed, the material should be collected using non-sparking tools and placed in a designated, labeled container for hazardous waste.[1] For major spills, evacuate the area immediately and contact your institution's environmental health and safety (EHS) department.[1]
Step-by-Step Disposal Protocol: Neutralization
The recommended procedure for the disposal of this compound is a slow, controlled neutralization reaction. This process hydrolyzes the acyl chloride to the corresponding carboxylic acid, which is then neutralized by a basic solution.
Experimental Protocol for Neutralization:
-
Preparation: In a chemical fume hood, prepare a large beaker or flask equipped with a magnetic stir bar. The container should be large enough to accommodate the volume of the waste and the neutralization solution, with ample headspace to prevent splashing.
-
Neutralization Solution: Prepare a cold 5-10% aqueous solution of sodium carbonate or sodium bicarbonate. The container holding this solution should be placed in an ice bath to manage the exothermic nature of the reaction.[1]
-
Controlled Addition: Slowly and carefully add the this compound waste to the stirring basic solution. The addition should be done in small increments to control the rate of reaction and heat generation. A violent reaction can occur if the acyl chloride is added too quickly.[2]
-
Reaction Monitoring: Continue stirring the mixture for several hours after the addition is complete to ensure the full neutralization of the acyl chloride.[1] The pH of the solution should be monitored to ensure it remains basic.
-
Waste Collection: Once the reaction is complete and the solution has returned to room temperature, the neutralized aqueous waste should be transferred to a properly labeled hazardous waste container.[1]
-
Final Disposal: The sealed and labeled container should be disposed of through your institution's licensed hazardous waste disposal program.[2][3][4] Never pour the neutralized solution down the drain without consulting your EHS department, as local regulations may vary.
Key Disposal Parameters
| Parameter | Specification | Rationale |
| Neutralizing Agent | 5-10% Sodium Carbonate or Sodium Bicarbonate Solution | Effectively neutralizes the hydrochloric acid byproduct and the resulting carboxylic acid. |
| Reaction Temperature | Cooled in an ice bath | To control the exothermic reaction and prevent boiling or splashing of the corrosive mixture.[1] |
| Rate of Addition | Slow, in small increments | To prevent a violent, uncontrolled reaction and excessive heat generation.[2] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles, face shield, lab coat | To protect from splashes of the corrosive acyl chloride and basic solution.[1] |
| Location | Certified Chemical Fume Hood | To contain and vent any hazardous vapors or gases (e.g., HCl) produced during neutralization.[1] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure research environment. Always consult your institution's specific safety guidelines and your Safety Data Sheet (SDS) for the most accurate and up-to-date information.
References
Navigating the Safe Handling of Phenothiazine-10-carbonyl chloride: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the meticulous and safe handling of reactive chemical compounds is paramount. Phenothiazine-10-carbonyl chloride, a key intermediate in various synthetic pathways, demands stringent safety protocols due to its inherent reactivity. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 18956-87-1
-
Molecular Formula: C₁₃H₈ClNOS
Primary Hazard: According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a substance that causes severe skin burns and eye damage (H314) .[1][2] Its reactivity stems from the acyl chloride group, which can react violently with water and other nucleophiles.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to personal protection is critical when handling this compound. The following table summarizes the required PPE, drawing on best practices for handling corrosive acyl chlorides.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles in combination with a full-face shield. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166. | To protect against splashes of the chemical and its vapors, which can cause severe eye damage. |
| Hand Protection | Chemical-resistant gloves such as Nitrile rubber, Neoprene, or PVC. Gloves must be inspected for any signs of degradation before use. | To prevent direct skin contact, which can result in severe chemical burns. |
| Body Protection | A chemical-resistant laboratory coat or a full chemical-resistant suit. | To protect the body from accidental splashes and contact with the corrosive material. |
| Respiratory Protection | To be used in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors should be used. | To prevent inhalation of corrosive vapors that can cause severe respiratory tract irritation and damage. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic approach is crucial for minimizing risks associated with this compound.
Preparation and Engineering Controls:
-
Work Area: All handling of this compound must be conducted within a certified chemical fume hood to ensure adequate ventilation.
-
Emergency Equipment: An eyewash station and a safety shower must be readily accessible and in close proximity to the workstation.
-
Material Check: Before starting, ensure all necessary PPE is available and in good condition. Verify that spill control materials are also within reach.
Handling Procedure:
-
Wear all the requisite PPE as detailed in the table above.
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not inhale vapors or dust.
-
Keep containers of this compound tightly closed when not in use.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, amines, and strong bases.[3]
Spill Response:
-
Minor Spills: In the event of a small spill, absorb the material with an inert, dry absorbent such as sand, vermiculite, or earth. Do not use combustible materials like paper towels. Collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.
-
Major Spills: For larger spills, evacuate the area immediately. Alert your institution's environmental health and safety (EHS) department and follow their emergency procedures.
Disposal Plan: Neutralization and Waste Management
The primary principle for the disposal of this compound is to convert the reactive acyl chloride into a less hazardous substance through controlled neutralization.
Experimental Protocol for Neutralization:
-
Preparation: In a chemical fume hood, prepare a large beaker or flask with a stir bar. The container should be filled with a cold solution of 5-10% sodium carbonate or sodium bicarbonate in water. An ice bath should be used to manage the temperature of the solution.
-
Slow Addition: Slowly and carefully add the waste this compound to the stirring basic solution. The reaction is exothermic and will release gas (carbon dioxide), so the addition must be gradual to control the reaction rate.
-
Reaction Completion: Continue stirring the mixture for several hours after the addition is complete to ensure full neutralization of the acyl chloride. Monitor the pH of the solution to confirm it remains basic.
-
Waste Collection: Once the reaction is complete and the solution has returned to room temperature, the neutralized aqueous waste should be transferred to a properly labeled hazardous waste container for collection by a licensed waste disposal company.
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
By adhering to these detailed procedures, researchers and scientists can mitigate the risks associated with this compound, fostering a secure and productive research environment.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
